molecular formula C19H21NO B8074991 (E)-10-Hydroxynortriptyline CAS No. 112839-36-8

(E)-10-Hydroxynortriptyline

Cat. No.: B8074991
CAS No.: 112839-36-8
M. Wt: 279.4 g/mol
InChI Key: VAGXZGJKNUNLHK-LFIBNONCSA-N
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Description

(E)-10-Hydroxynortriptyline is a useful research compound. Its molecular formula is C19H21NO and its molecular weight is 279.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2E)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGXZGJKNUNLHK-LFIBNONCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC/C=C/1\C2=CC=CC=C2CC(C3=CC=CC=C31)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

47132-16-1, 112839-35-7, 112839-36-8
Record name trans-10-Hydroxynortriptyline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name E-10-Hydroxynortriptyline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-Hydroxynortriptyline, (E)-(+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-HYDROXYNORTRIPTYLINE, (E)-(-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 10-HYDROXYNORTRIPTYLINE, (E)-(+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 10-HYDROXYNORTRIPTYLINE, (E)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Technical Guide to the Synthesis and Isolation of (E)-10-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isolation of (E)-10-hydroxynortriptyline, a major metabolite of the antidepressant nortriptyline. The document details the metabolic pathway of its formation, analytical methods for its quantification, and general principles for its isolation and purification.

Metabolic Synthesis of this compound

This compound is primarily formed in humans through the metabolism of nortriptyline. This biotransformation is catalyzed by cytochrome P450 (CYP) enzymes, predominantly CYP2D6 and to a lesser extent, CYP3A4. The hydroxylation occurs at the 10-position of the dibenzocycloheptene ring, leading to the formation of both (E) and (Z) isomers.

The metabolic pathway can be visualized as follows:

Metabolic Synthesis of this compound Nortriptyline Nortriptyline E_Metabolite This compound Nortriptyline->E_Metabolite CYP2D6 (high affinity) CYP3A4 (low affinity) Z_Metabolite (Z)-10-Hydroxynortriptyline Nortriptyline->Z_Metabolite CYP2D6 Ketone_Metabolite (E)- and (Z)-10-Oxonortriptyline E_Metabolite->Ketone_Metabolite Oxidation Glucuronide Glucuronide Conjugates E_Metabolite->Glucuronide Glucuronidation Z_Metabolite->Ketone_Metabolite Oxidation Ketone_Metabolite->E_Metabolite Reduction Ketone_Metabolite->Z_Metabolite Reduction

Caption: Metabolic pathway of nortriptyline to this compound and subsequent metabolites.

The hydroxylation of nortriptyline by CYP2D6 is highly stereospecific, preferentially forming the (-)-enantiomer of E-10-OH-NT.[1] The formation of this compound is a crucial step in the overall disposition of nortriptyline.[2][3]

Chemical Synthesis

While the primary focus of the available literature is on the metabolic formation and analysis of this compound, general synthetic strategies for related dibenzocycloheptene derivatives can be inferred. A plausible, though not explicitly detailed in the search results, synthetic approach would involve the oxidation of the 10,11-double bond of the precursor dibenzosuberone, followed by the introduction of the side chain and subsequent functional group manipulations.

Due to the lack of specific literature on the de novo chemical synthesis of this compound, a detailed experimental protocol cannot be provided. However, the synthesis of impurities and related compounds often involves multi-step organic synthesis pathways that may be adapted for this purpose.[4]

Isolation and Purification

The isolation and purification of this compound are predominantly described in the context of its extraction from biological matrices for analytical purposes. These methods can be adapted for purification following a chemical synthesis. Key techniques include liquid-liquid extraction and chromatographic methods.

3.1. Experimental Protocols for Isolation from Biological Samples

The following protocols are derived from methods used for the quantification of this compound in human plasma.

Protocol 1: Liquid-Liquid Extraction

This method is suitable for the initial extraction of the compound from an aqueous phase, such as a quenched reaction mixture.

  • Alkalinize the Sample: Adjust the pH of the aqueous solution containing this compound to basic conditions.

  • Extraction: Extract the alkalinized solution with an organic solvent mixture. A common mixture is hexane-2-butanol (98:2).[5]

  • Back-Extraction: Back-extract the organic phase into an acidic solution, such as hydrochloric acid.[5]

  • Re-extraction: Make the acidic solution basic again and re-extract the compound into a different organic solvent, such as n-butyl chloride.[5]

  • Evaporation: Evaporate the final organic extract to dryness under a stream of nitrogen. The resulting residue can be reconstituted for further purification or analysis.

Protocol 2: Protein Precipitation

For samples containing proteins, a precipitation step is necessary prior to further purification.

  • Precipitation: Add a precipitating agent, such as acetonitrile, to the plasma sample.

  • Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant containing this compound for further analysis or purification.

3.2. Chromatographic Purification

High-performance liquid chromatography (HPLC) is the method of choice for the final purification of this compound.

General HPLC Parameters:

  • Column: A reversed-phase C18 column is commonly used.[6][7]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed.[6][7]

  • Detection: UV detection can be used for monitoring the elution of the compound. For higher sensitivity and specificity, mass spectrometry (MS) detection is preferred.[6][7][8]

The following diagram illustrates a general workflow for the isolation and purification of this compound.

Isolation and Purification Workflow cluster_extraction Extraction cluster_purification Purification Aqueous_Sample Aqueous Sample (e.g., Reaction Mixture) Alkalinization Alkalinization Aqueous_Sample->Alkalinization LLE Liquid-Liquid Extraction (e.g., Hexane/Butanol) Alkalinization->LLE Back_Extraction Back-Extraction (Acidic Solution) LLE->Back_Extraction Re_Extraction Re-Extraction (Organic Solvent) Back_Extraction->Re_Extraction Evaporation Evaporation Re_Extraction->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract HPLC Reversed-Phase HPLC (C18 Column) Crude_Extract->HPLC Fraction_Collection Fraction Collection HPLC->Fraction_Collection Purity_Analysis Purity Analysis (e.g., LC-MS) Fraction_Collection->Purity_Analysis Isolated_Compound Isolated this compound Purity_Analysis->Isolated_Compound

Caption: General workflow for the isolation and purification of this compound.

Data Presentation: Analytical Methods for Quantification

The following tables summarize quantitative data from various analytical methods developed for the quantification of this compound in human plasma.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method [5]

ParameterValue
Sample Volume1.0 mL
Internal StandardMaprotiline
DerivatizationHeptafluorobutyric anhydride
ColumnFused-silica capillary with phenylmethyl silicone
DetectionElectron-capture detection
Linear Range7-90 µg/L
Limit of Quantification3 µg/L
Within-day Precision (CV%)< 12%
Between-day Precision (CV%)< 12%

Table 2: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method [8]

ParameterValue
Sample Volume1.0 mL
Internal Standard[2H3]10-OH-NT
ExtractionLiquid-liquid extraction
SeparationReversed-phase HPLC
DetectionAtmospheric pressure chemical ionization MS
Linear Range0.8-32 ng/mL
Limit of Quantification0.8 ng/mL
Within-day Precision (CV%)7-11%
Between-day Precision (CV%)7-11%

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod 1[6]Method 2[7]
Sample PreparationProtein precipitationLiquid-liquid extraction
Internal StandardNot specifiedCarbamazepine
ColumnC18HyPURITY C18
Mobile Phase0.1% formic acid in acetonitrile gradient20 mM ammonium acetate : acetonitrile (20:80, v/v)
DetectionESI-MS/MS (positive mode)ESI-MS/MS (multiple reaction-monitoring)
Run Time6 min2.5 min
Linear RangeLLOQ to 40 ng/mL1.09-30.0 ng/mL
LLOQ0.5 ng/mL1.09 ng/mL
Precision (CV%)< 7.1% (<16% at LLOQ)Meets FDA guidelines
Accuracy92-114%Meets FDA guidelines
Recovery> 90%Not specified

This guide provides a foundational understanding of the synthesis and isolation of this compound, primarily from a metabolic and analytical perspective due to the available literature. For de novo chemical synthesis, further research into synthetic routes for analogous dibenzocycloheptene compounds would be necessary.

References

(E)-10-Hydroxynortriptyline: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers and Drug Development Professionals)

Abstract

(E)-10-Hydroxynortriptyline is the primary active metabolite of the tricyclic antidepressant nortriptyline. This document provides a comprehensive overview of its mechanism of action, focusing on its interactions with key molecular targets within the central nervous system. Through a detailed examination of its binding affinities and functional activities, this guide elucidates the pharmacological profile of this compound, highlighting its potent inhibition of the norepinephrine transporter and its significantly reduced anticholinergic and antihistaminergic side-effect liability compared to its parent compound. This technical guide synthesizes quantitative data from various in vitro studies, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate metabolic and signaling pathways, offering a valuable resource for researchers in pharmacology and drug development.

Introduction

Nortriptyline, a second-generation tricyclic antidepressant, has been a cornerstone in the treatment of major depressive disorder for decades. Its therapeutic efficacy is primarily attributed to the inhibition of norepinephrine and, to a lesser extent, serotonin reuptake. However, its clinical use is often limited by a challenging side-effect profile, including anticholinergic effects (dry mouth, constipation, blurred vision), sedation, and orthostatic hypotension, which stem from its interaction with muscarinic acetylcholine, histamine H1, and alpha-1 adrenergic receptors, respectively.

The metabolism of nortriptyline is extensive, with this compound being the major and pharmacologically active metabolite.[1] Understanding the mechanism of action of this metabolite is crucial for a complete comprehension of the clinical pharmacology of nortriptyline. This guide provides an in-depth analysis of the molecular pharmacology of this compound, with a focus on its core mechanism of action and a comparative evaluation against its parent compound.

Core Mechanism of Action: Norepinephrine Reuptake Inhibition

The principal mechanism of action of this compound is the potent inhibition of the norepinephrine transporter (NET).[2][3] The NET is a presynaptic protein responsible for the reuptake of norepinephrine from the synaptic cleft, thereby terminating its signaling. By blocking the NET, this compound increases the concentration and prolongs the residence time of norepinephrine in the synapse, leading to enhanced noradrenergic neurotransmission. This enhanced signaling in key brain circuits is believed to be the primary driver of its antidepressant effects.

Clinical studies have provided in vivo evidence for this mechanism, demonstrating that treatment with this compound leads to a significant decrease in the cerebrospinal fluid (CSF) concentration of the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol (MHPG), a biomarker of norepinephrine turnover.[4][5]

Comparative Pharmacological Profile

A key feature of this compound is its distinct pharmacological profile compared to nortriptyline, particularly concerning its activity at receptors associated with common antidepressant side effects.

Monoamine Transporter Interactions

This compound exhibits a strong affinity for the norepinephrine transporter, comparable to that of nortriptyline. However, its potency at the serotonin transporter (SERT) is significantly lower than that of its parent compound.[6] This selectivity for NET over SERT suggests that this compound contributes significantly to the noradrenergic effects of nortriptyline therapy while having a lesser impact on the serotonergic system.[5]

Receptor Binding Affinities and Side-Effect Profile

One of the most clinically significant differences between this compound and nortriptyline lies in their affinities for various neurotransmitter receptors. This compound demonstrates a markedly reduced affinity for muscarinic acetylcholine receptors, histamine H1 receptors, and alpha-1 adrenergic receptors.[3][7]

This reduced receptor promiscuity translates into a more favorable side-effect profile. The significantly lower affinity for muscarinic receptors is consistent with the observation that this compound has substantially fewer anticholinergic effects.[8] Similarly, its weaker interaction with histamine H1 receptors suggests a lower potential for sedation.

Quantitative Data Summary

The following tables summarize the available quantitative data on the binding affinities and functional potencies of this compound and its parent compound, nortriptyline.

Table 1: Monoamine Transporter Inhibition

CompoundTransporterAssay TypeIC50 (nM)SpeciesReference
This compound SERTSerotonin Uptake Inhibition6700Human (Platelets)[6]
Nortriptyline SERTSerotonin Uptake Inhibition940Human (Platelets)[6]

Note: Comprehensive, directly comparable Ki values for NET and DAT from a single study were not available in the searched literature.

Table 2: Receptor Binding Affinities

CompoundReceptorKi (nM)SpeciesReference
Nortriptyline Muscarinic Acetylcholine~18Human[9]
This compound Muscarinic AcetylcholineSignificantly higher than Nortriptyline (approx. 18-fold less potent)Human/Animal[8]
Nortriptyline Histamine H1Value not available
This compound Histamine H1Value not available
Nortriptyline Alpha-1 AdrenergicValue not available
This compound Alpha-1 AdrenergicValue not available

Note: Specific Ki values for this compound at these receptors are not consistently reported in the literature, but qualitative and semi-quantitative data indicate significantly lower affinity than nortriptyline.

Metabolism and Pharmacokinetics

Nortriptyline is metabolized to this compound primarily by the cytochrome P450 enzyme CYP2D6, with a minor contribution from CYP3A4.[10] The activity of CYP2D6 is subject to genetic polymorphism, leading to significant inter-individual variability in the plasma concentrations of both nortriptyline and its hydroxylated metabolite.

Experimental Protocols

Norepinephrine Uptake Inhibition Assay in Rat Brain Synaptosomes

This protocol describes a general method for assessing the inhibition of norepinephrine reuptake in vitro.

Objective: To determine the IC50 value of a test compound for the inhibition of [3H]-norepinephrine uptake into rat brain synaptosomes.

Materials:

  • Rat brain tissue (e.g., cortex or hypothalamus)

  • Sucrose solution (0.32 M)

  • Krebs-Ringer bicarbonate buffer

  • [3H]-Norepinephrine

  • Test compound (this compound) and reference compound (Nortriptyline)

  • Scintillation fluid and counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat brain tissue in ice-cold 0.32 M sucrose. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes. Resuspend the synaptosomal pellet in Krebs-Ringer bicarbonate buffer.

  • Uptake Assay: Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for a specified time at 37°C.

  • Initiate the uptake reaction by adding a fixed concentration of [3H]-norepinephrine.

  • After a short incubation period, terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the percentage of inhibition of [3H]-norepinephrine uptake against the logarithm of the test compound concentration. Determine the IC50 value from the resulting dose-response curve.

Muscarinic Acetylcholine Receptor Binding Assay

This protocol outlines a general procedure for determining the binding affinity of a compound to muscarinic acetylcholine receptors.

Objective: To determine the Ki value of a test compound for the muscarinic acetylcholine receptor.

Materials:

  • Tissue homogenate from a region rich in muscarinic receptors (e.g., rat cerebral cortex)

  • Assay buffer (e.g., phosphate-buffered saline)

  • [3H]-Quinuclidinyl benzilate ([3H]-QNB) as the radioligand

  • Atropine (for determining non-specific binding)

  • Test compound (this compound) and reference compound (Nortriptyline)

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Homogenize the tissue in ice-cold buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet multiple times by resuspension and centrifugation.

  • Binding Assay: In a multi-well plate, combine the membrane preparation, a fixed concentration of [3H]-QNB, and a range of concentrations of the test compound.

  • Incubate the mixture to allow binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.

  • Quantification: Measure the radioactivity on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 of the test compound from the competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation.

Visualizations

metabolic_pathway Nortriptyline Nortriptyline E_10_OH_NT This compound Nortriptyline->E_10_OH_NT CYP2D6 (major) CYP3A4 (minor)

Metabolic conversion of Nortriptyline.

experimental_workflow cluster_prep Synaptosome Preparation cluster_assay Norepinephrine Uptake Assay Homogenization Homogenization Centrifugation1 Centrifugation1 Homogenization->Centrifugation1 Low Speed Supernatant Supernatant Centrifugation1->Supernatant Centrifugation2 Centrifugation2 Supernatant->Centrifugation2 High Speed Synaptosome_Pellet Synaptosome_Pellet Centrifugation2->Synaptosome_Pellet Pre_incubation Pre-incubation with (E)-10-OH-NT Synaptosome_Pellet->Pre_incubation Add_Radioligand Add [3H]-Norepinephrine Pre_incubation->Add_Radioligand Incubation Incubation Add_Radioligand->Incubation Filtration Filtration Incubation->Filtration Quantification Quantification Filtration->Quantification

Workflow for Norepinephrine Uptake Assay.

Conclusion

This compound is a pharmacologically active metabolite of nortriptyline that plays a significant role in its therapeutic effect. Its primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter, leading to enhanced noradrenergic neurotransmission. Critically, this compound exhibits a substantially improved side-effect profile compared to its parent compound, with markedly reduced affinity for muscarinic acetylcholine, histamine H1, and alpha-1 adrenergic receptors. This improved selectivity underscores the potential for developing novel antidepressants with greater tolerability by targeting similar pharmacological profiles. This guide provides a foundational resource for researchers and clinicians seeking a deeper understanding of the molecular pharmacology of this compound.

References

The Pharmacokinetics of (E)-10-Hydroxynortriptyline in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

(E)-10-hydroxynortriptyline is the major and pharmacologically active metabolite of the tricyclic antidepressant nortriptyline. Its formation and subsequent elimination are critical determinants of the parent drug's therapeutic efficacy and side-effect profile. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in humans, synthesizing available data on its disposition, metabolism, and elimination. The information is intended for researchers, scientists, and professionals involved in drug development and clinical pharmacology.

Metabolic Pathway of Nortriptyline to this compound

Nortriptyline undergoes extensive metabolism in the liver, primarily through hydroxylation at the 10-position of the dibenzocycloheptene ring. This reaction is stereoselective, predominantly forming the (E)-isomer over the (Z)-isomer.[1][2] The hydroxylation is mainly catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6, with a smaller contribution from CYP3A4 at higher concentrations.[3][4] The activity of CYP2D6 is genetically determined, leading to significant inter-individual variability in the metabolism of nortriptyline and the plasma concentrations of this compound.[5][6]

Metabolic Pathway of Nortriptyline Metabolic Pathway of Nortriptyline to this compound Nortriptyline Nortriptyline E_10_OH_NT This compound Nortriptyline->E_10_OH_NT CYP2D6 (major) CYP3A4 (minor) Z_10_OH_NT (Z)-10-Hydroxynortriptyline Nortriptyline->Z_10_OH_NT CYP2D6 Glucuronide This compound Glucuronide E_10_OH_NT->Glucuronide UGT

Metabolic conversion of nortriptyline to its hydroxylated metabolites.

Pharmacokinetic Parameters of this compound

The pharmacokinetic profile of this compound has been investigated in studies involving the administration of either the parent drug, nortriptyline, or racemic this compound itself. The data reveal stereoselective disposition and elimination of the enantiomers of this compound.

Following Administration of Racemic this compound

A study in healthy male subjects who received a single oral dose of 75 mg of racemic this compound hydrogen maleate demonstrated significant differences in the pharmacokinetics of the (+) and (-) enantiomers.[7]

Parameter(+)-(E)-10-OH-NT(-)-(E)-10-OH-NTReference
Half-life (t½) ~8-9 hours~8-9 hours[7]
AUC Lower2-5 times higher than (+)[7]
Total Oral Plasma Clearance Significantly higherSignificantly lower[7]
Metabolic Clearance (Glucuronidation) Significantly higherSignificantly lower[7]
Renal Clearance (unbound) 0.44 ± 0.14 L/kg/hr0.57 ± 0.16 L/kg/hr[7]
Urinary Recovery (as glucuronide) 64.4% ± 12.1%35.3% ± 9.7%[7]
Following Administration of Nortriptyline

In studies where nortriptyline is administered, the formation of this compound is dependent on the individual's CYP2D6 genotype.[5] Plasma concentrations of this compound can sometimes exceed those of the parent drug, particularly in individuals with multiple functional copies of the CYP2D6 gene (ultrarapid metabolizers).[5]

Study PopulationKey FindingsReference
Healthy Subjects (varying CYP2D6 genotypes)A clear relationship exists between the CYP2D6 genotype and the plasma kinetics of nortriptyline and 10-hydroxynortriptyline. The ratio of AUC(nortriptyline) to AUC(10-hydroxynortriptyline) varied significantly across genotype groups.[5]
Depressed Elderly PatientsPlasma levels of this compound were significantly correlated with age and inversely correlated with creatinine clearance.[2]
Depressed PatientsPlasma concentrations of both the (-) and (+) enantiomers of this compound were linearly related to the dose of racemic (E)-10-OH-NT administered. The mean ratio between the enantiomers was 3.6 ± 0.53.[8]

Experimental Protocols

The characterization of this compound pharmacokinetics has relied on a variety of experimental designs and analytical methodologies.

Study Design and Subject Population
  • Clinical Trials: Studies have been conducted in both healthy volunteers and patient populations (e.g., individuals with major depressive episodes).[7][8]

  • Genotyping: A key aspect of more recent studies has been the phenotyping or genotyping of subjects for CYP2D6 activity to understand its impact on metabolism.[5][7]

  • Dosing: Both single-dose and multiple-dose studies have been performed. Doses of racemic this compound have ranged from 10 mg to 100 mg.[9] Nortriptyline doses have typically been in the therapeutic range for depression.[10]

Analytical Methods

The quantification of this compound in human plasma requires sensitive and specific analytical methods due to the low concentrations often encountered.

  • Sample Preparation: Common techniques include liquid-liquid extraction or protein precipitation.[11]

  • Analytical Techniques:

    • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is the most common and sensitive method, often employing electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[11][12] The use of deuterium-labeled internal standards is standard practice to ensure accuracy and precision.[12]

    • Gas Chromatography with Electron-Capture Detection (GC-ECD): An older but still viable method that involves derivatization of the analyte.[13]

The lower limits of quantification (LLOQ) for these methods are typically in the range of 0.2 to 1.09 ng/mL.[11]

Experimental Workflow Typical Experimental Workflow for a Pharmacokinetic Study Subject_Recruitment Subject Recruitment (Healthy Volunteers or Patients) Informed_Consent Informed Consent Subject_Recruitment->Informed_Consent Genotyping CYP2D6 Genotyping/ Phenotyping Informed_Consent->Genotyping Drug_Administration Drug Administration (Nortriptyline or (E)-10-OH-NT) Genotyping->Drug_Administration Blood_Sampling Serial Blood Sampling Drug_Administration->Blood_Sampling Plasma_Separation Plasma Separation and Storage Blood_Sampling->Plasma_Separation Sample_Analysis Sample Analysis (LC-MS/MS) Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (t½, Cmax, AUC, etc.) Sample_Analysis->PK_Analysis Data_Interpretation Data Interpretation and Reporting PK_Analysis->Data_Interpretation

A generalized workflow for clinical pharmacokinetic studies.

Conclusion

The pharmacokinetics of this compound in humans are complex and characterized by stereoselective metabolism and elimination. The genetic polymorphism of CYP2D6 is a major determinant of inter-individual variability in the formation of this active metabolite. A thorough understanding of these pharmacokinetic principles is essential for the safe and effective use of nortriptyline and for the development of novel therapeutic agents that may be subject to similar metabolic pathways. Future research should continue to explore the clinical implications of the stereoselective disposition of this compound and the influence of other genetic and environmental factors on its pharmacokinetics.

References

The Biological Activity of (E)-10-Hydroxynortriptyline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-10-hydroxynortriptyline is the primary and biologically active metabolite of the tricyclic antidepressant nortriptyline. This technical guide provides a comprehensive overview of its pharmacological profile, focusing on its interactions with monoamine transporters and receptor systems. Quantitative data from in vitro and in vivo studies are presented, alongside detailed experimental protocols for key assays. Furthermore, this guide illustrates the principal signaling pathways affected by this compound's mechanism of action. The information compiled herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, neuroscience, and drug development.

Introduction

This compound is a significant metabolite of nortriptyline, a second-generation tricyclic antidepressant widely used in the management of major depressive disorder. Formed through the hydroxylation of nortriptyline, this metabolite circulates in the plasma, often at concentrations exceeding the parent compound. Its biological activity, particularly its potent effects on the norepinephrine transporter, contributes significantly to the overall therapeutic and side-effect profile of nortriptyline. Understanding the specific pharmacology of this compound is therefore crucial for a complete comprehension of nortriptyline's clinical efficacy and for the development of novel therapeutics with improved selectivity and tolerability.

Pharmacodynamics

The primary mechanism of action of this compound is the inhibition of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine. This action is believed to be the main contributor to its antidepressant effects. Compared to its parent compound, nortriptyline, this compound exhibits a distinct selectivity profile.

Monoamine Transporter Activity
TargetParameterValueSpeciesReference
Serotonin Transporter (SERT) IC506700 nMHuman (platelets)[1]
Norepinephrine Transporter (NET) PotencyEquipotent to nortriptylineIn vitro[2]
Norepinephrine Transporter (NET) Potency~50% as potent as nortriptylineIn vitro

Note: Specific Ki or IC50 values for this compound at the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT) were not available in the reviewed literature.

Receptor Binding Profile

A key characteristic of this compound is its significantly reduced affinity for muscarinic acetylcholine receptors compared to nortriptyline. This difference is clinically relevant as it translates to a lower burden of anticholinergic side effects, such as dry mouth, constipation, and blurred vision.

ReceptorParameterComparison to NortriptylineSpeciesReference
Muscarinic Acetylcholine Receptors Affinity10-12 times lowerGuinea pig
Muscarinic Acetylcholine Receptors Affinity1/18th the affinityRat (brain)

Signaling Pathways

The inhibition of the norepinephrine transporter by this compound leads to an accumulation of norepinephrine in the synaptic cleft. This elevated concentration of norepinephrine enhances the activation of postsynaptic α- and β-adrenergic receptors, triggering downstream signaling cascades.

Norepinephrine Reuptake Inhibition

The primary pharmacological action of this compound is the blockade of the norepinephrine transporter (NET) on the presynaptic neuron. This prevents the reuptake of norepinephrine from the synaptic cleft, thereby increasing its availability to bind to postsynaptic adrenergic receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Presynaptic_Neuron NE_Vesicle Norepinephrine Vesicle NE Norepinephrine (NE) NE_Vesicle->NE Release NET Norepinephrine Transporter (NET) Synaptic_Cleft NE->NET Reuptake Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor Binds Postsynaptic_Neuron E10OHNT This compound E10OHNT->NET Inhibits

Norepinephrine Reuptake Inhibition by this compound.
Downstream Adrenergic Receptor Signaling

The increased synaptic norepinephrine resulting from NET inhibition leads to the activation of various adrenergic receptor subtypes. A significant downstream pathway involves the activation of β-adrenergic receptors, which are Gs-protein coupled. This initiates a signaling cascade that includes the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression that are thought to contribute to the therapeutic effects of the drug.

Increased_NE Increased Synaptic Norepinephrine Beta_AR β-Adrenergic Receptor Increased_NE->Beta_AR Activates Gs_Protein Gs Protein Beta_AR->Gs_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates & Activates Gene_Expression Changes in Gene Expression CREB->Gene_Expression Therapeutic_Effects Therapeutic Effects Gene_Expression->Therapeutic_Effects

Downstream Signaling of β-Adrenergic Receptor Activation.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the biological activity of this compound.

Radioligand Binding Assays for Monoamine Transporters

These assays are designed to determine the binding affinity (Ki) of this compound for the norepinephrine (NET), serotonin (SERT), and dopamine (DAT) transporters.

4.1.1. Membrane Preparation

  • Tissue Source: Human embryonic kidney (HEK-293) cells stably expressing the human NET, SERT, or DAT, or rodent brain tissue (e.g., cortex for NET and SERT, striatum for DAT).

  • Homogenization: Cells or tissues are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) using a glass-Teflon homogenizer.

  • Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.

  • Washing: The membrane pellet is washed by resuspension in fresh ice-cold buffer and recentrifugation.

  • Final Preparation: The final pellet is resuspended in assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford or BCA).

4.1.2. Binding Assay Protocol

  • Assay Components:

    • Membrane preparation: As prepared above.

    • Radioligand:

      • For NET: [³H]Nisoxetine

      • For SERT: [³H]Citalopram

      • For DAT: [³H]GBR 12935 or [³H]WIN 35,428

    • This compound: A range of concentrations.

    • Non-specific binding control: A high concentration of a known selective inhibitor (e.g., desipramine for NET, fluoxetine for SERT, GBR 12909 for DAT).

    • Assay Buffer: Appropriate buffer for the specific transporter.

  • Incubation: The assay components are combined in microtiter plates and incubated at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: The filters are washed rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound. The Ki value is then calculated using the Cheng-Prusoff equation.

cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Cell/Tissue Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation Supernatant1->Centrifuge2 Pellet Wash & Resuspend Pellet Centrifuge2->Pellet Protein_Assay Protein Quantification Pellet->Protein_Assay Incubation Incubate Membranes with Radioligand & Test Compound Protein_Assay->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (IC50/Ki) Counting->Analysis

Workflow for Radioligand Binding Assay.
Neurotransmitter Uptake Assays

These assays measure the functional inhibition of monoamine transporters by this compound.

4.2.1. Synaptosome Preparation

  • Tissue Source: Fresh rodent brain tissue (e.g., cortex for norepinephrine and serotonin, striatum for dopamine).

  • Homogenization: The tissue is homogenized in ice-cold isotonic sucrose solution (e.g., 0.32 M sucrose).

  • Centrifugation: The homogenate is centrifuged at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove larger cellular components.

  • Pelleting Synaptosomes: The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the synaptosomes.

  • Resuspension: The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Ringer buffer).

4.2.2. Uptake Assay Protocol

  • Assay Components:

    • Synaptosome preparation: As prepared above.

    • Radiolabeled Neurotransmitter:

      • For norepinephrine uptake: [³H]Norepinephrine

      • For serotonin uptake: [³H]5-HT (Serotonin)

      • For dopamine uptake: [³H]Dopamine

    • This compound: A range of concentrations.

    • Control: Vehicle control and a known selective inhibitor for each transporter.

  • Pre-incubation: Synaptosomes are pre-incubated with either this compound or vehicle at 37°C for a short period.

  • Initiation of Uptake: The uptake reaction is initiated by the addition of the radiolabeled neurotransmitter.

  • Incubation: The mixture is incubated at 37°C for a short, defined period (e.g., 5-10 minutes) to allow for neurotransmitter uptake.

  • Termination of Uptake: The uptake is terminated by rapid filtration through glass fiber filters and washing with ice-cold buffer.

  • Scintillation Counting: The radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.

  • Data Analysis: The IC50 value for the inhibition of neurotransmitter uptake is determined by non-linear regression analysis.

Conclusion

This compound is a pharmacologically active metabolite that plays a crucial role in the clinical profile of nortriptyline. Its primary mechanism of action is the potent and selective inhibition of the norepinephrine transporter. This activity, coupled with a significantly lower affinity for muscarinic acetylcholine receptors, suggests a favorable therapeutic profile with a reduced burden of anticholinergic side effects compared to its parent compound. Further research to fully quantify its binding affinities and functional potencies at all three major monoamine transporters will provide a more complete understanding of its pharmacological profile and could inform the development of novel antidepressants with enhanced efficacy and tolerability. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to further investigate the nuanced biological activities of this important metabolite.

References

Stereoisomerism of 10-Hydroxynortriptyline: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nortriptyline, a tricyclic antidepressant, undergoes extensive metabolism to form the active metabolite 10-hydroxynortriptyline. This metabolite exists as four distinct stereoisomers due to the presence of two chiral centers: a chiral carbon at the 10-position and geometric isomerism around the exocyclic double bond. These isomers—(E)-10-hydroxynortriptyline and (Z)-10-hydroxynortriptyline, each with a pair of enantiomers—exhibit significant differences in their formation, pharmacokinetic profiles, and pharmacological activity, particularly cardiotoxicity. This technical guide provides a comprehensive overview of the stereoisomerism of 10-hydroxynortriptyline, presenting key quantitative data, detailed experimental protocols, and visual representations of metabolic and experimental pathways to inform future research and drug development efforts.

Introduction to the Stereochemistry of 10-Hydroxynortriptyline

The metabolism of nortriptyline is a critical factor in its therapeutic and adverse effect profile. A major metabolic pathway is the hydroxylation at the 10-position, a reaction primarily catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6.[1][2][3] This metabolic process is stereoselective, leading to the formation of four stereoisomers of 10-hydroxynortriptyline.[4] The presence of a chiral carbon at the 10-position gives rise to (R)- and (S)-enantiomers, while the configuration around the propylidene side chain results in (E) (trans) and (Z) (cis) geometric isomers.[4] Consequently, the four stereoisomers are (R,E)-, (S,E)-, (R,Z)-, and (S,Z)-10-hydroxynortriptyline. These isomers display notable differences in their pharmacological and toxicological properties.

Metabolic Pathway and Enzymology

The formation of 10-hydroxynortriptyline from nortriptyline is predominantly mediated by CYP2D6, with a minor contribution from CYP3A4 at higher substrate concentrations.[5] The metabolism exhibits a high degree of stereoselectivity. The hydroxylation to the E-isomer is a major pathway and is closely linked to the debrisoquine hydroxylation polymorphism, which is governed by genetic variations in the CYP2D6 gene.[6][7] Individuals with different CYP2D6 genotypes, such as poor, intermediate, extensive, and ultrarapid metabolizers, show significant variations in the plasma concentrations of nortriptyline and its 10-hydroxy metabolites.[8][9][10][11] Specifically, the formation of (-)-E-10-hydroxynortriptyline is selectively catalyzed by CYP2D6.[12]

metabolic_pathway cluster_nortriptyline Nortriptyline Metabolism nortriptyline Nortriptyline E_isomer This compound nortriptyline->E_isomer CYP2D6 (major) CYP3A4 (minor) Z_isomer (Z)-10-hydroxynortriptyline nortriptyline->Z_isomer CYP2D6 RE_isomer (R,E)-isomer E_isomer->RE_isomer SE_isomer (S,E)-isomer E_isomer->SE_isomer RZ_isomer (R,Z)-isomer Z_isomer->RZ_isomer SZ_isomer (S,Z)-isomer Z_isomer->SZ_isomer

Figure 1: Metabolic pathway of nortriptyline to its four stereoisomers.

Quantitative Pharmacokinetic and Pharmacodynamic Data

The stereoisomers of 10-hydroxynortriptyline exhibit distinct pharmacokinetic and pharmacodynamic profiles. The E-isomer is generally found in higher concentrations in plasma than the Z-isomer.[13][14] Furthermore, the disposition of the enantiomers of E-10-hydroxynortriptyline is stereospecific.[15][16] A key difference between the isomers lies in their cardiotoxicity.

Pharmacokinetic Parameters

The pharmacokinetic parameters of the stereoisomers of 10-hydroxynortriptyline vary significantly. These differences are evident in their plasma concentrations, half-lives, and clearance rates.

ParameterE-10-hydroxynortriptylineZ-10-hydroxynortriptylineNortriptyline (for comparison)Reference
Relative Plasma Concentration Major metaboliteMinor metabolite (approx. 14% of E-isomer)Parent drug[13]
Half-life Shorter than nortriptylineShorter than nortriptylineLonger half-life[17][18]
Volume of Distribution Smaller than nortriptylineSmaller than nortriptylineLarger volume of distribution[17][18]
Free Fraction (unbound) Larger than nortriptylineLarger than nortriptylineSmaller free fraction[17][18]
Enantiomer of E-10-OH-NTAUC (Area Under the Curve)Total Oral Plasma ClearanceUrinary Recovery (as glucuronide)Reference
(-)-E-10-OH-NT 2-5 times higher than (+) enantiomerLower35.3% ± 9.7%[15]
(+)-E-10-OH-NT LowerSignificantly higher (p < 0.0001)64.4% ± 12.1%[15]
Cardiotoxicity Profile

A critical aspect of the stereoisomerism of 10-hydroxynortriptyline is the differential cardiotoxicity of the geometric isomers. Experimental studies in swine have demonstrated these differences.

CompoundArrhythmogenic PotentialEffect on Cardiac OutputEffect on Blood PressureReference
Nortriptyline HighDose-correlated declineHypotension[17][18][19]
E-10-hydroxynortriptyline Significantly lower than NortriptylineNo dose-correlated declineLess hypotensive effect[17][18][19]
Z-10-hydroxynortriptyline Not significantly different from NortriptylineDose-correlated declineDecrements in blood pressure[17][18][19]

Experimental Protocols

The analysis of 10-hydroxynortriptyline stereoisomers requires specialized analytical techniques to achieve separation and accurate quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are commonly employed methods.

Sample Preparation: Liquid-Liquid Extraction

A typical protocol for extracting nortriptyline and its hydroxylated metabolites from plasma involves liquid-liquid extraction.

  • To 1 mL of plasma, add an internal standard (e.g., deuterated analogs of nortriptyline and 10-hydroxynortriptyline).[20][21]

  • Alkalinize the plasma sample with a suitable buffer (e.g., sodium carbonate).

  • Extract the analytes with an organic solvent mixture (e.g., hexane-isoamyl alcohol).

  • Centrifuge to separate the phases and transfer the organic layer to a clean tube.

  • Back-extract the analytes into an acidic solution (e.g., sulfuric acid).

  • After centrifugation, discard the organic layer.

  • Re-extract the analytes into an organic solvent after alkalinizing the aqueous phase.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a mobile phase for HPLC analysis or derivatize for GC analysis.

Chromatographic Separation and Detection

HPLC-MS/MS Method:

  • Column: A reversed-phase column such as a C18 or C8 is typically used.[22][23]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).[22][23]

  • Detection: Tandem mass spectrometry (MS/MS) operating in multiple reaction monitoring (MRM) mode provides high sensitivity and selectivity.[23]

Capillary GC-NPD Method:

  • Derivatization: The hydroxyl group of 10-hydroxynortriptyline is often derivatized (e.g., silylation) to improve its chromatographic properties.

  • Column: A capillary column with a suitable stationary phase.

  • Detector: A nitrogen-phosphorus detector (NPD) is sensitive to nitrogen-containing compounds like nortriptyline and its metabolites.[24]

Visualizations of Workflows and Relationships

Experimental Workflow for Stereoisomer Analysis

experimental_workflow cluster_sample Sample Handling cluster_extraction Analyte Extraction cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection Plasma Sample Collection add_is Addition of Internal Standard sample_collection->add_is lle Liquid-Liquid Extraction add_is->lle evaporation Evaporation to Dryness lle->evaporation reconstitution Reconstitution evaporation->reconstitution chromatography Chromatographic Separation (HPLC or GC) reconstitution->chromatography detection Detection (MS/MS or NPD) chromatography->detection quantification Quantification of Stereoisomers detection->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Figure 2: General experimental workflow for stereoisomer analysis.
Logical Relationship of Cardiotoxicity

cardiotoxicity_relationship cluster_compounds Compounds cluster_toxicity Relative Cardiotoxicity nt Nortriptyline high_toxicity High Cardiotoxicity nt->high_toxicity is associated with e_isomer E-10-hydroxynortriptyline low_toxicity Low Cardiotoxicity e_isomer->low_toxicity is associated with z_isomer Z-10-hydroxynortriptyline z_isomer->high_toxicity is associated with

Figure 3: Cardiotoxicity relationship of nortriptyline and its isomers.

Conclusion and Future Directions

The stereoisomerism of 10-hydroxynortriptyline plays a crucial role in the overall pharmacological and toxicological profile of nortriptyline therapy. The significant differences in the formation, pharmacokinetics, and particularly the cardiotoxicity of the E- and Z-isomers underscore the importance of stereospecific analysis in both clinical and research settings. For drug development professionals, understanding these stereochemical nuances is vital for the development of safer and more effective antidepressants. Future research should focus on further elucidating the specific receptor interactions of each stereoisomer and their contribution to both therapeutic efficacy and adverse effects. Moreover, the development of routine, cost-effective stereospecific analytical methods for therapeutic drug monitoring could significantly enhance the personalization of nortriptyline treatment, especially in individuals with variant CYP2D6 genotypes.

References

The Critical Role of CYP2D6 in the Formation of (E)-10-Hydroxynortriptyline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortriptyline, a tricyclic antidepressant, undergoes extensive metabolism in the liver, primarily through hydroxylation to form its major active metabolite, (E)-10-hydroxynortriptyline. This metabolic pathway is predominantly catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6). The activity of CYP2D6 can vary significantly among individuals due to genetic polymorphisms, leading to substantial differences in nortriptyline plasma concentrations and, consequently, therapeutic efficacy and adverse effects. This technical guide provides an in-depth analysis of the role of CYP2D6 in this compound formation, presenting key quantitative data, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

The Metabolic Pathway of Nortriptyline

Nortriptyline is primarily metabolized via two main pathways: hydroxylation and demethylation. The hydroxylation of nortriptyline to this compound is the most significant pathway in terms of clearance and is almost exclusively mediated by CYP2D6.[1][2] This metabolite is pharmacologically active, possessing approximately half the potency of the parent drug.[3] Nortriptyline can also be demethylated to desmethylnortriptyline, a reaction catalyzed by both CYP2D6 and CYP2C19.[3][4]

dot

Nortriptyline Nortriptyline E_10_OH_Nortriptyline This compound (Active) Nortriptyline->E_10_OH_Nortriptyline CYP2D6 (major) CYP3A4 (minor, low affinity) Z_10_OH_Nortriptyline (Z)-10-Hydroxynortriptyline Nortriptyline->Z_10_OH_Nortriptyline CYP2D6 Desmethylnortriptyline Desmethylnortriptyline (Inactive) Nortriptyline->Desmethylnortriptyline CYP2D6, CYP2C19, CYP1A2 Further_Metabolites Further Metabolites E_10_OH_Nortriptyline->Further_Metabolites Desmethylnortriptyline->Further_Metabolites

Figure 1: Metabolic pathways of nortriptyline.

Quantitative Data on Enzyme Kinetics

The formation of this compound is characterized by high-affinity kinetics for CYP2D6. In vitro studies using human liver microsomes and cDNA-expressed CYP enzymes have elucidated the kinetic parameters for the key enzymes involved in nortriptyline metabolism.

EnzymeMetaboliteKm (μM)Vmax (pmol/min/pmol CYP)Source
CYP2D6 This compound2.1130 (mol/hr/mol CYP)[2][5]
CYP3A4 This compound37.4Not specified[5]
CYP2D6 Desmethylnortriptyline0.48 - 0.7419 (mol/hr/mol CYP)[1][2]
CYP2C19 Desmethylnortriptyline54 - 11893 (mol/hr/mol CYP)[1][2]
CYP1A2 Desmethylnortriptyline54 - 1186.8 (mol/hr/mol CYP)[1][2]
Table 1: Kinetic parameters for nortriptyline metabolism by different CYP isoforms.

Human liver microsomal studies have demonstrated biphasic kinetics for this compound formation, with a high-affinity component attributed to CYP2D6 and a low-affinity component to CYP3A4.[5]

ComponentKm (μM)Source
High-affinity (CYP2D6) 1.3 ± 0.4[5]
Low-affinity (CYP3A4) 24.4 ± 7[5]
Table 2: Biphasic kinetics of this compound formation in human liver microsomes.

Impact of CYP2D6 Genetic Polymorphisms

Genetic variations in the CYP2D6 gene lead to distinct phenotypes with varying enzyme activity, significantly impacting the metabolism of nortriptyline. These phenotypes are generally categorized as Poor Metabolizers (PMs), Intermediate Metabolizers (IMs), Extensive Metabolizers (EMs, normal activity), and Ultrarapid Metabolizers (UMs).

The number of functional CYP2D6 alleles directly correlates with the rate of this compound formation and the clearance of nortriptyline.[6][7] This gene-dose effect has a profound impact on the plasma concentrations of both the parent drug and its metabolite.

CYP2D6 Phenotype/GenotypeNumber of Functional AllelesImpact on Nortriptyline (NT) and this compound (10-OH-NT) Plasma ConcentrationsSource
Poor Metabolizer (PM) 0Significantly increased NT levels, significantly decreased 10-OH-NT levels.[4][6][7]
Intermediate Metabolizer (IM) 1Increased NT levels, decreased 10-OH-NT levels compared to EMs.[4]
Extensive Metabolizer (EM) 2"Normal" NT and 10-OH-NT levels.[6][7]
Ultrarapid Metabolizer (UM) >2 (gene duplication)Significantly decreased NT levels, significantly increased 10-OH-NT levels.[6][7]
Table 3: Effect of CYP2D6 phenotype on the plasma concentrations of nortriptyline and this compound.

Studies have quantified the relationship between the number of functional CYP2D6 genes and the pharmacokinetics of nortriptyline. For instance, the ratio of the Area Under the Curve (AUC) of nortriptyline to the AUC of this compound decreases significantly with an increasing number of functional alleles.[6][7]

Number of Functional CYP2D6 GenesRatio of AUC (Nortriptyline) / AUC (this compound)
0 (PM)36
1 (IM)25
2 (EM)10
3 (UM)4
13 (UM)1
Table 4: Relationship between the number of functional CYP2D6 genes and the ratio of Nortriptyline AUC to this compound AUC.[7]

Experimental Protocols

The investigation of CYP2D6-mediated this compound formation typically involves in vitro experiments using human liver microsomes or recombinant CYP enzymes, followed by analytical quantification of the metabolite.

In Vitro Incubation
  • Enzyme Source:

    • Pooled human liver microsomes (HLM) from donors with known CYP2D6 genotypes.

    • cDNA-expressed recombinant human CYP2D6 enzyme.

  • Incubation Mixture:

    • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • Nortriptyline (substrate) at various concentrations to determine kinetic parameters.

    • Enzyme source (HLM or recombinant CYP2D6).

    • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the metabolic reaction.

  • Incubation Conditions:

    • Pre-incubation of all components except the NADPH-generating system at 37°C for a short period (e.g., 5 minutes).

    • Initiation of the reaction by adding the NADPH-generating system.

    • Incubation at 37°C for a specified time (e.g., 15-60 minutes), ensuring linear formation of the metabolite.

  • Reaction Termination:

    • Stopping the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol), which also serves to precipitate proteins.

  • Sample Preparation:

    • Centrifugation to pellet the precipitated proteins.

    • Collection of the supernatant for analysis.

    • Evaporation of the solvent and reconstitution in a suitable mobile phase for chromatographic analysis.

Analytical Method: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound.

  • Chromatographic Separation:

    • Column: A reverse-phase C18 column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte (this compound) and an internal standard.

dot

G cluster_incubation In Vitro Incubation cluster_analysis Analytical Quantification Enzyme Enzyme Source (HLM or recombinant CYP2D6) Incubation Incubation at 37°C Enzyme->Incubation Substrate Nortriptyline Substrate->Incubation Cofactors NADPH-generating system Cofactors->Incubation Buffer Phosphate Buffer (pH 7.4) Buffer->Incubation Termination Reaction Termination (Acetonitrile/Methanol) Incubation->Termination SamplePrep Sample Preparation (Centrifugation, Evaporation, Reconstitution) Termination->SamplePrep LC LC Separation (C18 column) SamplePrep->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Analysis (Quantification of (E)-10-OH-Nortriptyline) MS->Data

Figure 2: Experimental workflow for in vitro nortriptyline metabolism.

Conclusion

The formation of this compound is a critical step in the metabolism and clearance of nortriptyline, with CYP2D6 playing a central role. The significant interindividual variability in CYP2D6 activity, driven by genetic polymorphisms, underscores the importance of understanding this metabolic pathway in the context of personalized medicine. For drug development professionals, a thorough characterization of the involvement of polymorphic enzymes like CYP2D6 in the metabolism of new chemical entities is essential for predicting pharmacokinetic variability and optimizing dosing strategies to ensure safety and efficacy. The experimental and analytical methodologies outlined in this guide provide a robust framework for investigating such metabolic pathways.

References

An In-Depth Technical Guide on the Protein Binding Characteristics of (E)-10-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the protein binding characteristics of (E)-10-Hydroxynortriptyline, an active metabolite of the tricyclic antidepressant nortriptyline. Understanding the extent and nature of a drug's binding to plasma proteins is a critical aspect of drug development, as it significantly influences the compound's pharmacokinetic and pharmacodynamic properties. Only the unbound fraction of a drug is typically available to exert its therapeutic effect and to be metabolized and eliminated.

Quantitative Protein Binding Data

The primary available data on the plasma protein binding of this compound demonstrates stereoselectivity, with the two enantiomers exhibiting different binding percentages. The data, as determined by ultrafiltration, is summarized in the table below. For comparative purposes, the protein binding of the parent compound, nortriptyline, is also included.

CompoundEnantiomerPlasma Protein Binding (%)Reference
This compound(+)-enantiomer54[1]
This compound(-)-enantiomer69[1]
NortriptylineRacemate92[1]

Experimental Protocols for Determining Protein Binding

The determination of drug-protein binding is a crucial step in preclinical drug development. The two most common and well-accepted methods for these studies are Equilibrium Dialysis and Ultrafiltration. Detailed methodologies for performing these assays are outlined below.

Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for protein binding studies due to its accuracy and minimal disruptive effects on the binding equilibrium.

Principle: This method involves a semi-permeable membrane that separates a compartment containing the drug and plasma proteins from a protein-free buffer compartment. The free drug can pass through the membrane, while the protein and protein-bound drug cannot. At equilibrium, the concentration of the free drug is the same in both compartments, allowing for the calculation of the bound and unbound fractions.

Detailed Protocol:

  • Preparation of Materials:

    • Dialysis cells with a semi-permeable membrane (e.g., molecular weight cut-off of 5-20 kDa).

    • Human plasma (or a solution of a specific plasma protein like HSA or AAG).

    • Phosphate-buffered saline (PBS) at physiological pH (7.4).

    • This compound stock solution.

    • Incubator with temperature control (37°C) and shaking capabilities.

    • Analytical equipment for drug quantification (e.g., LC-MS/MS).

  • Experimental Procedure:

    • Spike the human plasma with this compound to the desired concentration.

    • Assemble the dialysis cells.

    • Load the plasma containing the drug into one chamber of the dialysis cell.

    • Load an equal volume of PBS into the other chamber.

    • Seal the dialysis cells and place them in an incubator at 37°C with gentle shaking.

    • Allow the system to reach equilibrium (typically 4-24 hours). The exact time should be determined experimentally.

    • After incubation, carefully collect samples from both the plasma and buffer chambers.

    • Analyze the concentration of this compound in both samples using a validated analytical method.

  • Data Analysis:

    • The concentration in the buffer chamber represents the unbound (free) drug concentration ([Dfree]).

    • The concentration in the plasma chamber represents the total drug concentration ([Dtotal]).

    • The concentration of the bound drug is calculated as: [Dbound] = [Dtotal] - [Dfree].

    • The percentage of protein binding is calculated as: % Bound = ([Dbound] / [Dtotal]) * 100

Ultrafiltration

Ultrafiltration is a faster method compared to equilibrium dialysis and is also widely used for determining protein binding.

Principle: This technique uses a centrifugal force to push a protein-free ultrafiltrate through a semi-permeable membrane. The drug concentration in the ultrafiltrate is considered to be the unbound concentration.

Detailed Protocol:

  • Preparation of Materials:

    • Ultrafiltration devices with a semi-permeable membrane.

    • Human plasma (or a solution of a specific plasma protein).

    • This compound stock solution.

    • Centrifuge with temperature control (37°C).

    • Analytical equipment for drug quantification (e.g., LC-MS/MS).

  • Experimental Procedure:

    • Spike the human plasma with this compound to the desired concentration.

    • Pre-condition the ultrafiltration device according to the manufacturer's instructions to minimize non-specific binding.

    • Add the plasma sample containing the drug to the upper chamber of the ultrafiltration device.

    • Centrifuge the device at a specified speed and temperature (e.g., 2000 x g at 37°C) for a predetermined time to collect a sufficient volume of ultrafiltrate. It is crucial to control the volume of the filtrate to avoid disrupting the binding equilibrium.

    • Carefully collect the ultrafiltrate from the collection tube.

    • Also, collect a sample of the original plasma.

  • Data Analysis:

    • The concentration in the ultrafiltrate represents the unbound (free) drug concentration ([Dfree]).

    • The concentration in the original plasma represents the total drug concentration ([Dtotal]).

    • The percentage of protein binding is calculated as: % Bound = (1 - ([Dfree] / [Dtotal])) * 100

Visualizations

Signaling Pathways and Logical Relationships

The binding of this compound to plasma proteins is a key determinant of its pharmacokinetic profile, which in turn influences its therapeutic and potential adverse effects. The following diagram illustrates the central role of protein binding in the disposition of the drug.

G cluster_absorption Absorption & Distribution cluster_binding Protein Binding Equilibrium cluster_effects Pharmacological Effects & Elimination DrugAdmin Drug Administration Bloodstream Drug in Bloodstream DrugAdmin->Bloodstream FreeDrug Unbound (Free) Drug Bloodstream->FreeDrug BoundDrug Protein-Bound Drug FreeDrug->BoundDrug Binding to Plasma Proteins Receptors Tissue Receptors (Therapeutic Effect) FreeDrug->Receptors Metabolism Metabolism (Liver) FreeDrug->Metabolism Excretion Excretion (Kidney) FreeDrug->Excretion

Caption: The central role of plasma protein binding in drug disposition.

Experimental Workflows

The following diagrams illustrate the step-by-step workflows for the two primary experimental methods used to determine protein binding.

Equilibrium Dialysis Workflow

G A Prepare Drug-Spiked Plasma and Buffer B Load into Dialysis Cell A->B C Incubate at 37°C (to reach equilibrium) B->C D Collect Samples from Plasma and Buffer Chambers C->D E Quantify Drug Concentration (e.g., LC-MS/MS) D->E F Calculate % Protein Binding E->F

Caption: Workflow for the Equilibrium Dialysis method.

Ultrafiltration Workflow

G A Prepare Drug-Spiked Plasma B Add to Ultrafiltration Device A->B C Centrifuge at 37°C B->C D Collect Ultrafiltrate and Original Plasma C->D E Quantify Drug Concentration (e.g., LC-MS/MS) D->E F Calculate % Protein Binding E->F

Caption: Workflow for the Ultrafiltration method.

References

In Vitro Pharmacological Profile of (E)-10-Hydroxynortriptyline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-10-hydroxynortriptyline is the primary and pharmacologically active metabolite of the tricyclic antidepressant nortriptyline. Formed predominantly by the polymorphic cytochrome P450 enzyme CYP2D6, and to a lesser extent by CYP3A4, this metabolite contributes significantly to the therapeutic and adverse effects observed during nortriptyline therapy. Understanding the in vitro effects of this compound is crucial for a comprehensive assessment of its clinical pharmacology, including its potential for drug-drug interactions and off-target effects. This technical guide provides an in-depth overview of the in vitro studies investigating the effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Data Presentation: Quantitative In Vitro Effects

The following tables summarize the key quantitative data obtained from in vitro studies on this compound.

Target Assay Type Parameter Value Reference
Serotonin Transporter (SERT)Uptake InhibitionIC506700 nM[1]
Muscarinic Acetylcholine ReceptorsReceptor BindingRelative Affinity vs. Nortriptyline10-12 times lower
Muscarinic Acetylcholine ReceptorsReceptor BindingRelative Affinity vs. Nortriptyline~18 times lower
Enzyme Assay Type Parameter Value Reference
Cytochrome P450 2D6 (CYP2D6)Enzyme KineticsK_m2.1 µM[2]
Cytochrome P450 3A4 (CYP3A4)Enzyme KineticsK_m37.4 µM[2]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to facilitate reproducibility and further investigation.

Neurotransmitter Transporter Uptake Inhibition Assay

This protocol outlines the procedure for determining the inhibitory potency of this compound on neurotransmitter transporters, such as the serotonin transporter (SERT) and norepinephrine transporter (NET).

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the uptake of radiolabeled neurotransmitters into cells expressing the respective transporters.

Materials:

  • HEK-293 cells stably expressing the human serotonin transporter (hSERT) or norepinephrine transporter (hNET).

  • Radiolabeled neurotransmitter (e.g., [³H]5-hydroxytryptamine for SERT, [³H]norepinephrine for NET).

  • This compound.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Cell Culture: Culture the HEK-293 cells expressing the target transporter in appropriate media and conditions until they reach a suitable confluency.

  • Assay Preparation: On the day of the experiment, harvest the cells and resuspend them in the assay buffer.

  • Incubation: In a 96-well plate, add the cell suspension, the radiolabeled neurotransmitter at a concentration close to its K_m, and varying concentrations of this compound. Include control wells with no inhibitor (total uptake) and wells with a known potent inhibitor (non-specific uptake).

  • Termination: Incubate the plate for a defined period (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C). Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake at each concentration of this compound by subtracting the non-specific uptake from the total uptake. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Muscarinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for muscarinic acetylcholine receptors.

Objective: To determine the inhibitory constant (Ki) of this compound for the binding of a radiolabeled antagonist to muscarinic receptors.

Materials:

  • Tissue homogenates from a region rich in muscarinic receptors (e.g., rat brain cortex) or cell membranes from a cell line expressing a specific muscarinic receptor subtype.

  • Radiolabeled muscarinic antagonist (e.g., [³H]quinuclidinyl benzilate - [³H]QNB).

  • This compound.

  • Assay buffer (e.g., phosphate-buffered saline).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Prepare the tissue homogenates or cell membranes by homogenization and centrifugation.

  • Incubation: In a reaction tube, add the membrane preparation, the radiolabeled antagonist at a concentration near its Kd, and varying concentrations of this compound. Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of a known muscarinic antagonist like atropine).

  • Equilibration: Incubate the tubes to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters. Wash the filters with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cytochrome P450 Enzyme Inhibition Assay

This protocol details an in vitro assay to assess the inhibitory potential of this compound on major cytochrome P450 (CYP) isoforms.

Objective: To determine the IC50 value of this compound for the activity of specific CYP enzymes (e.g., CYP2D6, CYP3A4).

Materials:

  • Human liver microsomes or recombinant human CYP enzymes.

  • A specific substrate for the CYP isoform of interest (e.g., dextromethorphan for CYP2D6, midazolam for CYP3A4).

  • NADPH regenerating system.

  • This compound.

  • Acetonitrile or methanol for reaction termination.

  • LC-MS/MS system for metabolite quantification.

Procedure:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes or recombinant CYP enzymes, the specific substrate, and varying concentrations of this compound in a suitable buffer.

  • Pre-incubation: Pre-incubate the mixture for a short period at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction for a specific time at 37°C.

  • Reaction Termination: Stop the reaction by adding a cold organic solvent like acetonitrile or methanol.

  • Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.

  • Metabolite Quantification: Analyze the formation of the specific metabolite in the supernatant using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolite formation at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Cardiac Ion Channel Patch-Clamp Electrophysiology Assay

This protocol describes the whole-cell patch-clamp technique to evaluate the effects of this compound on cardiac ion channels, such as the hERG (IKr), sodium (INa), and calcium (ICa) channels.

Objective: To determine the concentration-dependent block of specific cardiac ion currents by this compound and calculate the IC50 value.

Materials:

  • HEK-293 cells or other suitable cell lines stably expressing the human cardiac ion channel of interest (e.g., hERG, Nav1.5, Cav1.2).

  • Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling micropipettes.

  • Intracellular and extracellular recording solutions specific for the ion channel being studied.

  • This compound.

Procedure:

  • Cell Preparation: Plate the cells expressing the target ion channel onto glass coverslips for recording.

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording: Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution. Under microscopic guidance, form a high-resistance seal (gigaohm seal) between the micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration, allowing electrical access to the entire cell.

  • Voltage Clamp: Clamp the cell membrane at a specific holding potential and apply a voltage protocol designed to elicit the ionic current of interest.

  • Drug Application: After obtaining a stable baseline recording, perfuse the cell with the extracellular solution containing varying concentrations of this compound.

  • Data Acquisition: Record the ionic currents before, during, and after drug application.

  • Data Analysis: Measure the peak current amplitude at each drug concentration. Calculate the percentage of current block. Plot the percentage of block against the logarithm of the drug concentration and fit the data to a Hill equation to determine the IC50 value.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the in vitro studies of this compound.

Metabolic Pathway of Nortriptyline to this compound Nortriptyline Nortriptyline Metabolite This compound Nortriptyline->Metabolite Hydroxylation CYP2D6 CYP2D6 (High Affinity) CYP2D6->Nortriptyline Metabolizes CYP3A4 CYP3A4 (Low Affinity) CYP3A4->Nortriptyline Metabolizes Neurotransmitter Transporter Inhibition Workflow cluster_workflow In Vitro Assay start Prepare Cells Expressing Transporter (e.g., SERT) add_ligand Add Radiolabeled Neurotransmitter start->add_ligand add_inhibitor Add this compound (Varying Concentrations) add_ligand->add_inhibitor incubate Incubate add_inhibitor->incubate terminate Terminate Uptake (Filtration) incubate->terminate quantify Quantify Radioactivity terminate->quantify analyze Calculate IC50 quantify->analyze Cardiac Ion Channel Patch-Clamp Workflow cluster_workflow Electrophysiology Experiment start Prepare Cells Expressing Ion Channel (e.g., hERG) patch Form Gigaohm Seal & Achieve Whole-Cell start->patch record_base Record Baseline Ionic Current patch->record_base apply_drug Apply this compound record_base->apply_drug record_drug Record Current in Presence of Drug apply_drug->record_drug washout Washout Drug record_drug->washout analyze Calculate % Block & IC50 washout->analyze

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of (E)-10-Hydroxynortriptyline in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (E)-10-Hydroxynortriptyline, the active metabolite of nortriptyline, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a modern C18 stationary phase for chromatographic separation, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research applications requiring accurate and precise measurement of this compound.

Introduction

Nortriptyline is a widely prescribed tricyclic antidepressant, and its major active metabolite, this compound, contributes significantly to its therapeutic and potential toxic effects. Accurate quantification of this metabolite in biological matrices is crucial for understanding its pharmacokinetic profile and for clinical research. This document provides a detailed protocol for a validated LC-MS/MS method that offers high sensitivity, specificity, and throughput for the analysis of this compound in human plasma.

Experimental

Materials and Reagents
  • This compound certified reference standard

  • This compound-d3 (or other suitable stable isotope-labeled internal standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (drug-free)

Sample Preparation

A protein precipitation method is utilized for the extraction of this compound and the internal standard (IS) from human plasma.[1][2][3]

  • Allow all samples and standards to thaw to room temperature.

  • To 100 µL of plasma sample, add 10 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile containing 0.1% formic acid.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution profile.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size[1][2]

  • Mobile Phase A: 0.1% Formic acid in Water[1][2]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile[1][2]

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Gradient Program:

    • 0.0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.1-6.0 min: 10% B (Re-equilibration)

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[1][2][4]

  • Ion Source: Electrospray Ionization (ESI), Positive Mode

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Spray Voltage: 5500 V

  • Source Temperature: 500°C

  • Curtain Gas: 30 psi

  • Collision Gas: Nitrogen

  • MRM Transitions:

    • This compound: m/z 280.2 -> 233.2

    • This compound-d3 (IS): m/z 283.2 -> 236.2

Workflow Diagram

workflow LC-MS/MS Workflow for this compound Quantification s1 Plasma Sample (100 µL) s2 Add Internal Standard (10 µL) s1->s2 s3 Add Acetonitrile with 0.1% Formic Acid (300 µL) s2->s3 s4 Vortex (1 min) s3->s4 s5 Centrifuge (10,000 x g, 10 min) s4->s5 s6 Collect Supernatant s5->s6 lc Inject into LC System (C18 Column, Gradient Elution) s6->lc ms Detect by Mass Spectrometry (ESI+, MRM Mode) lc->ms dp Peak Integration & Quantification ms->dp dr Generate Concentration Data dp->dr

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Nortriptyline and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nortriptyline, a secondary amine tricyclic antidepressant, is the primary active metabolite of amitriptyline.[1][2] It functions by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the central nervous system.[3][4] Therapeutic drug monitoring of nortriptyline and its metabolites is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity, given its narrow therapeutic index.[1] High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for the quantification of nortriptyline and its metabolites in biological matrices.[5][6] This document provides detailed application notes and protocols for the analysis of nortriptyline and its key metabolite, 10-hydroxynortriptyline, using HPLC.

Metabolic Pathway of Nortriptyline

Nortriptyline is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP2D6, with minor contributions from CYP1A2, CYP2C19, and CYP3A4.[1][3] The major metabolic pathway is hydroxylation to form 10-hydroxynortriptyline, which exists in cis and trans isomeric forms and possesses pharmacological activity.[2][3] This metabolite is the most abundant in plasma.[4] Subsequent metabolism involves glucuronide conjugation, facilitating urinary excretion.[1][3]

Nortriptyline_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion Nortriptyline Nortriptyline Metabolite 10-Hydroxynortriptyline (cis and trans isomers) Nortriptyline->Metabolite CYP2D6 (major) CYP1A2, CYP2C19, CYP3A4 (minor) Glucuronide 10-Hydroxynortriptyline Glucuronide Metabolite->Glucuronide UGT Enzymes Urine Urine Glucuronide->Urine Excreted

Caption: Metabolic pathway of nortriptyline.

Experimental Protocols

This section details the methodologies for sample preparation and HPLC analysis of nortriptyline and its metabolites from human plasma.

Sample Preparation

Two common methods for extracting nortriptyline and its metabolites from plasma are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

Protocol 1: Solid-Phase Extraction (SPE) [7]

  • Conditioning: Condition a Supelclean LC-WCX SPE tube (1 mL) by passing 500 µL of 0.5 M orthophosphoric acid followed by 1 mL of deionized water.

  • Sample Loading: Mix 500 µL of plasma sample with 500 µL of deionized water and an internal standard (e.g., maprotiline). Pass the mixture through the conditioned SPE tube.

  • Washing: Wash the sorbent with 1 mL of deionized water, 500 µL of 1 M ammonium hydroxide in water, and twice with 1 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analytes twice with 1 mL of 0.22 M ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Collect the eluate in a silanized glass vial and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 250 µL of the HPLC mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) [8]

  • Alkalinization: To 1 mL of plasma, add 4 mL of 0.5 M sodium hydroxide and an internal standard (e.g., imipramine).

  • Extraction: Add 10 mL of tert-butyl methyl ether, shake for 10 minutes, and centrifuge at 850 x g for 20 minutes.

  • Back-extraction (Acidification): Transfer the organic layer to a new tube and add 2.5 mL of 0.1 M hydrochloric acid. Shake for 10 minutes and centrifuge.

  • Back-extraction (Alkalinization): Transfer the aqueous layer to another tube, add 2 mL of 0.5 M sodium hydroxide and 2 mL of tert-butyl methyl ether. Shake for 10 minutes and centrifuge.

  • Evaporation and Reconstitution: Transfer the organic layer and evaporate to dryness under a stream of nitrogen. Dissolve the residue in 50 µL of the mobile phase for injection.

HPLC Conditions

The following tables summarize various reported HPLC conditions for the analysis of nortriptyline.

Table 1: HPLC System and Column Specifications

ParameterCondition 1[7]Condition 2[8]Condition 3[9]Condition 4[10]
HPLC System High-Performance Liquid ChromatographHP 1090M HPLC systemAgilent Technologies, 1220 infinity LCHitachi L-2000 series
Column Supelcosil LC-PCN (150 x 4.6 mm, 5 µm)Hypersil Silica (150 x 2.1 mm, 5 µm)Hypersil ODS (C18) (250 x 4.6 mm, 5 µm)Hypersil Gold C8 (250 x 4.6 mm, 5 µm)
Column Temp. Ambient40°CAmbient25°C

Table 2: Mobile Phase and Detection Parameters

ParameterCondition 1[7]Condition 2[8]Condition 3[9]Condition 4[10]
Mobile Phase 0.01 M dipotassium hydrogen phosphate (pH 7)/acetonitrile/methanol (15:60:25, v/v/v)Acetonitrile/0.1 M ammonium acetate (94:6, v/v)Methanol/Phosphate buffer (pH 6.3) (95:5, v/v)Formic acid (0.1 M, pH 2.16)/methanol (33:67, v/v)
Flow Rate Not Specified0.4 mL/min1.0 mL/min1.1 mL/min
Detection UV at 215 nmUV at 240 nm or PBMSPDA at 239 nmUV at 251 nm
Injection Vol. Not Specified10 µL20 µL10 µL
Run Time Not Specified>11.2 min10 min>11.38 min

Experimental Workflow

The overall workflow for the HPLC analysis of nortriptyline and its metabolites is depicted below.

HPLC_Workflow cluster_sample Sample Handling cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Plasma Sample Collection B Addition of Internal Standard A->B C Extraction (SPE or LLE) B->C D Evaporation C->D E Reconstitution in Mobile Phase D->E F Injection into HPLC System E->F G Chromatographic Separation F->G H Detection (UV/PDA/MS) G->H I Peak Integration and Quantification H->I J Data Reporting I->J

Caption: General workflow for HPLC analysis.

Quantitative Data Summary

The following tables present a summary of quantitative data from various studies for the HPLC analysis of nortriptyline.

Table 3: Linearity and Detection Limits

ParameterValue (Nortriptyline)MethodReference
Linearity Range 5-500 ng/mLHPLC-UV[7]
10-1000 ng/gHPLC-UV[8]
5.0–1350.0 µg/mLHPLC-UV[10]
Limit of Detection (LOD) 1 ng/mLHPLC-UV[7]
10 ng/gHPLC-UV[8]
5 ng/gHPLC-PBMS[11]
0.72 µg/mLHPLC-UV[10]
Limit of Quantification (LOQ) 5 ng/mLHPLC-UV[7]
Not SpecifiedHPLC-UV[8]
Not SpecifiedHPLC-PBMS[11]
2.41 µg/mLHPLC-UV[10]

Table 4: Recovery and Retention Times

ParameterValue (Nortriptyline)MethodReference
Recovery 85%SPE[7]
47%LLE[8]
Retention Time Not SpecifiedHPLC-UV[7]
11.2 minHPLC-UV[8]
8.459 minRP-HPLC[9]
5.11 minHPLC-UV[10]

Conclusion

The presented protocols and data provide a comprehensive guide for the quantitative analysis of nortriptyline and its metabolites using HPLC. The choice of sample preparation technique and specific HPLC conditions will depend on the laboratory's resources, the required sensitivity, and the sample matrix. Proper method validation according to ICH guidelines is essential to ensure reliable and accurate results for clinical and research applications.

References

Application Note: Solid-Phase Extraction of (E)-10-Hydroxynortriptyline from Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable protocol for the extraction of (E)-10-Hydroxynortriptyline, an active metabolite of the antidepressant nortriptyline, from human plasma using solid-phase extraction (SPE). The described method is intended for researchers, scientists, and drug development professionals requiring a clean, concentrated sample for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol is based on the chemical properties of this compound, a basic compound, and utilizes a polymeric cation exchange sorbent for efficient isolation from complex plasma matrices.

Introduction

This compound is a major active metabolite of nortriptyline, a tricyclic antidepressant. Accurate quantification of this metabolite in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over other methods like liquid-liquid extraction and protein precipitation, including higher sample cleanup, reduced matrix effects, and the ability to concentrate the analyte of interest. This protocol provides a step-by-step guide for the solid-phase extraction of this compound from human plasma, ensuring high recovery and reproducibility.

Chemical Properties of this compound

Understanding the chemical properties of this compound is essential for developing an effective SPE method.

PropertyValueReference
Molecular FormulaC₁₉H₂₁NO[1]
Molecular Weight279.38 g/mol [1]
pKa (Strongest Basic)10.47[2]
XLogP33.4[3]

The basic nature (pKa = 10.47) and moderate hydrophobicity (XLogP3 = 3.4) of this compound make it an ideal candidate for extraction using a mixed-mode polymeric sorbent that combines reversed-phase and strong cation exchange retention mechanisms.[2][3]

Experimental Protocol

This protocol is a general guideline and may require optimization based on the specific laboratory equipment and reagents used.

Materials and Reagents:

  • SPE Sorbent: Polymeric strong cation exchange (e.g., Agilent Bond Elut Plexa PCX, Waters Oasis MCX)

  • Human Plasma: K2EDTA as anticoagulant

  • This compound standard

  • Internal Standard (IS): Deuterated this compound (e.g., D3-(E)-10-Hydroxynortriptyline) or a structurally similar basic compound (e.g., Maprotiline)[4]

  • Methanol (MeOH), HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid (FA), LC-MS grade

  • Ammonium Hydroxide (NH₄OH), analytical grade

  • Water, deionized or Milli-Q

  • SPE Vacuum Manifold

  • Nitrogen Evaporator

  • Vortex Mixer

  • Centrifuge

Solutions Preparation:

  • Sample Pre-treatment Solution: 2% Formic Acid in Water

  • Conditioning Solvent: Methanol

  • Equilibration Solvent: Water

  • Wash Solution 1: 0.1% Formic Acid in Water

  • Wash Solution 2: Methanol

  • Elution Solution: 5% Ammonium Hydroxide in Methanol

  • Reconstitution Solution: 10:90 (v/v) Acetonitrile:Water with 0.1% Formic Acid

SPE Procedure:

  • Sample Pre-treatment:

    • To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of internal standard working solution.

    • Vortex for 10 seconds.

    • Add 500 µL of 2% Formic Acid in Water.

    • Vortex for 20 seconds.

    • Centrifuge at 10,000 x g for 5 minutes to precipitate proteins.

    • Carefully transfer the supernatant to a clean tube.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Pass 1 mL of Methanol through each cartridge.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of Water through each cartridge. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated supernatant onto the conditioned and equilibrated SPE cartridge.

    • Apply a gentle vacuum to allow the sample to pass through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Pass 1 mL of 0.1% Formic Acid in Water through the cartridge to remove polar interferences.

    • Pass 1 mL of Methanol through the cartridge to remove non-polar interferences.

    • Dry the sorbent bed under full vacuum for 5 minutes to remove any residual solvent.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Add 1 mL of 5% Ammonium Hydroxide in Methanol to the cartridge.

    • Allow the solvent to soak the sorbent for 1 minute before applying a gentle vacuum to elute the analyte.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of Reconstitution Solution.

    • Vortex for 30 seconds.

    • Transfer to an autosampler vial for analysis.

Expected Performance Characteristics

The following table summarizes the typical performance characteristics that should be achieved with a validated bioanalytical method for this compound. The data presented here are based on published methods using other extraction techniques and serve as a benchmark for the expected performance of this SPE protocol.

ParameterExpected ValueReference
Linearity (r²)≥ 0.99[5]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[5]
Accuracy (% Bias)Within ±15% (±20% at LLOQ)[5]
Precision (%RSD)≤ 15% (≤ 20% at LLOQ)[5]
Recovery> 85%[5]

Visualizations

Experimental Workflow:

SPE_Workflow start Start: Plasma Sample pretreatment Sample Pre-treatment (Add IS, Acidify, Centrifuge) start->pretreatment load Sample Loading pretreatment->load conditioning SPE Conditioning (Methanol) equilibration SPE Equilibration (Water) conditioning->equilibration equilibration->load wash1 Wash 1 (Aqueous Acid) load->wash1 wash2 Wash 2 (Methanol) wash1->wash2 dry Dry Sorbent wash2->dry elute Elution (Ammoniated Methanol) dry->elute evaporate Evaporation elute->evaporate reconstitute Reconstitution evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Flowchart of the solid-phase extraction protocol.

Analyte-Sorbent Interaction:

Analyte_Sorbent_Interaction cluster_loading Loading (Acidic pH) cluster_elution Elution (Basic pH) node_analyte node_analyte node_sorbent node_sorbent node_plasma node_plasma analyte_pos This compound Positively Charged (Basic) sorbent_neg Polymeric Sorbent Cation Exchange Sites (Negative) analyte_pos->sorbent_neg Ionic & Hydrophobic Interaction analyte_neutral This compound Neutral sorbent_elution Polymeric Sorbent analyte_neutral->sorbent_elution Disruption of Ionic Bond -> Elution plasma_matrix Plasma Matrix Components

Caption: Analyte-sorbent interaction during SPE.

References

Application Note: Quantitative Analysis of (E)-10-Hydroxynortriptyline in Human Plasma Using a Deuterium-Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nortriptyline is a tricyclic antidepressant and an active metabolite of amitriptyline, widely used in the treatment of depression.[1] Its primary active metabolite, (E)-10-Hydroxynortriptyline, also exhibits pharmacological activity and contributes to the therapeutic and potential toxic effects of the parent drug. Monitoring the plasma concentrations of both nortriptyline and its metabolites is crucial for therapeutic drug management (TDM) to optimize dosage, ensure efficacy, and minimize adverse effects. The hydroxylation of nortriptyline is primarily carried out by the polymorphic cytochrome P450 enzyme CYP2D6, leading to significant interindividual variations in plasma concentrations.[2]

This application note describes a robust and sensitive method for the quantification of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, this compound-d3, ensures high accuracy and precision by compensating for variations during sample preparation and analysis.[3][4]

Principle of the Method

The analytical method involves the extraction of this compound and the deuterium-labeled internal standard from human plasma via protein precipitation.[5][6] The separated analytes are then quantified using a reversed-phase C18 column coupled with a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode.[5][7][8] The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard with a calibration curve.

Metabolic Pathway of Nortriptyline

The following diagram illustrates the metabolic conversion of Nortriptyline to its hydroxylated metabolites.

Nortriptyline Metabolism Metabolic Pathway of Nortriptyline Nortriptyline Nortriptyline E_Metabolite This compound (Active Metabolite) Nortriptyline->E_Metabolite CYP2D6 Z_Metabolite (Z)-10-Hydroxynortriptyline Nortriptyline->Z_Metabolite CYP2D6

Figure 1: Nortriptyline Metabolism

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d3 (internal standard)[1][9]

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (HPLC grade)

  • Human plasma (drug-free)

2. Standard Solutions Preparation

  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d3 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in 50:50 (v/v) acetonitrile/water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound-d3 stock solution in acetonitrile.

3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for each sample, calibrator, and quality control.

  • Pipette 100 µL of the plasma sample, calibrator, or QC into the corresponding labeled tube.

  • Add 20 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

    • Gradient:

      • 0-0.5 min: 20% B

      • 0.5-2.5 min: 20% to 80% B

      • 2.5-3.0 min: 80% B

      • 3.0-3.1 min: 80% to 20% B

      • 3.1-5.0 min: 20% B

  • Tandem Mass Spectrometry (MS/MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • This compound: Precursor ion (Q1) m/z 280.2 -> Product ion (Q3) m/z 233.1

      • This compound-d3: Precursor ion (Q1) m/z 283.2 -> Product ion (Q3) m/z 236.1

    • Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for the specific instrument.

Analytical Workflow

The diagram below outlines the major steps in the analytical procedure.

Analytical Workflow Analytical Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Add_IS Add Internal Standard ((E)-10-OH-Nortriptyline-d3) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (ESI+, MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Analyte Calibration->Quantification

Figure 2: Experimental Workflow

Data Presentation

The following tables summarize the performance characteristics of similar LC-MS/MS methods for the analysis of this compound.

Table 1: Method Validation Parameters

ParameterResultReference
Linearity Range0.5 - 40 ng/mL[5][6]
Correlation Coefficient (r²)≥ 0.997[5][6]
Lower Limit of Quantification (LLOQ)0.5 ng/mL[5][6]
Mean Recovery≥ 90%[5]

Table 2: Precision and Accuracy Data

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)Reference
This compoundLow QC (e.g., 1.5 ng/mL)< 15%< 15%92 - 114%[5]
This compoundMedium QC (e.g., 15 ng/mL)< 7.1%< 7.1%92 - 114%[5]
This compoundHigh QC (e.g., 30 ng/mL)< 7.1%< 7.1%92 - 114%[5]

Note: The values in the tables are compiled from published literature and represent typical method performance.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The use of a deuterium-labeled internal standard is critical for achieving high accuracy and precision, making this method well-suited for therapeutic drug monitoring and pharmacokinetic studies in clinical and research settings. The simple protein precipitation sample preparation protocol allows for a high-throughput workflow.

References

Application Notes and Protocols for Assessing the Neuroactivity of (E)-10-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-10-Hydroxynortriptyline is the primary active metabolite of the tricyclic antidepressant nortriptyline, formed predominantly by the polymorphic cytochrome P450 enzyme CYP2D6.[1] Like its parent compound, this compound exerts its neuroactivity primarily by inhibiting the reuptake of norepinephrine (noradrenaline), with a less pronounced effect on serotonin reuptake.[2][3][4] This selective action on the norepinephrine transporter (NET) leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic signaling.[5] Notably, this compound exhibits significantly lower affinity for muscarinic acetylcholine receptors compared to nortriptyline, suggesting a reduced potential for anticholinergic side effects.[6]

These application notes provide detailed protocols for a panel of cell-based assays to characterize the neuroactivity of this compound. The described assays will enable researchers to assess its effects on neuronal viability, neurite outgrowth, and neuronal activity, providing valuable insights for drug development and neuropharmacological research.

Data Presentation

The following tables summarize the available quantitative data for this compound and its parent compound, nortriptyline.

Compound Assay Parameter Value Reference
This compoundNorepinephrine Reuptake InhibitionPotency vs. Nortriptyline~50%[[“]]
This compoundSerotonin Reuptake InhibitionIC506700 nM[8]
NortriptylineSerotonin Reuptake InhibitionIC50940 nM[8]
This compoundMuscarinic Receptor BindingAffinity vs. Nortriptyline10-18x lower[6]
This compoundNeurite OutgrowthIC50/EC50Data not available
This compoundNeuronal ViabilityIC50/EC50Data not available

Experimental Protocols

Neuronal Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a neuronal cell line (e.g., SH-SY5Y or primary neurons).

Materials:

  • Neuronal cells (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well cell culture plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)[9]

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well.[9]

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curve and determine the IC50 value.

Neurite Outgrowth Assay

This protocol provides a method to quantify the effect of this compound on the growth of neurites from neuronal cells.

Materials:

  • Neuronal cells (e.g., PC-12, SH-SY5Y, or primary neurons)

  • Cell culture medium appropriate for the chosen cell line

  • 96-well or 384-well plates coated with an appropriate substrate (e.g., poly-L-lysine or laminin)

  • This compound

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% bovine serum albumin in PBS)

  • Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • High-content imaging system and analysis software

Procedure:

  • Cell Seeding: Plate neuronal cells on coated plates at a low density to allow for clear visualization of individual neurites.

  • Compound Treatment: After cell attachment (typically 24 hours), replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (e.g., 48-72 hours).

  • Fixation and Staining:

    • Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block with 5% BSA for 1 hour at room temperature.

    • Incubate with the primary antibody overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature, protected from light.

    • Wash three times with PBS.

  • Imaging: Acquire images using a high-content imaging system.

  • Data Analysis: Use automated image analysis software to quantify neurite length, number of branches, and number of neurite-bearing cells.[10][11] Plot concentration-response curves to determine the IC50 or EC50 values.

Neuronal Activity Assay (Calcium Imaging)

This protocol describes how to measure changes in intracellular calcium levels as an indicator of neuronal activity in response to this compound.

Materials:

  • Primary neurons or a suitable neuronal cell line

  • Culture medium

  • Glass-bottom culture dishes or plates

  • Calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or another suitable imaging buffer

  • This compound

  • Fluorescence microscope with a live-cell imaging chamber

  • Image analysis software

Procedure:

  • Cell Preparation: Culture neurons on glass-bottom dishes.

  • Dye Loading:

    • Prepare a loading solution of the calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) with 0.02% Pluronic F-127 in HBSS.

    • Remove the culture medium and wash the cells with HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 30 minutes.

  • Imaging:

    • Place the dish on the microscope stage equipped with a live-cell imaging chamber to maintain temperature and CO2 levels.

    • Acquire a baseline fluorescence recording for several minutes.

    • Apply this compound at the desired concentration to the imaging buffer.

    • Record the changes in fluorescence intensity over time.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual neurons.

    • Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F0) to calculate ΔF/F0.[12]

    • Analyze parameters such as the frequency, amplitude, and duration of calcium transients to assess changes in neuronal activity.[2][13]

Visualization of Signaling Pathways and Workflows

dot

cluster_workflow Experimental Workflow for Neuroactivity Assessment cluster_assays start Start: Prepare Neuronal Cell Culture treat Treat cells with this compound start->treat viability Neuronal Viability Assay (MTT) treat->viability neurite Neurite Outgrowth Assay treat->neurite calcium Calcium Imaging Assay treat->calcium analyze Data Acquisition and Analysis viability->analyze neurite->analyze calcium->analyze end End: Determine Neuroactivity Profile analyze->end

Caption: Experimental workflow for assessing the neuroactivity of this compound.

dot

cluster_pathway Proposed Signaling Pathway of this compound E10HNT This compound NET Norepinephrine Transporter (NET) E10HNT->NET Inhibition NE_synapse ↑ Synaptic Norepinephrine Adrenergic_R Adrenergic Receptors (e.g., β-adrenergic) NE_synapse->Adrenergic_R Activation AC Adenylate Cyclase Adrenergic_R->AC Stimulation cAMP ↑ cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB (p-CREB) PKA->CREB Phosphorylation Gene_expression Gene Expression (e.g., BDNF, TrkB) CREB->Gene_expression Transcription Neuronal_effects Neurotrophic Effects: - Neuronal Survival - Neurite Outgrowth - Synaptic Plasticity Gene_expression->Neuronal_effects

Caption: Proposed signaling pathway of this compound in neurons.

References

Application Notes and Protocols for In Vivo Studies of (E)-10-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo effects of (E)-10-Hydroxynortriptyline, the major and active metabolite of the tricyclic antidepressant nortriptyline. The following sections detail its pharmacological activities, suggest animal models for its study, and provide detailed protocols for assessing its antidepressant, anxiolytic, and cardiovascular effects.

Introduction

This compound is a significant metabolite of nortriptyline, formed by hydroxylation in the liver, primarily by the CYP2D6 enzyme.[1][2] It readily crosses the blood-brain barrier and is considered an active metabolite, contributing to the overall therapeutic effect of nortriptyline.[3] Notably, this compound is a potent inhibitor of norepinephrine reuptake and is more selective for noradrenergic neurons than its parent compound.[2][4] It exhibits significantly less anticholinergic activity and has a weaker effect on serotonin uptake compared to nortriptyline.[1][4][5] These properties suggest that this compound may have a favorable side-effect profile, making it a compound of interest for antidepressant and anxiolytic drug development.[6]

Pharmacological Profile

ParameterThis compoundNortriptylineReference
Primary Mechanism of Action Norepinephrine Reuptake InhibitionNorepinephrine and Serotonin Reuptake Inhibition[2][4]
Selectivity More selective for noradrenergic neuronsLess selective[2]
Anticholinergic Effects Significantly less than nortriptylinePresent[1][4]
Serotonin Reuptake Inhibition WeakPotent[4][5]

Animal Models for In Vivo Assessment

Rodent models are well-established for screening and characterizing the in vivo effects of potential antidepressant and anxiolytic compounds.

  • Rat Models: Sprague-Dawley or Wistar rats are commonly used for behavioral and pharmacokinetic studies. An electrocorticogram study in Wistar rats has already demonstrated the clear antidepressant properties of this compound.[6]

  • Mouse Models: Various mouse strains, such as C57BL/6 or BALB/c, can be used for behavioral testing. The choice of strain can influence behavioral outcomes.

Experimental Protocols

Assessment of Antidepressant-Like Activity: Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral assay to screen for antidepressant efficacy. It is based on the principle that an animal will develop an immobile posture after a period of vigorous activity when placed in an inescapable cylinder of water. Antidepressant treatment is expected to reduce the duration of immobility.

Materials:

  • This compound solution

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Male Sprague-Dawley rats (250-300g)

  • Glass or plastic cylinders (45 cm tall, 20 cm in diameter)

  • Water bath to maintain water temperature at 25 ± 1°C

  • Video recording and analysis software

  • Towels for drying animals

Procedure:

  • Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection 30-60 minutes before the test session. Dosing should be determined based on preliminary dose-response studies.

  • Pre-swim Session (Day 1): Place each rat individually into a cylinder filled with 30 cm of water (25°C) for a 15-minute pre-swim session. This session is for habituation and is not scored. After 15 minutes, remove the rats, dry them with a towel, and return them to their home cages.

  • Test Session (Day 2): 24 hours after the pre-swim session, administer the assigned treatment. 30-60 minutes post-injection, place the rats back into the cylinders with fresh water for a 5-minute test session.

  • Data Acquisition: Record the entire 5-minute session using a video camera.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the 5-minute test. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water. A significant decrease in immobility time in the drug-treated group compared to the vehicle group suggests an antidepressant-like effect.

Expected Quantitative Data:

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds, Mean ± SEM)
Vehicle-Expected baseline immobility
This compoundLow DoseExpected decrease
This compoundHigh DoseExpected further decrease
Positive Control (e.g., Imipramine)Effective DoseSignificant decrease
Assessment of Anxiolytic-Like Activity: Elevated Plus Maze (EPM)

The Elevated Plus Maze is a widely used model for assessing anxiety-like behavior in rodents. The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms of the maze.[7]

Materials:

  • This compound solution

  • Vehicle

  • Male Wistar rats (250-300g)

  • Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)

  • Video tracking software

Procedure:

  • Acclimation: Habituate the rats to the testing room for at least 1 hour prior to the test. The room should be dimly lit.

  • Drug Administration: Administer this compound or vehicle via i.p. injection 30 minutes before the test.

  • Test Procedure: Place the rat in the center of the maze, facing one of the open arms. Allow the animal to freely explore the maze for 5 minutes.

  • Data Acquisition: Record the session with a video camera and use tracking software to analyze the animal's movement.

  • Data Analysis: The primary measures are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic effect. Total distance traveled can be used to assess general locomotor activity.

Expected Quantitative Data:

Treatment GroupDose (mg/kg, i.p.)Time in Open Arms (seconds, Mean ± SEM)Open Arm Entries (Mean ± SEM)
Vehicle-Expected baselineExpected baseline
This compoundLow DoseExpected increaseExpected increase
This compoundHigh DoseExpected further increaseExpected further increase
Positive Control (e.g., Diazepam)Effective DoseSignificant increaseSignificant increase
Assessment of Cardiovascular Effects: Electrocardiogram (ECG) Monitoring

Given that the parent compound, nortriptyline, has known cardiotoxic effects, it is crucial to evaluate the cardiovascular safety of this compound. A study in swine indicated that (E)-10-OH-NT is less cardiotoxic than nortriptyline.[8]

Materials:

  • This compound solution

  • Vehicle

  • Male Sprague-Dawley rats (300-350g)

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • ECG recording system with needle electrodes

  • Data acquisition and analysis software

Procedure:

  • Anesthesia and Electrode Placement: Anesthetize the rat and place it in a supine position. Insert subcutaneous needle electrodes for a standard Lead II ECG recording.

  • Baseline Recording: Record a stable baseline ECG for at least 15 minutes before drug administration.

  • Drug Administration: Administer this compound or vehicle intravenously (i.v.) or intraperitoneally (i.p.).

  • Post-Dose Recording: Continuously record the ECG for at least 60 minutes after drug administration.

  • Data Analysis: Analyze the ECG recordings for changes in heart rate, PR interval, QRS duration, and QT interval. The QT interval should be corrected for heart rate (QTc).

Expected Quantitative Data:

Treatment GroupDose (mg/kg, i.v.)Heart Rate (bpm, Mean ± SEM)PR Interval (ms, Mean ± SEM)QRS Duration (ms, Mean ± SEM)QTc Interval (ms, Mean ± SEM)
Vehicle-BaselineBaselineBaselineBaseline
This compoundLow DoseMinimal change expectedMinimal change expectedMinimal change expectedMinimal change expected
This compoundHigh DosePotential for changePotential for prolongationPotential for wideningPotential for prolongation
Positive Control (e.g., Nortriptyline)Effective DoseExpected changesExpected prolongationExpected wideningExpected prolongation

Signaling Pathways and Experimental Workflows

Antidepressant_Signaling_Pathway cluster_presynaptic Presynaptic Noradrenergic Neuron cluster_postsynaptic Postsynaptic Neuron E_10_OH_NT This compound NET Norepinephrine Transporter (NET) E_10_OH_NT->NET Inhibits NE_vesicle Norepinephrine (Vesicle) NE_synapse Norepinephrine NE_vesicle->NE_synapse Release NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_synapse->Adrenergic_Receptor Binds Signaling_Cascade Downstream Signaling Cascade Adrenergic_Receptor->Signaling_Cascade Activates Therapeutic_Effect Antidepressant Effect Signaling_Cascade->Therapeutic_Effect

FST_Workflow Start Start Acclimation Rat Acclimation (1 hour) Start->Acclimation Day1 Day 1: Pre-swim (15 minutes) Acclimation->Day1 Housing1 Return to Home Cage (24 hours) Day1->Housing1 Day2_Treatment Day 2: Treatment ((E)-10-OH-NT or Vehicle) Housing1->Day2_Treatment Day2_Test Test Session (5 minutes) Day2_Treatment->Day2_Test Data_Analysis Video Analysis (Immobility Time) Day2_Test->Data_Analysis End End Data_Analysis->End

EPM_Workflow Start Start Acclimation Rat Acclimation (1 hour, dim light) Start->Acclimation Treatment Treatment ((E)-10-OH-NT or Vehicle) Acclimation->Treatment Test Elevated Plus Maze Test (5 minutes) Treatment->Test Data_Acquisition Video Tracking Test->Data_Acquisition Data_Analysis Analysis of Time and Entries in Open Arms Data_Acquisition->Data_Analysis End End Data_Analysis->End

Conclusion

This compound presents a promising profile as a potential antidepressant and anxiolytic agent with a potentially improved safety profile compared to its parent compound, nortriptyline. The protocols outlined in these application notes provide a framework for the in vivo characterization of its efficacy and cardiovascular safety in rodent models. Further research, including pharmacokinetic studies in rodents and in vivo microdialysis to confirm its effects on neurotransmitter levels, is warranted to fully elucidate its therapeutic potential.

References

Application Notes and Protocols for a Clinical Study of (E)-10-Hydroxynortriptyline Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting a clinical study to evaluate the pharmacokinetics of (E)-10-Hydroxynortriptyline, the major active metabolite of the antidepressant nortriptyline. The protocols outlined below are intended to serve as a detailed reference for researchers, scientists, and drug development professionals.

Introduction

This compound is the primary active metabolite of nortriptyline, a tricyclic antidepressant. The formation of this metabolite is principally mediated by the polymorphic cytochrome P450 enzyme CYP2D6, with a minor contribution from CYP3A4.[1][2] Given the genetic variability in CYP2D6 activity within the population, understanding the pharmacokinetics of this compound is crucial for optimizing nortriptyline therapy and ensuring patient safety. Individuals who are poor metabolizers of CYP2D6 may have altered exposure to both the parent drug and its metabolite, potentially leading to adverse effects.[3][4][5] These notes provide a framework for a clinical study designed to elucidate the pharmacokinetic profile of this compound.

Clinical Study Protocol

Study Objectives
  • Primary Objective: To characterize the single-dose pharmacokinetic profile of this compound in healthy adult subjects after oral administration of nortriptyline.

  • Secondary Objectives:

    • To determine the pharmacokinetic parameters of nortriptyline.

    • To evaluate the influence of CYP2D6 genotype on the pharmacokinetics of both nortriptyline and this compound.

    • To assess the safety and tolerability of a single oral dose of nortriptyline in the study population.

Study Design

This will be a single-center, open-label, single-dose pharmacokinetic study.

Study Population

A total of 24 healthy male and non-pregnant, non-lactating female volunteers, aged 18 to 45 years, will be enrolled. Participants will be genotyped for CYP2D6 to ensure the inclusion of a representative sample of different metabolizer phenotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers).

Investigational Product and Dosing

A single oral dose of 25 mg nortriptyline will be administered to each participant.[6]

Sample Collection

Serial blood samples (approximately 5 mL each) will be collected in EDTA-containing tubes at the following time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours post-dose. Plasma will be separated by centrifugation and stored at -80°C until analysis.

Pharmacokinetic Analysis

The following pharmacokinetic parameters will be calculated for both this compound and nortriptyline using non-compartmental analysis:

  • Maximum plasma concentration (Cmax)

  • Time to reach maximum plasma concentration (Tmax)

  • Area under the plasma concentration-time curve from time zero to the last quantifiable concentration (AUC0-t)

  • Area under the plasma concentration-time curve extrapolated to infinity (AUC0-inf)

  • Elimination half-life (t1/2)

  • Apparent volume of distribution (Vd/F)

  • Apparent total clearance (CL/F)

Bioanalytical Method

Concentrations of nortriptyline and this compound in plasma samples will be determined using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method as detailed in Section 4.

Data Presentation

Table 1: Summary of Key Pharmacokinetic Parameters for this compound

ParameterHealthy Volunteers (Following Nortriptyline Administration)Reference(s)
Cmax (ng/mL) Varies depending on CYP2D6 genotype.[6][7]
Tmax (hr) Typically observed between 8 and 24 hours post-nortriptyline dose.[8]
AUC (ng·hr/mL) Significantly influenced by CYP2D6 genotype; lower in extensive metabolizers compared to poor metabolizers.[6][7]
Half-life (t1/2) (hr) Approximately 8 to 9 hours when administered directly. Longer and more variable when formed from nortriptyline, especially in CYP2D6 poor metabolizers.[6][9]

Experimental Protocols

Protocol for Quantification of Nortriptyline and this compound in Human Plasma by LC-MS/MS

This protocol describes a method for the simultaneous determination of nortriptyline and this compound in human plasma.

4.1.1. Materials and Reagents

  • Nortriptyline and this compound reference standards

  • Deuterated nortriptyline and this compound (as internal standards)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (HPLC grade)

  • Water (deionized, 18.2 MΩ·cm)

  • Human plasma (drug-free)

4.1.2. Sample Preparation (Protein Precipitation Method)

  • Allow frozen plasma samples to thaw at room temperature.

  • Vortex mix the plasma samples to ensure homogeneity.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of internal standard working solution (containing deuterated nortriptyline and this compound).

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.[10][11]

  • Vortex mix for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

4.1.3. Liquid Chromatography Conditions

  • LC System: Agilent 1200 series or equivalent

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-0.5 min: 95% A, 5% B

    • 0.5-3.0 min: Linear gradient to 5% A, 95% B

    • 3.0-4.0 min: Hold at 5% A, 95% B

    • 4.1-5.0 min: Return to 95% A, 5% B (re-equilibration)

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

4.1.4. Mass Spectrometry Conditions

  • MS System: Sciex API 4000 or equivalent triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Nortriptyline: Q1 m/z 264.2 → Q3 m/z 233.2

    • This compound: Q1 m/z 280.2 → Q3 m/z 207.1

    • Deuterated Nortriptyline (IS): Q1 m/z 268.2 → Q3 m/z 237.2

    • Deuterated this compound (IS): Q1 m/z 284.2 → Q3 m/z 211.1

  • Key MS Parameters:

    • Curtain Gas: 20 psi

    • Collision Gas: 8 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Visualizations

metabolic_pathway Nortriptyline Nortriptyline E10OH_Nortriptyline This compound Nortriptyline->E10OH_Nortriptyline CYP2D6 (major) CYP3A4 (minor) Other_Metabolites Other Metabolites Nortriptyline->Other_Metabolites CYP1A2, CYP2C19 (Demethylation) Conjugated_Metabolites Glucuronide Conjugates E10OH_Nortriptyline->Conjugated_Metabolites UGT enzymes

Metabolic pathway of nortriptyline.

experimental_workflow cluster_clinical_phase Clinical Phase cluster_analytical_phase Bioanalytical Phase cluster_data_analysis Data Analysis Phase Subject Screening & Enrollment Subject Screening & Enrollment Nortriptyline Administration (25 mg) Nortriptyline Administration (25 mg) Subject Screening & Enrollment->Nortriptyline Administration (25 mg) Serial Blood Sampling Serial Blood Sampling Nortriptyline Administration (25 mg)->Serial Blood Sampling Plasma Separation & Storage Plasma Separation & Storage Serial Blood Sampling->Plasma Separation & Storage Sample Preparation (Protein Precipitation) Sample Preparation (Protein Precipitation) Plasma Separation & Storage->Sample Preparation (Protein Precipitation) LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation (Protein Precipitation)->LC-MS/MS Analysis Data Acquisition Data Acquisition LC-MS/MS Analysis->Data Acquisition Pharmacokinetic Parameter Calculation Pharmacokinetic Parameter Calculation Data Acquisition->Pharmacokinetic Parameter Calculation Statistical Analysis Statistical Analysis Pharmacokinetic Parameter Calculation->Statistical Analysis Final Report Generation Final Report Generation Statistical Analysis->Final Report Generation

Experimental workflow for the clinical study.

References

Application Note: Quantitation of (E)- and (Z)-10-Hydroxynortriptyline in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nortriptyline, a tricyclic antidepressant, is extensively metabolized in the body to various metabolites, including the pharmacologically active (E)- and (Z)-10-hydroxynortriptyline isomers.[1][2][3] The stereoselective metabolism of nortriptyline, primarily mediated by the polymorphic enzyme CYP2D6, leads to inter-individual variations in plasma concentrations of these metabolites, which can influence both the therapeutic efficacy and toxicity of the drug.[1][3] Consequently, a sensitive and specific analytical method for the simultaneous quantitation of (E)- and (Z)-10-hydroxynortriptyline in human plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials.[4][5] This application note details a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for this purpose.[4][5][6]

Experimental Protocols

This section outlines the detailed methodology for the quantitation of (E)- and (Z)-10-hydroxynortriptyline in human plasma based on a validated LC-MS/MS assay.[4][5][6]

Materials and Reagents
  • (E)-10-Hydroxynortriptyline and (Z)-10-hydroxynortriptyline reference standards

  • Nortriptyline-D3 (internal standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (ultrapure)

  • Human plasma (drug-free)

Sample Preparation

A simple protein precipitation method is employed for sample preparation.[4][5][6]

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing 0.1% formic acid and the internal standard (Nortriptyline-D3).

  • Vortex the mixture for 30 seconds to precipitate the plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes.[7]

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is achieved using a C18 reversed-phase column.[4][5][6]

  • Column: C18 column (e.g., 3.5 μm, 2.1 × 50 mm)[6]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient is used over a 6-minute run time.[4][5][6]

  • Injection Volume: 10 µL

Mass Spectrometry

Detection and quantitation are performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[4][5][6] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[5][6]

  • Ionization Mode: Positive Electrospray Ionization (ESI)[5]

  • Source Temperature: 500°C[5]

  • Ion Spray Voltage: 4000 V[5]

  • MRM Transitions: [5]

    • (E)- and (Z)-10-Hydroxynortriptyline: m/z 280.2 → 215.2

    • Nortriptyline-D3 (Internal Standard): m/z 267.2 → 233.2

  • Dwell Time: 150 ms[5]

Data Presentation

The quantitative performance of the LC-MS/MS method is summarized in the following tables.

Table 1: Calibration Curve and Linearity [4][5][6]

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)
This compound0.5 - 40≥ 0.997
(Z)-10-Hydroxynortriptyline0.5 - 40≥ 0.997

Table 2: Precision and Accuracy [4][5][6]

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
This compoundLLOQ0.5< 16< 1692 - 114
Low1.5< 7.1< 7.192 - 114
Medium15< 7.1< 7.192 - 114
High35< 7.1< 7.192 - 114
(Z)-10-HydroxynortriptylineLLOQ0.5< 16< 1692 - 114
Low1.5< 7.1< 7.192 - 114
Medium15< 7.1< 7.192 - 114
High35< 7.1< 7.192 - 114

Table 3: Recovery and Limit of Quantitation [4][5][6]

AnalyteMean Recovery (%)Lower Limit of Quantitation (LLOQ) (ng/mL)
This compound≥ 900.5
(Z)-10-Hydroxynortriptyline≥ 900.5

Visualization

The overall experimental workflow for the quantitation of (E)- and (Z)-10-hydroxynortriptyline in human plasma is depicted in the following diagram.

Quantitation_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma Human Plasma Sample Add_IS_Precip_Sol Add Internal Standard & Protein Precipitation Solution Plasma->Add_IS_Precip_Sol 100 µL Vortex Vortex Add_IS_Precip_Sol->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Detection Mass Spectrometric Detection (MRM Mode) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantitation Quantitation of Analytes Calibration->Quantitation

Caption: Workflow for LC-MS/MS quantitation of 10-hydroxynortriptyline.

References

Application Notes and Protocols for the Analysis of Tricyclic Antidepressant Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the sample preparation of tricyclic antidepressant (TCA) metabolites prior to analysis. The following sections offer a comparative overview of common extraction techniques, quantitative performance data, and step-by-step methodologies.

Introduction

Tricyclic antidepressants (TCAs) are a class of medications historically used in the management of depressive disorders. Monitoring their therapeutic levels and understanding their metabolism is crucial for efficacy and safety, as they possess a narrow therapeutic index. TCAs undergo extensive hepatic metabolism, primarily through cytochrome P450 (CYP) enzymes, leading to the formation of active and inactive metabolites.[1][2] The main metabolic routes include demethylation and hydroxylation.[1][3] For instance, tertiary amines like imipramine and amitriptyline are demethylated to their active secondary amine metabolites, desipramine and nortriptyline, respectively.[4][5] These metabolites are then further metabolized via hydroxylation, catalyzed predominantly by CYP2D6.[4][6]

Accurate quantification of TCAs and their metabolites in biological matrices such as plasma, serum, and urine is essential for therapeutic drug monitoring and pharmacokinetic studies. Effective sample preparation is a critical step to remove interfering endogenous substances and concentrate the analytes of interest, thereby improving the sensitivity and reliability of analytical methods like liquid chromatography-mass spectrometry (LC-MS). The most common sample preparation techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Comparative Overview of Sample Preparation Techniques

The choice of sample preparation technique depends on various factors, including the nature of the biological matrix, the physicochemical properties of the analytes, the desired level of cleanliness, and the analytical method used for detection.

  • Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to selectively retain analytes from a liquid sample while impurities are washed away.[7] It is known for providing cleaner extracts compared to LLE and PPT, leading to reduced matrix effects in LC-MS analysis.[8] Mixed-mode SPE, which combines two different retention mechanisms (e.g., reversed-phase and ion exchange), is particularly effective for extracting TCAs and their metabolites.[1][9]

  • Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[10] It is a well-established and cost-effective method. The efficiency of LLE is influenced by factors such as the choice of organic solvent, pH of the aqueous phase, and ionic strength.[11][12]

  • Protein Precipitation (PPT): This is the simplest and fastest method for removing proteins from biological samples, typically plasma or serum.[13] It involves the addition of an organic solvent (e.g., acetonitrile, methanol) or an acid (e.g., trichloroacetic acid, perchloric acid) to precipitate proteins, which are then removed by centrifugation.[13][14] While rapid and inexpensive, PPT may result in less clean extracts and potential co-precipitation of analytes.[8][15]

Quantitative Data Summary

The following table summarizes the recovery efficiencies of various sample preparation techniques for selected TCAs and their metabolites from different biological matrices.

AnalyteMetaboliteSample Preparation TechniqueBiological MatrixRecovery (%)Reference(s)
Amitriptyline-Solid-Phase Extraction (Oasis HLB)Porcine Serum>94[16][17]
Nortriptyline(Metabolite of Amitriptyline)Solid-Phase Extraction (Oasis HLB)Porcine Serum>94[16][17]
Doxepin-Solid-Phase Extraction (Oasis HLB)Porcine Serum>94[16][17]
Nordoxepin(Metabolite of Doxepin)Solid-Phase Extraction (Oasis HLB)Porcine Serum>94[16][17]
Amitriptyline-Solid-Phase Extraction (Bond Elut Certify)Whole Blood59-84[1]
Nortriptyline(Metabolite of Amitriptyline)Solid-Phase Extraction (Bond Elut Certify)Whole Blood59-84[1]
Imipramine-Solid-Phase Extraction (Bond-Elut TCA)Human Plasma>87[18]
Desipramine(Metabolite of Imipramine)Solid-Phase Extraction (Bond-Elut TCA)Human Plasma>87[18]
Amitriptyline-Liquid-Liquid ExtractionHuman Plasma58[19]
Nortriptyline(Metabolite of Amitriptyline)Liquid-Liquid ExtractionHuman Plasma47[19]
Amitriptyline-Protein Precipitation (Acetonitrile)Human Plasma>80[15]
Nortriptyline(Metabolite of Amitriptyline)Protein Precipitation (Acetonitrile)Human Plasma>80[15]
Amitriptyline-Solid-Phase Extraction (Oasis WCX)Human Urine92-104[9]
Imipramine-Solid-Phase Extraction (Oasis WCX)Human Urine92-104[9]
Desipramine(Metabolite of Imipramine)Solid-Phase Extraction (Oasis WCX)Human Urine92-104[9]
Nortriptyline(Metabolite of Amitriptyline)Solid-Phase Extraction (Oasis WCX)Human Urine92-104[9]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of TCAs and Metabolites from Plasma/Serum

This protocol is based on the use of a mixed-mode cation exchange SPE cartridge.

Materials:

  • SPE cartridges (e.g., Bond Elut Certify or Oasis WCX)

  • Biological sample (Plasma or Serum)

  • Internal Standard (IS) solution

  • Methanol

  • Deionized Water

  • Ammonium Hydroxide (5% in water)

  • Elution Solvent (e.g., Dichloromethane/Isopropanol/Ammonium Hydroxide, 78:20:2 v/v/v)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

Procedure:

  • Sample Pre-treatment: To 1 mL of plasma or serum, add the internal standard. Vortex for 30 seconds.

  • Conditioning: Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to dry.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 2 mL of deionized water.

    • Wash the cartridge with 2 mL of 1 M acetic acid.

    • Wash the cartridge with 2 mL of methanol.

  • Elution: Elute the analytes with 2 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) of TCAs and Metabolites from Urine

Materials:

  • Urine sample

  • Internal Standard (IS) solution

  • Sodium Hydroxide (2 N)

  • Extraction Solvent (e.g., Hexane:Ethyl Acetate, 1:1 v/v)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Vortex mixer

Procedure:

  • Sample Preparation: To a 1.0 mL aliquot of urine, add 50 µL of the internal standard solution.[13]

  • Alkalinization: Add 2.0 mL of 2 N sodium hydroxide and vortex for 30 seconds.[13]

  • Extraction: Add 2 mL of the extraction solvent (Hexane:Ethyl Acetate, 1:1).[13] Mix for 5 minutes and then centrifuge for 10 minutes at 3,000 rpm.[13]

  • Solvent Transfer: Transfer the upper organic layer to a clean test tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[13] Reconstitute the residue with 100 µL of the mobile phase for analysis.[13]

Protocol 3: Protein Precipitation (PPT) of TCAs and Metabolites from Plasma

This protocol utilizes acetonitrile for protein precipitation.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution in acetonitrile

  • Microcentrifuge tubes

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample and Precipitant Addition: To a 50 µL plasma sample in a microcentrifuge tube, add 150 µL of the internal standard solution in acetonitrile.[20]

  • Precipitation: Vortex the mixture at 1500 rpm for three minutes to ensure thorough mixing and protein precipitation.[20]

  • Centrifugation: Centrifuge the tubes for two minutes at 16,100 g to pellet the precipitated proteins.[20]

  • Supernatant Transfer and Dilution: Transfer 25 µL of the clear supernatant to a 96-well plate and add 475 µL of water.[20]

  • Final Mixing: Cap the plate and vortex for two minutes at 1500 rpm prior to analysis.[20]

Visualizations

TCA Metabolism Pathway

The following diagram illustrates the primary metabolic pathway of tertiary amine tricyclic antidepressants, using imipramine as an example.

TCAMetabolism Imipramine Imipramine Desipramine Desipramine Imipramine->Desipramine N-demethylation (CYP2C19, CYP1A2, CYP3A4) 2-hydroxyimipramine 2-hydroxyimipramine Imipramine->2-hydroxyimipramine Hydroxylation (CYP2D6) 2-hydroxydesipramine 2-hydroxydesipramine Desipramine->2-hydroxydesipramine Hydroxylation (CYP2D6) Glucuronide Conjugates Glucuronide Conjugates 2-hydroxyimipramine->Glucuronide Conjugates 2-hydroxydesipramine->Glucuronide Conjugates Renal Excretion Renal Excretion Glucuronide Conjugates->Renal Excretion

Caption: Metabolic pathway of imipramine.

General Sample Preparation Workflow

This diagram outlines the general workflow for the three main sample preparation techniques discussed.

SamplePrepWorkflow cluster_SPE Solid-Phase Extraction (SPE) cluster_LLE Liquid-Liquid Extraction (LLE) cluster_PPT Protein Precipitation (PPT) SPE_Condition Condition SPE_Load Load Sample SPE_Condition->SPE_Load SPE_Wash Wash SPE_Load->SPE_Wash SPE_Elute Elute SPE_Wash->SPE_Elute End Analysis (e.g., LC-MS) SPE_Elute->End LLE_AddSolvent Add Immiscible Solvent LLE_Mix Vortex/Mix LLE_AddSolvent->LLE_Mix LLE_Separate Separate Phases LLE_Mix->LLE_Separate LLE_Collect Collect Organic Phase LLE_Separate->LLE_Collect LLE_Collect->End PPT_AddSolvent Add Precipitating Agent PPT_Vortex Vortex PPT_AddSolvent->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Collect Collect Supernatant PPT_Centrifuge->PPT_Collect PPT_Collect->End Start Biological Sample Start->SPE_Condition Start->LLE_AddSolvent Start->PPT_AddSolvent

Caption: Overview of sample preparation workflows.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing LC-MS/MS for (E)-10-Hydroxynortriptyline Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of (E)-10-Hydroxynortriptyline using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the analysis of this compound.

Sample Preparation

  • Question: I am observing significant matrix effects in my plasma samples. How can I mitigate this?

    • Answer: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis.[1][2] To reduce these effects, consider the following strategies:

      • Efficient Sample Cleanup: Employ a robust sample preparation method. While protein precipitation is a quick method, techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) often provide cleaner extracts.[2][3][4] For this compound, a simple liquid-liquid extraction has been shown to be effective.[3][4]

      • Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS), if available, is the best way to compensate for matrix effects as it co-elutes with the analyte and experiences similar ionization effects. Deuterium-labeled internal standards for nortriptyline and 10-hydroxynortriptyline have been successfully used.[4][5] If a SIL-IS is not available, a structural analog like carbamazepine can be used.[3]

      • Chromatographic Separation: Ensure adequate chromatographic separation of this compound from endogenous plasma components that may cause interference.[2]

  • Question: What is a reliable and simple method for extracting this compound from plasma?

    • Answer: A widely used and effective method is liquid-liquid extraction. One validated protocol involves the use of 1-chlorobutane for extraction.[4] Another simple and rapid method is protein precipitation with a solvent like acetonitrile.[6][7][8]

Liquid Chromatography (LC)

  • Question: My retention time for this compound is shifting between injections. What could be the cause?

    • Answer: Retention time shifts can be caused by several factors:[1]

      • Column Degradation: The performance of the analytical column can deteriorate over time. Ensure the column is not past its recommended lifetime.

      • Mobile Phase Inconsistency: Changes in the mobile phase composition, such as fluctuations in the organic solvent ratio or pH, can lead to retention time shifts. Prepare fresh mobile phase daily and ensure proper mixing.

      • Flow Rate Fluctuation: Inconsistent flow rates from the LC pump can affect retention times. Check for leaks in the system and ensure the pump is properly maintained.[1]

      • Temperature Variation: Fluctuations in the column oven temperature can impact retention. Ensure the column compartment temperature is stable.

  • Question: What are the recommended column and mobile phase compositions for this compound analysis?

    • Answer: Reversed-phase chromatography using a C18 column is commonly employed for the separation of this compound.[3][4][6][9] A mobile phase consisting of an organic solvent (typically acetonitrile or methanol) and an aqueous component with a modifier is standard.[3][4][6][9] Common mobile phase compositions include:

      • 20 mM ammonium acetate and acetonitrile (20:80, v/v).[3][4]

      • 0.1% formic acid in water and acetonitrile, run in a gradient.[4][6]

Mass Spectrometry (MS/MS)

  • Question: I am experiencing low sensitivity for this compound. How can I improve the signal?

    • Answer: Low sensitivity can be addressed by optimizing several MS parameters:[10]

      • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of nortriptyline and its metabolites.[3][4][6][9]

      • Source Parameters: Optimize the spray voltage, nebulizing gas flow, and source temperature to achieve the best ionization efficiency for your specific instrument and mobile phase composition.[10]

      • Collision Energy: The collision energy in the collision cell is a critical parameter for obtaining optimal fragmentation of the precursor ion into product ions. This should be carefully optimized for each specific mass transition.[11]

      • MRM Transitions: Ensure you are using the most intense and specific multiple reaction monitoring (MRM) transitions for this compound.

  • Question: What are the typical precursor and product ions for this compound?

    • Answer: For this compound, a common precursor to product ion transition monitored in multiple reaction monitoring (MRM) mode is m/z 280.2 → 262.2. Another reported transition is m/z 344.5 → 218.4, which may correspond to a different adduct or in-source transformation.[4] It is crucial to optimize these transitions on your specific instrument.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various published LC-MS/MS methods for the analysis of this compound.

Table 1: Chromatographic and Mass Spectrometric Parameters

ParameterMethod 1Method 2Method 3
Analyte This compound(E)- and Z-10-Hydroxynortriptyline10-Hydroxynortriptyline
Internal Standard Carbamazepine[3]Deuterium labelled [2H3]10-OH-NT[5]Not specified
LC Column HyPURITY C18[3][4]C18 column[6]Not specified
Mobile Phase 20 mM Ammonium Acetate : Acetonitrile (20:80, v/v)[3][4]0.1% Formic Acid in an Acetonitrile gradient[6]Not specified
Flow Rate 0.50 mL/min[3][4]Not specifiedNot specified
Run Time 2.5 min[3][4]6 min[6]Not specified
Ionization Mode ESI Positive[3][4]ESI Positive[6]APCI[5]
MRM Transition (Q1/Q3) Not specifiedNot specifiedNot specified

Table 2: Method Performance Characteristics

ParameterMethod 1Method 2Method 3
Lower Limit of Quantitation (LLOQ) 1.09 ng/mL[3][4]0.5 ng/mL[6][12]0.8 ng/mL[4][5]
Linearity Range 1.09 - 30.0 ng/mL[3][4]LLOQ - 40 ng/mL[6][12]0.8 - 32 ng/mL[4][5]
Correlation Coefficient (r) > 0.998[3][4]≥ 0.997[6][12]Not specified
Precision (%CV) Meets FDA guidelines[3][4]< 7.1% (<16% at LLOQ)[6][12]11% at 1.6 ng/mL, 7% at 8 ng/mL[4][5]
Accuracy Meets FDA guidelines[3][4]92 - 114%[6][12]Not specified

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction

This protocol is based on a method developed for the simultaneous estimation of nortriptyline and 10-hydroxynortriptyline in human plasma.[3][4]

  • Pipette 250 µL of human plasma into a clean microcentrifuge tube.

  • Add the internal standard solution (e.g., carbamazepine).

  • Vortex the sample for 30 seconds.

  • Add a suitable extraction solvent (e.g., 1-chlorobutane).

  • Vortex for an additional 5 minutes to ensure thorough mixing.

  • Centrifuge the sample at high speed (e.g., 10,000 rpm) for 5 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried residue in the mobile phase.

  • Vortex for 1 minute.

  • Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Sample Preparation using Protein Precipitation

This protocol is a rapid and simple method for sample cleanup.[6]

  • Pipette a known volume of plasma into a microcentrifuge tube.

  • Add three volumes of cold acetonitrile to the plasma sample.

  • Vortex vigorously for 1-2 minutes to precipitate the proteins.

  • Centrifuge at high speed for 10 minutes.

  • Transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Plasma_Sample Plasma Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Extraction Liquid-Liquid Extraction or Protein Precipitation Add_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification) MS_Detection->Data_Analysis

Caption: General experimental workflow for the LC-MS/MS analysis of this compound.

Troubleshooting_Logic Start Poor Peak Shape or Low Signal Check_LC Check LC Parameters Start->Check_LC Check_MS Check MS Parameters Start->Check_MS Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep RT_Shift Retention Time Shift? Check_LC->RT_Shift Low_Intensity Low Intensity? Check_MS->Low_Intensity Matrix_Effects Suspect Matrix Effects? Check_Sample_Prep->Matrix_Effects Mobile_Phase Check Mobile Phase (Composition, pH, Age) RT_Shift->Mobile_Phase Yes Flow_Rate Verify Flow Rate and Check for Leaks RT_Shift->Flow_Rate Yes Column_Health Assess Column Performance RT_Shift->Column_Health Yes Optimize_Source Optimize Source (Voltage, Gas, Temp) Low_Intensity->Optimize_Source Yes Optimize_CE Optimize Collision Energy Low_Intensity->Optimize_CE Yes Check_Transitions Verify MRM Transitions Low_Intensity->Check_Transitions Yes Improve_Cleanup Improve Sample Cleanup (LLE/SPE) Matrix_Effects->Improve_Cleanup Yes Use_IS Use Stable Isotope-Labeled Internal Standard Matrix_Effects->Use_IS Yes

Caption: A logical troubleshooting workflow for common issues in LC-MS/MS analysis.

References

Improving the sensitivity of (E)-10-Hydroxynortriptyline assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (E)-10-Hydroxynortriptyline assays. Our goal is to help you improve the sensitivity and robustness of your analytical methods.

I. Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Issue 1: Low or No Signal/Poor Sensitivity

Q: I am observing a very low signal for this compound, or the signal is indistinguishable from the baseline noise. What are the potential causes and solutions?

A: Low sensitivity is a frequent challenge. Here’s a systematic approach to troubleshoot this issue:

  • Sample Preparation:

    • Inefficient Extraction: this compound is a polar metabolite. If using liquid-liquid extraction (LLE), ensure the solvent polarity is optimized. Consider more polar extraction solvents or a different extraction technique like solid-phase extraction (SPE) with a suitable sorbent.

    • Analyte Degradation: Ensure sample stability. This compound may be sensitive to pH, temperature, and light. Keep samples on ice and in amber vials whenever possible.[1]

    • Suboptimal Protein Precipitation: If using protein precipitation, ensure the ratio of precipitant (e.g., acetonitrile) to plasma is adequate for complete protein removal. Incomplete precipitation can lead to ion suppression.

  • Chromatography:

    • Poor Retention: As a polar compound, this compound may have poor retention on traditional C18 columns, eluting early with matrix components and causing ion suppression.[2] Consider using a column designed for polar compounds, such as a HILIC column or a C18 column with aqueous stable end-capping.

    • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of the analyte. For basic compounds like this compound, an acidic mobile phase (e.g., with 0.1% formic acid) is typically used to promote protonation and enhance signal in positive ion mode.

  • Mass Spectrometry:

    • Incorrect MS/MS Transitions: Verify the precursor and product ion m/z values for this compound.

    • Suboptimal Ion Source Parameters: Optimize ion source parameters such as capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to ensure efficient ionization.

    • Ion Suppression/Matrix Effects: Co-eluting matrix components can suppress the ionization of the analyte.[2][3] To diagnose this, perform a post-column infusion experiment. To mitigate, improve sample cleanup, optimize chromatography to separate the analyte from the interfering components, or use a deuterated internal standard.[4]

Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Q: My chromatogram for this compound shows significant peak tailing/fronting/splitting. How can I improve the peak shape?

A: Poor peak shape can compromise integration and affect the accuracy and precision of your results. Consider the following:

  • Peak Tailing:

    • Secondary Interactions: Peak tailing can be caused by secondary interactions between the basic analyte and acidic silanol groups on the column packing material. Use a column with end-capping or a base-deactivated stationary phase. Adding a small amount of a competing base to the mobile phase can also help.

    • Column Contamination: Contamination at the head of the column can lead to peak tailing. Try flushing the column or using a guard column.

  • Peak Fronting:

    • Column Overload: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.

    • Injection Solvent Incompatibility: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak fronting. Ideally, the injection solvent should be the same as or weaker than the mobile phase.

  • Peak Splitting:

    • Column Void or Contamination: A void at the column inlet or a partially blocked frit can cause peak splitting. Reversing the column and flushing it may help. If the problem persists, the column may need to be replaced.

    • Injection Issues: Problems with the autosampler, such as an partially blocked needle or incorrect needle seating, can lead to split peaks.

Issue 3: High Background Noise

Q: I am observing high background noise in my chromatograms, which is affecting my limit of detection. What are the common sources and how can I reduce it?

A: High background noise can originate from various sources:

  • Contaminated Solvents or Reagents: Use high-purity, LC-MS grade solvents and reagents.[3] Contaminants can introduce significant background noise.

  • Contaminated LC System: The LC system, including tubing, pump seals, and the autosampler, can become contaminated over time. Regularly flush the system with appropriate cleaning solutions.

  • Ion Source Contamination: The ion source is prone to contamination from non-volatile components in the sample matrix.[3] Regular cleaning of the ion source is crucial.

  • Plasticizers and Other Leachables: Plastic tubes and containers can leach plasticizers that can be detected by the mass spectrometer. Use polypropylene or glass tubes where possible.

II. Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for the quantification of this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and selective method for quantifying this compound in biological matrices.[5] This technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry, allowing for low limits of quantification, often in the sub-ng/mL range.

Q2: How can I minimize matrix effects in my assay?

A2: Matrix effects, which are the suppression or enhancement of analyte ionization by co-eluting compounds from the sample matrix, are a common challenge in bioanalysis.[2][4] Here are some strategies to minimize them:

  • Effective Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from the bulk of the matrix components.

  • Use of an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., deuterated this compound) is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.

Q3: What are the key validation parameters for a bioanalytical method for this compound?

A3: A bioanalytical method for this compound should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of the measured values to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a specified range.

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of the sample matrix on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, bench-top, long-term storage).

III. Quantitative Data Summary

The following tables summarize quantitative data from various published methods for the analysis of this compound and its parent compound, nortriptyline.

Table 1: Comparison of LC-MS/MS Method Performance

ParameterMethod 1Method 2
Analyte(s) Nortriptyline, E- and Z-10-hydroxynortriptylineNortriptyline and 10-hydroxynortriptyline
Matrix Human PlasmaHuman Plasma
LLOQ 0.2 ng/mL (Nortriptyline), 0.5 ng/mL (Metabolites)1.09 ng/mL (Both)
Linearity Range LLOQ to 40 ng/mL1.09-30.0 ng/mL
Precision (%CV) < 7.1% (<16% at LLOQ)Meets FDA guidelines
Accuracy 92-114%Meets FDA guidelines

IV. Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Human Plasma

This protocol is a representative example based on common practices in the field.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., deuterated this compound).

  • Vortex for 30 seconds to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex for 15 seconds and transfer to an autosampler vial for injection.

2. LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 column suitable for polar compounds (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analyte from matrix interferences (e.g., 5-95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for this compound and the internal standard.

V. Visualizations

Metabolic Pathway of Nortriptyline

The following diagram illustrates the metabolic conversion of Amitriptyline to Nortriptyline and subsequently to its hydroxylated metabolites, including this compound. This pathway is primarily mediated by cytochrome P450 enzymes, specifically CYP2C19 and CYP2D6.[6][7][8]

Nortriptyline Metabolism Amitriptyline Amitriptyline Nortriptyline Nortriptyline Amitriptyline->Nortriptyline Demethylation (CYP2C19) E10OH_Nortriptyline This compound Nortriptyline->E10OH_Nortriptyline Hydroxylation (CYP2D6)

Caption: Metabolic conversion of Amitriptyline to this compound.

General Workflow for LC-MS/MS Bioanalysis

This diagram outlines the typical workflow for the quantitative analysis of a small molecule like this compound in a biological matrix using LC-MS/MS.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Plasma_Sample Plasma Sample Spike_IS Spike Internal Standard Plasma_Sample->Spike_IS Extraction Extraction (PPT, LLE, or SPE) Spike_IS->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon Injection Injection Evap_Recon->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for LC-MS/MS bioanalysis.

References

Technical Support Center: Stability of (E)-10-Hydroxynortriptyline in Stored Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (E)-10-hydroxynortriptyline in stored plasma samples. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in plasma samples?

A1: The stability of this compound in plasma can be influenced by several factors, including storage temperature, the duration of storage, and the number of freeze-thaw cycles. Adherence to proper sample handling and storage protocols is crucial to maintain sample integrity.

Q2: Is this compound stable at room temperature?

A2: While specific long-term stability data at room temperature is not extensively published, one study indicates that this compound is stable during bench-top procedures.[1] This suggests a degree of short-term stability at ambient temperatures. However, for prolonged storage, it is highly recommended to store plasma samples at or below -20°C.

Q3: How do freeze-thaw cycles impact the concentration of this compound in plasma?

A3: Repeated freeze-thaw cycles can potentially lead to the degradation of analytes in plasma. A study validating a quantification method for nortriptyline and its metabolites, including this compound, found the analytes to be stable through freeze-thaw cycles.[1] To minimize any potential degradation, it is best practice to aliquot plasma samples into smaller volumes to avoid repeated thawing and refreezing of the entire sample.

Q4: What are the recommended storage temperatures for long-term stability of this compound in plasma?

A4: For long-term storage, freezing plasma samples at -20°C or -80°C is the standard practice. While specific long-term stability data for this compound is limited, a highly sensitive LC-MS/MS method validation demonstrated its stability in a battery of stability studies, which typically includes freeze-thaw cycles and storage at low temperatures.[1]

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of this compound in stored plasma samples.

Problem Potential Cause Recommended Solution
Inconsistent or lower than expected concentrations of this compound across samples from the same time point. Sample Degradation: Improper storage conditions (e.g., prolonged exposure to room temperature, multiple freeze-thaw cycles).- Ensure plasma samples are processed and frozen at ≤ -20°C as soon as possible after collection. - Aliquot samples upon first thawing to avoid repeated freeze-thaw cycles of the bulk sample. - Review and standardize sample handling and storage protocols across all laboratory personnel.
Inadequate Sample Mixing: The analyte may not be homogeneously distributed in the thawed sample.- Gently vortex or invert the sample tube multiple times after thawing and before taking an aliquot for analysis.
High variability in results between different analytical runs. Instrumental or Methodological Issues: Inconsistent performance of the analytical instrument (e.g., LC-MS/MS) or variations in the execution of the analytical method.- Perform regular calibration and maintenance of the analytical instrument. - Ensure the analytical method is fully validated for precision, accuracy, and linearity. - Use a consistent and well-documented standard operating procedure (SOP) for sample preparation and analysis.
Matrix Effects: Interference from other components in the plasma matrix affecting the ionization and detection of the analyte.- Evaluate and minimize matrix effects during method development by using appropriate sample cleanup techniques (e.g., solid-phase extraction, liquid-liquid extraction) and by using a stable isotope-labeled internal standard.
Presence of unexpected peaks or degradation products in the chromatogram. Chemical Degradation: The analyte may be degrading into other chemical species due to factors like pH instability, oxidation, or enzymatic activity. Nortriptyline, the parent compound of this compound, is primarily metabolized through hydroxylation and demethylation.[2]- Investigate the potential degradation products by mass spectrometry to understand the degradation pathway. - Adjust sample pH or add antioxidants if oxidation is suspected. - Ensure prompt freezing of plasma to minimize enzymatic activity.

Data on Stability of this compound in Human Plasma

While specific quantitative data for long-term stability of this compound is not extensively detailed in publicly available literature, a validation study for a simultaneous quantitation method of nortriptyline and 10-hydroxynortriptyline reported the stability of both compounds under various conditions.

Short-Term and Freeze-Thaw Stability

ConditionDurationAnalyteStability (% Recovery)Reference
Bench-top (Room Temperature)Not specifiedThis compoundStable[1]
Auto-samplerNot specifiedThis compoundStable[1]
Freeze-Thaw CyclesNot specifiedThis compoundStable[1]

Note: The term "stable" in the reference indicates that the analyte concentrations remained within the acceptable limits of the bioanalytical method validation guidelines, which is often within ±15% of the initial concentration.

Experimental Protocols

General Protocol for Plasma Stability Assessment

The stability of an analyte in plasma is typically assessed by analyzing replicate samples stored under different conditions over a specified period. The concentration of the analyte at each time point is compared to the concentration at the initial time point (time zero).

  • Sample Preparation:

    • Pool human plasma from multiple donors.

    • Spike the pooled plasma with a known concentration of this compound.

    • Divide the spiked plasma into aliquots for storage under different conditions.

  • Storage Conditions:

    • Time Zero: Analyze a set of aliquots immediately after spiking to establish the baseline concentration.

    • Short-Term (Bench-top) Stability: Store aliquots at room temperature for a defined period (e.g., 4, 8, 24 hours) before analysis.

    • Long-Term Stability: Store aliquots at one or more freezer temperatures (e.g., -20°C, -80°C) for extended periods (e.g., 1, 3, 6, 12 months).

    • Freeze-Thaw Stability: Subject aliquots to multiple freeze-thaw cycles (e.g., three cycles). A typical cycle involves freezing the samples at -20°C or -80°C for at least 12 hours and then thawing them to room temperature.

  • Sample Analysis:

    • At each designated time point, retrieve the stored aliquots.

    • Process the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This typically involves protein precipitation, liquid-liquid extraction, or solid-phase extraction.

    • Quantify the concentration of this compound in each sample.

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each storage condition and time point.

    • Express the stability as the percentage of the initial concentration remaining at each time point. The analyte is generally considered stable if the mean concentration is within ±15% of the time zero concentration.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation Collect_Plasma Collect and Pool Human Plasma Spike_Analyte Spike with this compound Collect_Plasma->Spike_Analyte Create_Aliquots Create Aliquots Spike_Analyte->Create_Aliquots Time_Zero Time Zero Analysis Create_Aliquots->Time_Zero Bench_Top Bench-Top (Room Temp) Create_Aliquots->Bench_Top Long_Term Long-Term (-20°C / -80°C) Create_Aliquots->Long_Term Freeze_Thaw Freeze-Thaw Cycles Create_Aliquots->Freeze_Thaw Sample_Processing Sample Processing (e.g., SPE, LLE) Time_Zero->Sample_Processing Bench_Top->Sample_Processing Long_Term->Sample_Processing Freeze_Thaw->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis Sample_Processing->LC_MS_Analysis Quantification Quantification LC_MS_Analysis->Quantification Calculate_Recovery Calculate % Recovery vs. Time Zero Quantification->Calculate_Recovery Assess_Stability Assess Stability (±15% criteria) Calculate_Recovery->Assess_Stability Troubleshooting_Logic Start Inconsistent Analytical Results Check_Storage Review Sample Storage Conditions Start->Check_Storage Check_Handling Review Sample Handling Procedures Start->Check_Handling Check_Method Review Analytical Method Validation Start->Check_Method Improper_Storage Improper Temperature or Duration? Check_Storage->Improper_Storage Multiple_FT Multiple Freeze-Thaw Cycles? Check_Handling->Multiple_FT Inadequate_Mixing Inadequate Mixing Post-Thaw? Check_Handling->Inadequate_Mixing Method_Variability Method Variability? Check_Method->Method_Variability Matrix_Effects Matrix Effects? Check_Method->Matrix_Effects Solution_Storage Implement Standardized Storage Protocols Improper_Storage->Solution_Storage Yes Solution_Aliquoting Aliquot Samples to Avoid Multiple Thaws Multiple_FT->Solution_Aliquoting Yes Solution_Mixing Ensure Thorough Mixing of Thawed Samples Inadequate_Mixing->Solution_Mixing Yes Solution_Method Re-validate or Standardize Analytical Method Method_Variability->Solution_Method Yes Solution_Matrix Optimize Sample Cleanup/Use IS Matrix_Effects->Solution_Matrix Yes

References

Navigating the Separation of (E)- and (Z)-10-Hydroxynortriptyline Isomers: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis and separation of (E)- and (Z)-10-hydroxynortriptyline isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the chromatographic separation of (E)- and (Z)-10-hydroxynortriptyline isomers.

Problem Potential Cause(s) Suggested Solution(s)
Poor resolution between (E)- and (Z)-isomer peaks Inadequate stationary phase selectivity.- Utilize a cyanopropyl or a phenyl-hexyl analytical column, which have demonstrated good selectivity for these isomers.[1][2]- Consider using a C18 column with optimized mobile phase conditions.[3]
Suboptimal mobile phase composition.- Adjust the ratio of organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer.[1]- Modify the pH of the buffer, as it can influence the ionization and retention of the analytes.[1]
Peak tailing or fronting Active sites on the stationary phase.- Use a column with end-capping to minimize silanol interactions.- Add a competing amine (e.g., triethylamine) to the mobile phase to block active sites.
Column overload.- Reduce the sample concentration or injection volume.
Low signal intensity or poor sensitivity Inefficient extraction from the biological matrix.- Employ a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method optimized for tricyclic antidepressants and their metabolites.[4][5]- Ensure the pH of the sample is adjusted to optimize the extraction of the analytes.[6]
Suboptimal detector settings.- For mass spectrometry (MS), optimize the ionization source parameters (e.g., spray voltage, gas flow) and select appropriate precursor and product ions for multiple reaction monitoring (MRM).[3][5]- For UV detection, select a wavelength with maximum absorbance for the isomers.
Inconsistent retention times Fluctuations in mobile phase composition or flow rate.- Ensure the HPLC system is properly equilibrated and the pumps are delivering a stable flow.- Freshly prepare the mobile phase and degas it thoroughly.
Temperature variations.- Use a column oven to maintain a consistent temperature throughout the analysis.
Matrix effects in LC-MS/MS analysis Co-eluting endogenous components from the biological sample.- Optimize the sample preparation method to remove interfering substances.- Use a divergent chromatographic method to separate the analytes from the matrix components.- Employ deuterated internal standards to compensate for matrix effects.[3][7]

Frequently Asked Questions (FAQs)

Q1: Why is it important to separate the (E)- and (Z)-10-hydroxynortriptyline isomers?

A1: The separation of (E)- and (Z)-10-hydroxynortriptyline isomers is crucial because they can exhibit different pharmacological activities and metabolic profiles.[8][9] The metabolism of nortriptyline to its 10-hydroxy metabolites is stereoselective, primarily mediated by the polymorphic enzyme CYP2D6, leading to different ratios of the isomers in individuals.[10][11][12][13] Therefore, quantifying each isomer separately is essential for accurate pharmacokinetic and pharmacodynamic studies.

Q2: What are the most common analytical techniques for separating these isomers?

A2: High-Performance Liquid Chromatography (HPLC) coupled with various detectors (UV, Mass Spectrometry) is the most widely used technique.[1][14][15] Gas Chromatography (GC) with nitrogen-sensitive detection or mass spectrometry has also been successfully employed.[4][6]

Q3: Can I use a standard C18 column for the separation?

A3: While a C18 column can be used, achieving baseline separation of the (E) and (Z) isomers can be challenging.[3] Columns with different selectivities, such as cyanopropyl or phenyl-hexyl, often provide better resolution.[1][2] If using a C18 column, extensive method development, including optimization of mobile phase composition and pH, is necessary.

Q4: What are the expected elution orders for the (E) and (Z) isomers?

A4: In reversed-phase HPLC, the (E)-isomer typically elutes before the (Z)-isomer. For example, one study reported elution times of 1.28 min for (E)-10-hydroxynortriptyline and 1.71 min for (Z)-10-hydroxynortriptyline.[3] However, the exact elution order can depend on the specific chromatographic conditions.

Q5: How can I confirm the identity of each isomer peak?

A5: The most definitive method for peak identification is to use certified reference standards for both the (E) and (Z) isomers. If standards are unavailable, techniques such as nuclear magnetic resonance (NMR) spectroscopy can be used to elucidate the stereochemistry. In the context of metabolism studies, understanding the stereoselective preference of the metabolizing enzymes can provide clues. For instance, CYP2D6 predominantly forms the this compound isomer.[16]

Data Presentation

Table 1: Chromatographic Parameters for Separation of 10-Hydroxynortriptyline Isomers

Technique Column Mobile Phase Flow Rate Detection Reference
HPLC-UVCyanopropyl (5 µm; 250 mm x 4.6 mm I.D.)Acetonitrile-methanol-0.01 M phosphate buffer (pH 6.8) (578:188:235, v/v)Not SpecifiedUV[1]
LC-MS/MSACE C18Gradient of acetonitrile and ammonium formate (pH 3; 2mM)Not SpecifiedESI-MS/MS[3]
LC-MS/MSHyPURITY C1820 mM ammonium acetate : acetonitrile (20:80, v/v)0.50 mL/minESI-MS/MS[17]
GC-NPDFused-silica capillary column coated with phenylmethyl siliconeNot ApplicableNot SpecifiedNitrogen-sensitive detection[4]

Table 2: Quantitative Data from a Validated LC-MS/MS Method

Analyte Lower Limit of Quantitation (LLOQ) Linear Range Intra-day Precision (%RSD) Inter-day Precision (%RSD) Reference
This compound0.5 ng/mL0.5 - 400 ng/mL< 15%< 15%[3]
(Z)-10-hydroxynortriptyline0.5 ng/mL0.5 - 400 ng/mL< 15%< 15%[3]
Nortriptyline1.09 ng/mL1.09 - 30.0 ng/mLMet FDA guidelinesMet FDA guidelines[17]
10-hydroxynortriptyline (isomers not specified)1.09 ng/mL1.09 - 30.0 ng/mLMet FDA guidelinesMet FDA guidelines[17]

Experimental Protocols

Protocol 1: HPLC-UV Method for Simultaneous Quantitation

This protocol is adapted from a method for the analysis of amitriptyline, nortriptyline, and their hydroxylated metabolites in human plasma or serum.[1]

  • Sample Preparation (Column Switching):

    • Directly inject plasma or serum samples onto a reversed-phase C8 clean-up column (10 µm; 20 mm x 4.6 mm I.D.).

    • Wash the column to remove unwanted materials.

    • Perform on-line column switching to transfer the analytes to the analytical column.

  • Chromatographic Separation:

    • Analytical Column: Cyanopropyl (5 µm; 250 mm x 4.6 mm I.D.).

    • Mobile Phase: A mixture of acetonitrile, methanol, and 0.01 M phosphate buffer (pH 6.8) in a ratio of 578:188:235 (v/v/v).

    • Flow Rate: Not specified, but should be optimized to achieve separation within approximately 20 minutes.

    • Temperature: Maintain a constant temperature using a column oven.

  • Detection:

    • Detector: UV detector.

    • Wavelength: Select an appropriate wavelength for monitoring the analytes (typically in the range of 210-254 nm).

Protocol 2: LC-MS/MS Method for High-Sensitivity Analysis

This protocol is based on a validated method for the simultaneous determination of nortriptyline and its hydroxy-metabolites in human serum.[3]

  • Sample Preparation (Protein Precipitation):

    • To a serum sample, add a deuterated internal standard.

    • Precipitate proteins by adding a suitable organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge the sample.

    • Dilute the supernatant before injection.

  • Chromatographic Separation:

    • Analytical Column: ACE C18 column.

    • Mobile Phase: A gradient elution using acetonitrile and 2mM ammonium formate buffer (pH 3).

    • Flow Rate: Optimize for a total run time of approximately 6 minutes.

    • Elution Order: (E)-10-hydroxyamitriptyline, this compound, (Z)-10-hydroxyamitriptyline, (Z)-10-hydroxynortriptyline, amitriptyline, and nortriptyline.

  • Detection (MS/MS):

    • Ionization: Positive electrospray ionization (ESI+).

    • Mode: Multiple Reaction Monitoring (MRM).

    • Transitions: Optimize precursor and product ion pairs for each analyte and the internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Biological Sample (Plasma/Serum) protein_precipitation Protein Precipitation / LLE start->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant Collect Supernatant centrifugation->supernatant injection Inject into HPLC/LC-MS supernatant->injection separation Isomer Separation on Column injection->separation detection Detection (UV or MS/MS) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification end Results quantification->end

Caption: A generalized workflow for the analysis of (E)- and (Z)-10-hydroxynortriptyline isomers.

signaling_pathway cluster_metabolism Nortriptyline Metabolism cluster_analysis Analytical Separation Nortriptyline Nortriptyline CYP2D6 CYP2D6 Nortriptyline->CYP2D6 Hydroxylation E_isomer This compound CYP2D6->E_isomer Major Pathway Z_isomer (Z)-10-hydroxynortriptyline CYP2D6->Z_isomer Minor Pathway Mixture Mixture of Isomers Chromatography Chromatography Mixture->Chromatography Separated_E Separated (E)-Isomer Chromatography->Separated_E Separated_Z Separated (Z)-Isomer Chromatography->Separated_Z

References

Reducing ion suppression in ESI-MS analysis of nortriptyline metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with ion suppression in the Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of nortriptyline and its metabolites.

Troubleshooting Guide

Q1: I am observing a significantly lower signal for nortriptyline and its metabolites than expected. What could be the cause?

A1: A common reason for lower-than-expected signal intensity in ESI-MS is ion suppression. This phenomenon occurs when co-eluting compounds from the sample matrix interfere with the ionization of the analytes of interest, leading to a reduced signal.[1][2][3] For nortriptyline analysis in biological samples like plasma or serum, major culprits for ion suppression are endogenous components, particularly phospholipids.[4][5][6]

Q2: My results are inconsistent and show poor reproducibility between samples. Could this be related to ion suppression?

A2: Yes, inconsistent results and poor reproducibility are classic symptoms of variable matrix effects.[7] The composition of biological matrices can differ from sample to sample, leading to varying degrees of ion suppression and, consequently, fluctuating analytical results.[8]

Q3: How can I confirm that ion suppression is affecting my analysis?

A3: A common method to assess ion suppression is the post-column infusion experiment. In this setup, a constant flow of nortriptyline solution is infused into the mobile phase after the analytical column, while a blank matrix sample is injected. A dip in the baseline signal of nortriptyline at the retention times of matrix components indicates ion suppression.

Q4: What are the primary strategies to reduce or eliminate ion suppression in my nortriptyline analysis?

A4: The most effective strategies focus on two key areas:

  • Rigorous Sample Preparation: The goal is to remove interfering matrix components, especially phospholipids, before the sample is injected into the LC-MS system.[4][5][6]

  • Chromatographic Separation: Optimizing the liquid chromatography method to separate nortriptyline and its metabolites from co-eluting matrix components is crucial.[9]

Additionally, optimizing MS source parameters and considering alternative ionization techniques can also be beneficial.[10]

Frequently Asked Questions (FAQs)

Q1: Which sample preparation technique is most effective at removing phospholipids?

A1: While simple protein precipitation (PPT) is fast, it is often insufficient for removing phospholipids.[4] More advanced techniques are recommended:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and removing a broad range of interferences.

  • Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract nortriptyline and its metabolites, leaving behind many interfering substances.

  • HybridSPE®: This technique combines the simplicity of protein precipitation with the selectivity of SPE to specifically target and remove phospholipids.[5][6]

  • TurboFlow™ Technology: This online sample cleanup method uses a specialized column to remove large molecules like phospholipids before the sample reaches the analytical column.[11]

Q2: Can I just dilute my sample to reduce ion suppression?

A2: Sample dilution can reduce the concentration of interfering matrix components, but it also dilutes your analyte of interest.[2][10] This approach may be feasible if the initial concentration of nortriptyline is high, but it is often not suitable for trace-level analysis as it can compromise the sensitivity of the assay.

Q3: How can I optimize my chromatography to avoid ion suppression?

A3: Several chromatographic strategies can be employed:

  • Use of a Guard Column: A guard column can help to trap some of the strongly retained matrix components.

  • Gradient Elution: A well-designed gradient can help to separate the analytes from the bulk of the matrix components.

  • Column Chemistry: Consider using a column with a different stationary phase that provides better separation of nortriptyline from phospholipids.

  • Ultra-High-Performance Liquid Chromatography (UHPLC): The higher resolution of UHPLC systems can significantly improve the separation of analytes from matrix interferences, thereby reducing ion suppression.[9]

Q4: Are there any MS source parameters I can adjust to minimize ion suppression?

A4: While not a primary solution, optimizing ESI source parameters can sometimes help. Experiment with the nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage. In some cases, switching to a different ionization source, like Atmospheric Pressure Chemical Ionization (APCI), which is generally less susceptible to matrix effects than ESI, may be beneficial.[10]

Q5: Is the use of an internal standard important for addressing ion suppression?

A5: Absolutely. Using a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by ion suppression to the same extent.[7] By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even in the presence of some ion suppression.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Nortriptyline and Metabolites from Plasma
  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Pre-treat 1 mL of plasma by adding 1 mL of 4% phosphoric acid. Vortex and centrifuge. Load the supernatant onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Nortriptyline and Metabolites from Plasma
  • Sample Preparation: To 1 mL of plasma, add 100 µL of 1 M sodium hydroxide and an appropriate internal standard.

  • Extraction: Add 5 mL of a mixture of hexane and isoamyl alcohol (99:1, v/v). Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Separation: Transfer the organic layer to a clean tube.

  • Back-Extraction: Add 200 µL of 0.1 M hydrochloric acid to the organic layer. Vortex for 5 minutes and centrifuge.

  • Analysis: Collect the aqueous layer for LC-MS analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal

Sample Preparation TechniqueRelative Phospholipid Removal EfficiencyAnalyte RecoveryPotential for Ion Suppression
Protein Precipitation (PPT)LowGoodHigh
Liquid-Liquid Extraction (LLE)Moderate to HighVariableModerate
Solid-Phase Extraction (SPE)HighGood to ExcellentLow
HybridSPE®Very HighExcellentVery Low
TurboFlow™Very HighExcellentVery Low

This table provides a qualitative comparison based on literature. Actual performance may vary depending on the specific protocol and matrix.

Visualizations

TroubleshootingWorkflow start Poor Signal or Inconsistent Results check_suppression Perform Post-Column Infusion Experiment start->check_suppression is_suppression Ion Suppression Confirmed? check_suppression->is_suppression no_suppression Investigate Other Issues: - Instrument Performance - Sample Integrity - Method Parameters is_suppression->no_suppression No optimize_sample_prep Optimize Sample Preparation (SPE, LLE, HybridSPE) is_suppression->optimize_sample_prep Yes optimize_chromatography Optimize Chromatography (Gradient, Column, UHPLC) optimize_sample_prep->optimize_chromatography use_sil_is Implement Stable Isotope- Labeled Internal Standard optimize_chromatography->use_sil_is re_evaluate Re-evaluate Performance use_sil_is->re_evaluate SamplePrepWorkflow cluster_prep Sample Preparation Options start Biological Sample (e.g., Plasma) ppt Protein Precipitation (Basic Cleanup) start->ppt Simple & Fast spe Solid-Phase Extraction (High Purity) start->spe Effective Cleanup lle Liquid-Liquid Extraction (Selectivity) start->lle High Selectivity hybridspe HybridSPE (Phospholipid Removal) start->hybridspe Targeted Removal analysis LC-MS/MS Analysis ppt->analysis High Risk of Ion Suppression spe->analysis lle->analysis hybridspe->analysis

References

Method development for high-throughput screening of (E)-10-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the development of a high-throughput screening (HTS) method for (E)-10-Hydroxynortriptyline. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure successful assay implementation.

Experimental Protocol: High-Throughput LC-MS/MS Assay

This protocol outlines a high-throughput method for the quantification of this compound in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), adapted for a 96-well plate format.

1. Materials and Reagents:

  • This compound analytical standard

  • Stable isotope-labeled internal standard (e.g., this compound-d3)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Human plasma (K2-EDTA)

  • 96-well collection plates (2 mL)

  • 96-well analytical plates

2. Sample Preparation (Protein Precipitation in 96-well plate format):

  • Pipette 50 µL of study samples, calibration standards, and quality control (QC) samples into the wells of a 96-well collection plate.

  • Add 150 µL of the internal standard spiking solution (prepared in acetonitrile) to each well.

  • Seal the plate and vortex for 2 minutes at 1200 rpm to precipitate plasma proteins.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the supernatant to a clean 96-well analytical plate.

  • Seal the plate and place it in the autosampler for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • LC System: High-performance liquid chromatography system with a high-throughput autosampler.

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A rapid gradient optimized for speed, e.g., 5% to 95% B over 1.5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Total Run Time: Approximately 2.5-3.0 minutes per sample.[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Detection: Multiple Reaction Monitoring (MRM).

    • This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).

    • Internal Standard: Precursor ion > Product ion (specific m/z values).

Data Presentation: Typical Method Performance

The following tables summarize typical performance characteristics for LC-MS/MS-based quantification of this compound, based on published analytical methods. These values serve as a benchmark for method validation.

Table 1: Calibration Curve and Sensitivity

ParameterTypical ValueReference
Linearity Range0.5 - 400 ng/mL[2][3]
Correlation Coefficient (r²)≥ 0.997[4][5]
Lower Limit of Quantitation (LLOQ)0.5 ng/mL[2][3][4][5][6]

Table 2: Accuracy and Precision

QC LevelAccuracy (% Bias)Precision (% CV)Reference
Low QC (e.g., 1.5 ng/mL)92 - 114%< 16%[4][5]
Medium QC (e.g., 20 ng/mL)92 - 114%< 7.1%[4][5]
High QC (e.g., 300 ng/mL)92 - 114%< 7.1%[4][5]

Visualizations

G cluster_prep Sample Preparation (96-Well Plate) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot Samples & Standards (50 µL) P2 Add Internal Standard in ACN (150 µL) P1->P2 P3 Vortex to Precipitate Proteins P2->P3 P4 Centrifuge Plate P3->P4 P5 Transfer Supernatant to Analytical Plate P4->P5 A1 Autosampler Injection P5->A1 A2 Rapid HPLC Separation A1->A2 A3 Mass Spectrometry Detection (MRM) A2->A3 D1 Peak Integration A3->D1 D2 Concentration Calculation D1->D2 D3 Data Review & Reporting D2->D3

Caption: High-throughput screening workflow for this compound analysis.

G Result Increased Synaptic Levels of Norepinephrine & Serotonin NT NT

Caption: Mechanism of action of the parent drug, Nortriptyline.

G Start High %CV Observed Q1 Is variability seen in replicate injections of one sample? Start->Q1 A1_Yes Indicates LC-MS/MS instability Q1->A1_Yes Yes Q2 Is variability seen across different wells of the same sample? Q1->Q2 No Sol1 Action: Check system suitability, clean ion source, re-calibrate instrument. A1_Yes->Sol1 A2_Yes Indicates sample preparation issue Q2->A2_Yes Yes Q3 Is variability edge-of-plate or position-dependent? Q2->Q3 No Sol2 Action: Verify robotic liquid handler performance, check for inconsistent vortexing or centrifugation. A2_Yes->Sol2 A3_Yes Indicates plate-specific or environmental issue Q3->A3_Yes Yes Sol3 Action: Check for evaporation (use better seals), ensure uniform plate incubation/temperature. A3_Yes->Sol3

Caption: Troubleshooting decision tree for high coefficient of variation (%CV).

Troubleshooting Guide

Question: Why am I observing low signal intensity or poor sensitivity for my analyte?

  • Answer:

    • Mass Spectrometer Tuning: Ensure the instrument is properly tuned and calibrated. The MRM transitions (precursor/product ions) and collision energy for this compound may need to be re-optimized.

    • Sample Preparation: The protein precipitation method may result in ion suppression. Evaluate alternative extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Also, confirm that the internal standard is being added correctly.[7]

    • Chromatography: A poor peak shape can lead to lower sensitivity. Ensure the mobile phase composition is correct and the analytical column is not degraded. Consider a different column chemistry if peak shape does not improve.

    • Analyte Stability: this compound might be degrading in the processed sample. Perform autosampler stability tests to ensure the analyte is stable during the analytical run.[1]

Question: What causes high variability (high %CV) between replicate samples?

  • Answer:

    • Pipetting/Liquid Handling: In an HTS setting, automated liquid handlers are common. Verify the calibration and performance of the robot. Inconsistent pipetting of the sample, internal standard, or precipitation solvent is a major source of variability.

    • Inadequate Mixing: Ensure the 96-well plate is vortexed sufficiently to guarantee complete mixing of the sample and precipitation solvent. Incomplete protein precipitation will lead to inconsistent results.

    • Centrifugation Issues: Inconsistent pelleting of proteins can lead to supernatant that contains floating particles, which can clog the LC system. Ensure the centrifuge is balanced and reaches the target speed.

    • Positional Effects: Check for "edge effects" on the plate, where wells on the perimeter behave differently due to temperature variations or evaporation. Using high-quality plate seals can mitigate this.

Question: I am seeing significant matrix effects (ion suppression or enhancement). How can I fix this?

  • Answer:

    • Improve Sample Cleanup: Protein precipitation is fast but known for being a "dirtier" technique. Switching to LLE or SPE will provide a cleaner extract and likely reduce matrix effects.[7]

    • Chromatographic Separation: Ensure that the analyte is chromatographically separated from major matrix components like phospholipids. A longer gradient or a different column may be necessary.

    • Use a Stable Isotope-Labeled Internal Standard: A co-eluting stable isotope-labeled (SIL) internal standard is the best way to compensate for matrix effects, as it will be suppressed or enhanced to the same degree as the analyte.

    • Dilution: Diluting the sample with the mobile phase can sometimes reduce the concentration of interfering matrix components below a level where they cause significant ion suppression.

Question: Why are my chromatographic peaks fronting or tailing?

  • Answer:

    • Column Overload: Injecting too much analyte can saturate the column, leading to fronting. Try diluting the sample.

    • Column Degradation: The column may be nearing the end of its life. Voids in the packing material or contamination can cause peak tailing. Replace the column.

    • Mobile Phase Mismatch: Ensure the pH of the mobile phase is appropriate for the analyte (as a basic compound, an acidic mobile phase is generally preferred). Also, ensure the injection solvent is not significantly stronger than the initial mobile phase, which can cause peak distortion.[7]

    • Secondary Interactions: The analyte may be having secondary interactions with the silica backbone of the C18 column. This can sometimes be mitigated by using a column with end-capping or by adjusting the mobile phase.

Frequently Asked Questions (FAQs)

1. What is the role of this compound? this compound is an active metabolite of the tricyclic antidepressant nortriptyline.[6] Nortriptyline is metabolized in the liver primarily by the CYP2D6 enzyme to form this hydroxylated metabolite.[8][9] Screening for this compound is important for therapeutic drug monitoring, pharmacokinetic studies, and understanding drug-drug interactions.[2][3]

2. Why use LC-MS/MS for a high-throughput screen? While traditional HTS often uses fluorescence or luminescence, LC-MS/MS offers superior specificity and sensitivity for small molecules like this compound.[6][7] It can distinguish the analyte from its parent drug and other metabolites directly, reducing false positives.[2][3] Modern systems with rapid gradients and fast autosamplers allow for sample-to-sample cycle times of 2-3 minutes, making it viable for medium- to high-throughput applications.[1]

3. What is the best choice for an internal standard? The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte (e.g., with deuterium or ¹³C). A SIL-IS is chemically identical and co-elutes with the analyte, allowing it to accurately correct for variations in sample preparation, matrix effects, and instrument response. If a SIL-IS is not available, a structural analog with similar chemical properties can be used, but it may not correct for all sources of error as effectively.

4. How can I increase the throughput of this assay?

  • Faster Chromatography: Use shorter columns, higher flow rates, or ultra-high-performance liquid chromatography (UHPLC) systems to reduce the run time per sample.

  • Staggered Injections: Modern autosamplers can perform the next injection while the previous sample is still running through the column, saving time.

  • Multiplexing: Use a system with multiple parallel LC channels feeding into a single mass spectrometer to analyze several samples simultaneously.

  • Automation: Fully automate the sample preparation steps using robotic liquid handlers to process multiple 96-well plates with minimal manual intervention.

5. What are the key validation parameters I should assess for this HTS method? Even for an HTS assay, key bioanalytical method validation parameters should be evaluated to ensure data quality. These include:

  • Selectivity and Specificity: Ensure no interference from matrix components or other metabolites.[10]

  • Sensitivity (LLOQ): Determine the lowest concentration that can be reliably measured.[4][5]

  • Accuracy and Precision: Evaluate how close the measured values are to the true values and the reproducibility of the measurements.[4][5]

  • Analyte Stability: Confirm the stability of this compound in the biological matrix and during the entire analytical process (freeze-thaw, bench-top, post-preparative).[1][11]

  • Matrix Effect: Assess the degree of ion suppression or enhancement caused by the biological matrix.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (E)-10-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the therapeutic drug monitoring and pharmacokinetic studies of nortriptyline, the accurate quantification of its active metabolite, (E)-10-Hydroxynortriptyline, is paramount. This guide provides a comparative overview of various validated analytical methods, focusing on their performance, experimental protocols, and key validation parameters. The information presented is synthesized from peer-reviewed scientific literature to aid in the selection and implementation of the most suitable analytical strategy.

Comparative Performance of Analytical Methods

The quantification of this compound, often alongside its parent drug nortriptyline and its (Z)-isomer, is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Gas chromatography (GC) with nitrogen-phosphorus detection (NPD) has also been utilized. The choice of method can significantly impact sensitivity, specificity, and sample throughput. Below is a summary of the performance characteristics of different validated methods.

Method Matrix LLOQ (ng/mL) Linearity Range (ng/mL) Intra-day Precision (%CV) Inter-day Precision (%CV) Accuracy (% Recovery) Reference
LC-MS/MS Human Plasma1.091.09 - 30.0Meets FDA guidelinesMeets FDA guidelinesNot explicitly stated[1][2]
LC-MS/MS Human Serum0.50.5 - 400Not explicitly statedNot explicitly statedNot explicitly stated[3][4]
LC-MS/MS Human Plasma0.5 (for metabolites)LLOQ - 40< 7.1 (<16 at LLOQ)Not explicitly stated92 - 114[4][5]
HPLC-MS Plasma0.80.8 - 3211 (at 1.6 ng/mL), 7 (at 8 ng/mL)11 (at 1.6 ng/mL), 7 (at 8 ng/mL)Not explicitly stated[6]
GC-NPD Plasma~3Not explicitly stated6 - 156 - 1591 - 115[1]
Capillary GC-NPD Plasma< 0.5Not explicitly stated< 12 (at 100 ng/mL)< 9 (at 100 ng/mL)Not explicitly stated[7]

LLOQ: Lower Limit of Quantitation; %CV: Percent Coefficient of Variation.

Experimental Protocols

The successful validation of an analytical method is intrinsically linked to a well-defined experimental protocol. Key aspects of the methodologies reported in the literature are detailed below.

Sample Preparation
  • Liquid-Liquid Extraction (LLE): A common technique used to extract nortriptyline and its metabolites from plasma.[1][2] This multi-step process effectively removes interfering substances.

  • Protein Precipitation: A simpler and faster method involving the addition of a solvent like acetonitrile to precipitate plasma proteins.[3][4][5] This is often followed by a dilution step before injection into the LC-MS/MS system.

Chromatographic Separation

The separation of this compound from its isomer and other analytes is critical for accurate quantification.

  • LC-MS/MS:

    • Columns: C18 columns, such as HyPURITY C18 and ACE C18, are frequently used.[1][2][3]

    • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 20 mM ammonium acetate or 0.1% formic acid) and an organic solvent like acetonitrile.[2][5] The composition can be delivered isocratically or as a gradient.

    • Run Time: Modern LC-MS/MS methods offer rapid analysis, with total run times as short as 2.5 to 6 minutes.[1][2][3]

  • GC-NPD:

    • Column: A capillary column, such as an HP-5, is used for separation.[1]

Detection
  • Mass Spectrometry: Tandem mass spectrometry (MS/MS) operated in the multiple reaction monitoring (MRM) mode with electrospray ionization (ESI) is the gold standard for sensitive and specific detection.[1][2][3][5]

  • Nitrogen-Phosphorus Detection (NPD): A selective detector for nitrogen-containing compounds used in gas chromatography.[1]

Validation Workflow and Signaling Pathways

The validation of an analytical method is a systematic process to ensure its suitability for the intended purpose. The following diagram illustrates a typical workflow for analytical method validation.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Application Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Proceed to Validation Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LLOQ LLOQ Precision->LLOQ Robustness Robustness LLOQ->Robustness Stability Stability Robustness->Stability Sample Analysis Sample Analysis Stability->Sample Analysis Validated Method

Caption: A generalized workflow for the validation of an analytical method.

The metabolism of nortriptyline to 10-hydroxynortriptyline is a key signaling pathway in its pharmacology. The stereospecificity of this hydroxylation, leading to the (E) and (Z) isomers, is an important consideration in drug metabolism studies.

Nortriptyline Metabolism Nortriptyline Nortriptyline 10-Hydroxylation 10-Hydroxylation Nortriptyline->10-Hydroxylation CYP2D6 E_Metabolite This compound 10-Hydroxylation->E_Metabolite Z_Metabolite (Z)-10-Hydroxynortriptyline 10-Hydroxylation->Z_Metabolite

Caption: Metabolic pathway of nortriptyline to its hydroxylated metabolites.

References

A Comparative Analysis of (E)-10-Hydroxynortriptyline and Nortriptyline Activity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers an in-depth comparative analysis of the pharmacological activities of the tricyclic antidepressant nortriptyline and its primary active metabolite, (E)-10-Hydroxynortriptyline. This document provides a comprehensive overview of their mechanisms of action, potency at key molecular targets, and potential clinical implications, supported by experimental data and detailed methodologies.

Nortriptyline, a well-established secondary amine tricyclic antidepressant, exerts its therapeutic effects primarily by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin.[1] Its major metabolite, this compound, is also pharmacologically active and contributes significantly to the overall clinical profile of nortriptyline treatment.[2] This guide delves into a comparative analysis of these two compounds, highlighting key differences in their activity that are crucial for understanding their therapeutic and adverse effect profiles.

Quantitative Comparison of Pharmacological Activity

The following table summarizes the available quantitative data on the binding affinities and inhibitory concentrations of nortriptyline and this compound at various neuronal targets. This data provides a clear comparison of their potency and selectivity.

TargetParameterNortriptylineThis compoundReference
Norepinephrine Transporter (NET)Kᵢ (nM)3.4Potent inhibitor, suggested to be equipotent to nortriptyline[3][4]
Serotonin Transporter (SERT)Kᵢ (nM)161-[3]
Serotonin Uptake InhibitionIC₅₀ (nM)9406700[5]
Muscarinic Acetylcholine ReceptorsRelative Affinity1~1/18th of Nortriptyline's affinity[2]

Key Differences in Activity and Clinical Implications

This compound demonstrates a notably lower affinity for muscarinic acetylcholine receptors compared to its parent compound, nortriptyline.[2] This suggests a reduced potential for anticholinergic side effects, such as dry mouth, constipation, and blurred vision, which are common with tricyclic antidepressants.

From a clinical perspective, the distinct pharmacological profiles of these two compounds imply that the therapeutic efficacy of nortriptyline in conditions responsive to norepinephrine modulation may be attributed to both the parent drug and its active metabolite. Conversely, the side effect profile, particularly the anticholinergic burden, is likely dominated by nortriptyline itself.

Signaling Pathway of Nortriptyline and this compound

The primary mechanism of action for both nortriptyline and this compound involves the blockade of monoamine transporters in the presynaptic neuron. This inhibition leads to an increased concentration of neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Nortriptyline Nortriptyline NET NET Nortriptyline->NET Inhibits SERT SERT Nortriptyline->SERT Inhibits (weaker) E-10-OH-NT E-10-OH-NT E-10-OH-NT->NET Inhibits NE_Vesicle Norepinephrine Vesicle NE Norepinephrine NE_Vesicle->NE Release 5HT_Vesicle Serotonin Vesicle 5-HT Serotonin 5HT_Vesicle->5-HT Release NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor 5-HT->SERT Reuptake 5HT_Receptor Serotonin Receptor 5-HT->5HT_Receptor Signal_Transduction Signal Transduction NE_Receptor->Signal_Transduction 5HT_Receptor->Signal_Transduction

Caption: Mechanism of action of Nortriptyline and this compound.

Experimental Protocols

Radioligand Binding Assay for Monoamine Transporters (NET and SERT)

This protocol outlines a general method for determining the binding affinity (Kᵢ) of compounds for the norepinephrine and serotonin transporters using a competitive radioligand binding assay.

Workflow:

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare cell membranes expressing NET or SERT D Incubate membranes, radioligand, and test compound A->D B Prepare radioligand solution ([3H]-Nisoxetine for NET, [3H]-Citalopram for SERT) B->D C Prepare serial dilutions of test compounds C->D E Separate bound and free radioligand via vacuum filtration D->E F Measure radioactivity of bound radioligand E->F G Generate competition curves F->G H Calculate IC50 values G->H I Calculate Ki values using the Cheng-Prusoff equation H->I

Caption: Workflow for a radioligand binding assay.

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the human norepinephrine transporter (hNET) or human serotonin transporter (hSERT) are prepared from cultured cells (e.g., HEK293 cells) through homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Binding Assay: The assay is typically performed in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a specific radioligand (e.g., [³H]-nisoxetine for NET or [³H]-citalopram for SERT), and varying concentrations of the test compound (nortriptyline or this compound).

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate competition curves, from which the half-maximal inhibitory concentration (IC₅₀) is determined. The binding affinity (Kᵢ) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

In Vitro Cardiotoxicity Assessment: Electrophysiology Study

Given the known cardiotoxic potential of tricyclic antidepressants, this protocol describes an in vitro electrophysiology assay to assess the effects of nortriptyline and this compound on cardiac ion channels.

Methodology:

  • Cell Culture: Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or a stable cell line expressing a specific cardiac ion channel (e.g., hERG) are cultured.

  • Electrophysiological Recording: Whole-cell patch-clamp recordings are performed to measure the ionic currents flowing through specific cardiac ion channels (e.g., IKr, IKs, INa, ICaL) in the presence and absence of the test compounds.

  • Data Acquisition: The cells are subjected to specific voltage protocols to elicit and isolate the currents of interest. The effects of a range of concentrations of nortriptyline and this compound on the current amplitude and kinetics are recorded.

  • Data Analysis: The concentration-response curves are constructed to determine the IC₅₀ values for the inhibition of each ion channel. These values provide an indication of the potential for the compounds to cause cardiac arrhythmias. A comparative study found that nortriptyline caused significantly more arrhythmias than this compound in swine.[6]

Conclusion

The available evidence indicates that this compound, the major active metabolite of nortriptyline, possesses a distinct pharmacological profile. While it retains potent norepinephrine reuptake inhibitory activity, similar to its parent compound, it exhibits significantly reduced affinity for muscarinic acetylcholine receptors and weaker inhibitory effects on the serotonin transporter. These differences have important implications for both the therapeutic actions and the side-effect profile of nortriptyline. The lower anticholinergic potency of this compound may contribute to a better tolerability profile. Further research, including direct comparative studies of their effects on a broader range of receptors and transporters, is warranted to fully elucidate the clinical significance of these findings. This guide provides a foundational understanding for researchers and drug development professionals working to refine antidepressant therapies with improved efficacy and safety.

References

Cross-Validation of HPLC and GC-MS Methods for 10-Hydroxynortriptyline Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of drug metabolites is paramount. 10-hydroxynortriptyline, a major active metabolite of the tricyclic antidepressant nortriptyline, is frequently analyzed in biological matrices to understand its pharmacokinetic profile and therapeutic effect. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques commonly employed for this purpose. This guide provides an objective comparison of these methods, supported by experimental data, to aid in the selection of the most suitable technique for specific analytical needs.

Methodological Principles and Experimental Protocols

Both HPLC and GC-MS offer high sensitivity and selectivity for the analysis of 10-hydroxynortriptyline. However, their underlying principles and sample preparation requirements differ significantly.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS)

HPLC is a technique that separates components of a mixture in a liquid mobile phase through a solid stationary phase packed in a column. For a polar compound like 10-hydroxynortriptyline, reversed-phase chromatography is typically used. When coupled with tandem mass spectrometry (MS/MS), this method provides excellent sensitivity and specificity.

Experimental Protocol: LC-MS/MS

A representative LC-MS/MS method for the simultaneous estimation of nortriptyline (NTP) and 10-hydroxynortriptyline (OH-NTP) in human plasma is detailed below[1]:

  • Sample Preparation (Liquid-Liquid Extraction - LLE):

    • To 250 µL of human plasma, an internal standard (IS), such as carbamazepine, is added[1].

    • The sample is then extracted using a suitable organic solvent. A simple one-step LLE process is often sufficient[1][2].

    • The organic layer is separated, evaporated to dryness, and the residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: HyPURITY C18 (50 mm × 4.6 mm, 5 µm)[1].

    • Mobile Phase: A mixture of 20 mM ammonium acetate and acetonitrile (20:80, v/v)[1].

    • Flow Rate: 0.50 mL/min[1].

    • Run Time: A short run time of 2.5 minutes can be achieved[1].

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode[1][2].

    • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity[1][2].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS separates volatile and thermally stable compounds in a gaseous mobile phase. Since 10-hydroxynortriptyline is a polar and non-volatile compound, a derivatization step is mandatory to convert it into a more volatile and thermally stable derivative before GC analysis.

Experimental Protocol: GC-MS

A typical GC-MS method for the analysis of 10-hydroxynortriptyline in human plasma involves the following steps[3][4]:

  • Sample Preparation (Extraction and Derivatization):

    • The analyte and a deuterated internal standard are extracted from alkalinized plasma using a solvent mixture like hexane-2-butanol[4].

    • A back-extraction into an acidic solution can be performed for further cleanup[4].

    • The final organic extract is evaporated to dryness[4].

    • The residue is derivatized, for example, with heptafluorobutyric anhydride, to increase volatility[4]. In some methods, the hydroxy metabolites are dehydrated during sample preparation to create compounds with suitable GC-MS properties[3].

  • Gas Chromatographic Conditions:

    • Column: A fused-silica capillary column, such as one coated with phenylmethyl silicone[4].

    • Carrier Gas: Helium or isobutane[3][5].

    • Temperature Program: A temperature gradient is used to separate the analytes.

  • Mass Spectrometric Conditions:

    • Ionization: Chemical Ionization (CI) or Electron Ionization (EI)[3].

    • Detection: Selective Ion Monitoring (SIM) of the characteristic ions of the derivatized analyte and internal standard[3].

Quantitative Performance Comparison

The choice between HPLC and GC-MS often depends on the required sensitivity, precision, and the concentration range of the analyte. The following table summarizes the key validation parameters for both methods based on published literature.

ParameterHPLC-MS/MSGC-MS
Limit of Quantification (LOQ) 0.8 - 1.09 ng/mL[1][6]1 ng/mL[3]
Linearity Range 1.09 - 30.0 ng/mL[1]3 - 40 µg/L (for nortriptyline)[4]
Precision (% CV) Intra- and inter-day precision meets FDA guidelines[1]. Within- and between-day CVs of 7-11% have been reported[6].Assay precision and accuracy in terms of percent error are both less than 5%[3]. Within- and between-day precision CVs are less than 12%[4].
Run Time As low as 2.5 minutes[1]Typically longer due to temperature programming.
Derivatization Required NoYes

Workflow for Method Cross-Validation

Cross-validation is a critical process to ensure that two different analytical methods provide comparable results. This is essential when switching methods or comparing data from different laboratories. The logical workflow for cross-validating HPLC and GC-MS methods is illustrated below.

CrossValidationWorkflow A Method Development & Optimization B1 HPLC-MS/MS Method A->B1 B2 GC-MS Method A->B2 C1 Individual Validation (HPLC) (Linearity, Accuracy, Precision, LOQ) B1->C1 C2 Individual Validation (GC-MS) (Linearity, Accuracy, Precision, LOQ) B2->C2 D Analysis of Identical Patient/QC Samples (n > 20) C1->D C2->D E Statistical Comparison of Results D->E F Correlation Analysis (e.g., Pearson, r > 0.95) E->F G Bland-Altman Plot (Assess bias and limits of agreement) E->G H Acceptance Criteria Met? F->H G->H I Methods are Interchangeable H->I Yes J Investigate Discrepancies & Re-evaluate H->J No

Workflow for cross-validation of analytical methods.

Conclusion: Making an Informed Decision

Both HPLC-MS/MS and GC-MS are robust and reliable methods for the quantification of 10-hydroxynortriptyline in biological samples.

  • HPLC-MS/MS is generally preferred in modern bioanalytical laboratories due to its high throughput, excellent sensitivity, and, most importantly, the elimination of the need for derivatization. This simplifies sample preparation, reduces potential sources of error, and shortens the overall analysis time.

  • GC-MS remains a powerful technique, offering high chromatographic resolution and specificity[7]. However, the mandatory derivatization step makes it more laborious and time-consuming compared to modern LC-MS/MS methods[7]. It is a valuable alternative, especially in laboratories where GC-MS instrumentation is more readily available.

Ultimately, the choice between these two methods will depend on the specific requirements of the study, including sample throughput needs, available instrumentation, and the desired level of automation. Cross-validation is essential if data from both methods are to be compared or used interchangeably.

References

Unraveling the Stereoisomers: A Comparative Guide to the Pharmacology of (E)- and (Z)-10-hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nortriptyline, a tricyclic antidepressant, undergoes extensive metabolism to form various metabolites, among which the geometric isomers (E)- and (Z)-10-hydroxynortriptyline are of significant pharmacological interest. These metabolites are not mere inactive byproducts; they possess distinct pharmacological profiles that contribute to the overall therapeutic and adverse effects of the parent drug. This guide provides a comprehensive comparison of the pharmacological differences between (E)- and (Z)-10-hydroxynortriptyline, supported by experimental data, to aid researchers in understanding their individual contributions to the clinical effects of nortriptyline.

Pharmacodynamic Differences

The primary mechanism of action of nortriptyline and its active metabolites is the inhibition of norepinephrine and serotonin reuptake. However, the (E) and (Z) isomers of 10-hydroxynortriptyline exhibit notable differences in their potency and selectivity for these transporters, as well as their affinity for other receptors, which influences their side effect profiles.

Neurotransmitter Transporter Inhibition

Both isomers are potent inhibitors of the norepinephrine transporter (NET). The 10-hydroxylated metabolites of nortriptyline are considered to be as potent as amitriptyline in inhibiting noradrenaline uptake.[1] Clinical studies have shown that treatment with nortriptyline leads to a significant decrease in the norepinephrine metabolite 4-hydroxy-3-methoxyphenylglycol (HMPG) in the cerebrospinal fluid (CSF), an effect attributed to both the parent drug and its 10-hydroxy metabolites being strong inhibitors of noradrenaline uptake.[2] Specifically, administration of (E)-10-hydroxynortriptyline to patients resulted in a decrease in CSF HMPG, supporting its in vivo norepinephrine reuptake inhibiting activity.[2]

Table 1: Neurotransmitter Transporter Inhibition

Compound Norepinephrine Transporter (NET) Inhibition Serotonin Transporter (SERT) Inhibition (IC50, nM)
This compound Potent inhibitor[1][2] 6700[3]
(Z)-10-hydroxynortriptyline Potent inhibitor[1] Data not available

| Nortriptyline (for comparison) | Potent inhibitor | 940[3] |

Receptor Binding Profile

A key differentiator in the side effect profile of tricyclic antidepressants is their affinity for muscarinic acetylcholine receptors, which mediates anticholinergic effects such as dry mouth, constipation, and blurred vision. This compound exhibits a significantly lower affinity for muscarinic receptors, approximately 10 to 12 times lower than that of nortriptyline.[4] This suggests that the (E)-isomer is likely to produce fewer anticholinergic side effects.[5] Data on the muscarinic receptor affinity of the (Z)-isomer is currently lacking.

Table 2: Muscarinic Receptor Affinity

Compound Relative Affinity for Muscarinic Receptors
This compound ~10-12 times lower than nortriptyline[4]
(Z)-10-hydroxynortriptyline Data not available

| Nortriptyline (for comparison) | High |

Cardiotoxicity

Cardiovascular side effects are a significant concern with tricyclic antidepressants. Comparative studies in swine have revealed important differences in the cardiotoxic potential of the two isomers. (Z)-10-hydroxynortriptyline was found to cause marked bradycardia (slow heart rate) and significant decreases in blood pressure and cardiac output.[6] In contrast, this compound did not produce dose-correlated declines in cardiac output and was associated with significantly fewer arrhythmias than the parent drug, nortriptyline.[6] The arrhythmogenic potential of (Z)-10-hydroxynortriptyline was not significantly different from that of nortriptyline.[6] Furthermore, multiple regression analyses in elderly patients suggested that increases in the QRS duration and Q-Tc intervals on an electrocardiogram were associated with increasing plasma concentrations of (Z)-10-hydroxynortriptyline.[7]

Pharmacokinetic Differences

The formation and disposition of (E)- and (Z)-10-hydroxynortriptyline are influenced by genetic factors and exhibit stereoselectivity.

Metabolism

The hydroxylation of nortriptyline is a key metabolic pathway. The formation of this compound is primarily catalyzed by the polymorphic cytochrome P450 enzyme CYP2D6.[8][9] This means that individuals with different CYP2D6 genotypes will metabolize nortriptyline to this isomer at different rates, leading to significant interindividual variability in plasma concentrations. The formation of (Z)-10-hydroxynortriptyline appears to be less dependent on CYP2D6.[8]

Plasma Concentrations and Elimination

In patients undergoing nortriptyline therapy, the steady-state plasma concentrations of this compound are typically higher than those of the (Z)-isomer.[10] The disposition of the enantiomers of this compound is stereoselective, with the plasma half-life of both enantiomers being approximately 8 to 9 hours.[11] Detailed pharmacokinetic parameters for the (Z)-isomer are not as well-characterized in the available literature.

Table 3: Summary of Pharmacokinetic Properties

Parameter This compound (Z)-10-hydroxynortriptyline
Primary Metabolic Enzyme CYP2D6[8][9] Less dependent on CYP2D6[8]
Relative Plasma Levels Generally higher[10] Generally lower[10]

| Half-life | ~8-9 hours (for enantiomers)[11] | Data not available |

Experimental Protocols

The data presented in this guide are derived from various in vitro and in vivo experimental methodologies. Below are generalized protocols for key assays used to characterize the pharmacological properties of these compounds.

Neurotransmitter Reuptake Inhibition Assay (Synaptosome Preparation)

This assay measures the ability of a compound to inhibit the reuptake of a radiolabeled neurotransmitter into nerve terminals (synaptosomes).

  • Synaptosome Preparation: Brain tissue (e.g., rat cortex or hippocampus) is homogenized in a sucrose buffer. The homogenate is then subjected to a series of centrifugations to isolate the synaptosomal fraction.

  • Incubation: The synaptosomes are resuspended in a physiological buffer and pre-incubated with various concentrations of the test compounds ((E)- or (Z)-10-hydroxynortriptyline).

  • Uptake Initiation: A radiolabeled neurotransmitter (e.g., [³H]-norepinephrine or [³H]-serotonin) is added to initiate the uptake reaction.

  • Termination and Measurement: After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes. The filters are then washed to remove unbound radiolabel. The radioactivity retained on the filters, representing the amount of neurotransmitter taken up, is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that causes 50% inhibition of neurotransmitter uptake (IC50) is calculated.

Radioligand Binding Assay (Muscarinic Receptor Affinity)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand that binds to that receptor.

  • Membrane Preparation: A tissue source rich in the target receptor (e.g., guinea pig cerebral cortex for muscarinic receptors) is homogenized, and the cell membrane fraction is isolated by centrifugation.

  • Competitive Binding: The membrane preparation is incubated with a fixed concentration of a specific radioligand (e.g., [³H]-quinuclidinyl benzilate for muscarinic receptors) and varying concentrations of the competing test compound.

  • Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound radioligand in the solution.

  • Quantification: The amount of radioactivity on the filters is measured to determine the amount of bound radioligand.

  • Data Analysis: The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

Visualizations

Norepinephrine_Serotonin_Reuptake_Inhibition cluster_transporters Neurotransmitter Transporters cluster_isomers 10-hydroxynortriptyline Isomers NET Norepinephrine Transporter (NET) SERT Serotonin Transporter (SERT) E_isomer (E)-10-OH-NT E_isomer->NET Potent Inhibition E_isomer->SERT Weak Inhibition Z_isomer (Z)-10-OH-NT Z_isomer->NET Potent Inhibition

Caption: Inhibition of Neurotransmitter Transporters.

Experimental_Workflow_Neurotransmitter_Uptake_Assay start Start: Prepare Synaptosomes preincubation Pre-incubate synaptosomes with test compound start->preincubation uptake Add radiolabeled neurotransmitter preincubation->uptake incubation Incubate for a defined period uptake->incubation filtration Rapid filtration to terminate uptake incubation->filtration quantification Quantify radioactivity (scintillation counting) filtration->quantification analysis Calculate IC50 value quantification->analysis

Caption: Neurotransmitter Uptake Assay Workflow.

Conclusion

The geometric isomers of 10-hydroxynortriptyline, (E)- and (Z)-10-hydroxynortriptyline, are pharmacologically active metabolites that exhibit distinct profiles. The (E)-isomer is a potent and selective norepinephrine reuptake inhibitor with significantly reduced anticholinergic activity compared to nortriptyline, potentially contributing to the therapeutic effect with a more favorable side effect profile. In contrast, the (Z)-isomer, while also a potent norepinephrine reuptake inhibitor, appears to have a greater potential for cardiotoxicity. A significant gap in the literature remains regarding the full pharmacological characterization of the (Z)-isomer. Further research is warranted to fully elucidate its receptor binding profile and pharmacokinetic properties to better understand its contribution to the overall clinical effects of nortriptyline. This detailed comparison underscores the importance of considering the stereochemistry of drug metabolites in drug development and clinical pharmacology.

References

Inter-laboratory comparison of (E)-10-Hydroxynortriptyline quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of various analytical methods for the quantification of (E)-10-Hydroxynortriptyline, a major active metabolite of the tricyclic antidepressant nortriptyline. The data presented is compiled from several published studies, offering researchers, scientists, and drug development professionals a comprehensive overview of method performance to guide their selection of the most appropriate technique.

Comparative Analysis of Analytical Methods

The quantification of this compound in biological matrices, primarily plasma and serum, is essential for therapeutic drug monitoring and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques. The following tables summarize the performance characteristics of these methods as reported in different studies.

Table 1: Performance Characteristics of LC-MS/MS Methods
Lower Limit of Quantitation (LLOQ) (ng/mL)Linearity (ng/mL)Precision (% CV)Accuracy (%)Biological MatrixReference
0.50.5 - 400Not SpecifiedNot SpecifiedHuman Serum[1]
0.5LLOQ - 40< 7.1 (< 16 at LLOQ)92 - 114Human Plasma[2]
1.091.09 - 30.0FDA Guideline CompliantFDA Guideline CompliantHuman Plasma[3]
0.80.8 - 3211 (at 1.6 ng/mL), 7 (at 8 ng/mL)Not SpecifiedHuman Plasma[4]
Table 2: Performance Characteristics of Other Analytical Methods
Analytical MethodLower Limit of Quantitation (LLOQ) (ng/mL)Linearity (ng/mL)Precision (% CV)Accuracy (%)Biological MatrixReference
Capillary GC with Electron-Capture Detection37 - 90< 12Not SpecifiedHuman Plasma[5]
Capillary GC with Nitrogen-Sensitive Detection< 0.5Not Specified< 12 (within-run), < 9 (between-run)Not SpecifiedHuman Plasma[4]

Experimental Protocols

Below are detailed methodologies for two common analytical techniques used for this compound quantification.

LC-MS/MS Method in Human Plasma[2]
  • Sample Preparation: Protein precipitation is performed on plasma samples.

  • Chromatographic Separation:

    • Column: C18 column

    • Mobile Phase: A gradient of 0.1% formic acid in acetonitrile.

    • Run Time: 6 minutes.

  • Detection:

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Detection: Tandem Mass Spectrometry (MS/MS).

LC-MS/MS Method in Human Plasma[3]
  • Sample Preparation: A simple liquid-liquid extraction process is used.

  • Chromatographic Separation:

    • Column: HyPURITY C18 column.

    • Mobile Phase: 20 mm ammonium acetate : acetonitrile (20:80, v/v).

    • Flow Rate: 0.50 mL/min.

    • Run Time: 2.5 minutes.

  • Detection:

    • Ionization: Electrospray ionization technique.

    • Detection: Multiple reaction-monitoring mode.

Capillary Gas Chromatography with Electron-Capture Detection[5]
  • Sample Preparation:

    • 1.0 ml of plasma is alkalinized.

    • Compounds are extracted with hexane-2-butanol (98:2).

    • Back-extraction into hydrochloric acid.

    • The acid solution is made basic and compounds are re-extracted into n-butyl chloride.

    • The extract is evaporated to dryness.

    • Derivatization with heptafluorobutyric anhydride.

  • Chromatographic Separation:

    • Column: Fused-silica capillary column coated with phenylmethyl silicone.

  • Detection: Electron-Capture Detection.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the quantification of this compound.

cluster_LCMSMS LC-MS/MS Workflow plasma Plasma Sample extraction Sample Preparation (Protein Precipitation or LLE) plasma->extraction lc LC Separation (e.g., C18 Column) extraction->lc msms MS/MS Detection (ESI, MRM) lc->msms data Data Analysis msms->data

Figure 1: Generalized workflow for LC-MS/MS quantification.

cluster_GC GC-ECD Workflow plasma_gc Plasma Sample extraction_gc Multi-step Liquid-Liquid Extraction plasma_gc->extraction_gc derivatization Derivatization extraction_gc->derivatization gc GC Separation (Capillary Column) derivatization->gc ecd Electron Capture Detection gc->ecd data_gc Data Analysis ecd->data_gc

Figure 2: Workflow for GC with Electron-Capture Detection.

cluster_comparison Method Comparison Logic define Define Analytical Need (e.g., Sensitivity, Throughput) select Select Potential Methods (LC-MS/MS, GC, etc.) define->select compare Compare Performance Metrics (LLOQ, Precision, Accuracy) select->compare protocol Evaluate Experimental Protocols (Sample Prep, Run Time) select->protocol decision Select Optimal Method compare->decision protocol->decision

Figure 3: Logical flow for selecting a quantification method.

References

Reference standards for (E)-10-Hydroxynortriptyline analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analysis of (E)-10-Hydroxynortriptyline, a primary active metabolite of the tricyclic antidepressant nortriptyline, requires reliable reference standards and robust analytical methodologies. This guide provides a comparative overview of various analytical techniques used for the quantification of this compound in biological matrices, primarily human plasma. The information is intended for researchers, scientists, and professionals in the field of drug development and clinical analysis.

Comparison of Analytical Methods

The selection of an analytical method for this compound analysis depends on the required sensitivity, selectivity, and the nature of the biological matrix. The most common methods employed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or other detectors, and Gas Chromatography-Mass Spectrometry (GC-MS). A summary of their performance characteristics is presented in the table below.

Parameter LC-MS/MS HPLC GC-MS
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1][2]Not explicitly stated, likely higher than LC-MS/MS3 µg/L (equivalent to 3 ng/mL)[3]
Linearity (r²) ≥ 0.997[1][2]Not explicitly statedLinear in the range of 7-90 µg/L[3]
Precision (% CV) < 7.1% (<16% at LLOQ)[1][2]Not explicitly stated< 12%[3]
Accuracy (%) 92-114%[1][2]Not explicitly statedNot explicitly stated
Sample Preparation Protein precipitation[1][2], Liquid-liquid extraction[4]Single step extraction[5]Liquid-liquid extraction and derivatization[3]
Run Time ~6 minutes[1][2]~14 minutes[5]Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are summaries of the experimental protocols for the key analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of this compound in human plasma.[1][2]

  • Sample Preparation: Plasma samples are prepared by protein precipitation.

  • Chromatographic Separation: Separation is achieved on a C18 column. The mobile phase consists of a gradient of 0.1% formic acid in acetonitrile.

  • Detection: Detection is performed using Electrospray Ionization (ESI) in the positive mode with tandem mass spectrometry (MS/MS).

  • Internal Standard: Deuterium-labeled internal standards such as [2H3]10-OH-NT are used for quantification.[4]

High-Performance Liquid Chromatography (HPLC)

An automated HPLC method has been described for the determination of nortriptyline and its hydroxylated metabolites.[5]

  • Sample Preparation: The protocol involves the addition of an internal standard followed by a single-step extraction procedure.

  • Chromatographic Separation: A LC-18 column (5 µm, 250 x 4.6 mm) is used with a mobile phase of aqueous ammonium:methanol:acetonitrile (0.8:6.2:93, v/v) at a flow rate of 1.3 ml/min.

  • Internal Standard: Desipramine is used as the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

A sensitive method using capillary gas chromatography with electron-capture detection has been developed for the quantitation of nortriptyline and 10-hydroxynortriptyline.[3]

  • Sample Preparation: The procedure involves extraction from alkalinized plasma with hexane-2-butanol, back-extraction into hydrochloric acid, re-extraction into n-butyl chloride, and derivatization with heptafluorobutyric anhydride.

  • Chromatographic Separation: Analysis is performed on a fused-silica capillary column coated with phenylmethyl silicone.

  • Internal Standard: Maprotiline is used as the internal standard.

Experimental Workflow

The general workflow for the analysis of this compound in a biological sample involves several key steps from sample collection to data analysis.

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample_Collection Sample Collection (e.g., Plasma) Internal_Standard Addition of Internal Standard Sample_Collection->Internal_Standard Sample_Preparation Sample Preparation (e.g., Protein Precipitation, LLE) Internal_Standard->Sample_Preparation Chromatographic_Separation Chromatographic Separation (LC or GC) Sample_Preparation->Chromatographic_Separation Detection Detection (MS/MS or other) Chromatographic_Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Data_Analysis Data Analysis and Quantification Data_Acquisition->Data_Analysis

Caption: General experimental workflow for this compound analysis.

Reference Standards

Certified Reference Materials (CRMs) are essential for ensuring the accuracy and traceability of measurement results.[6] Several suppliers offer this compound as a reference standard, often as a maleate salt. It is crucial to obtain a certificate of analysis (CoA) with each standard to verify its purity and identity.[7] Commercially available reference standards can be sourced from various chemical suppliers.

References

Accuracy and precision in (E)-10-Hydroxynortriptyline bioanalytical assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the accuracy and precision of bioanalytical assays for (E)-10-Hydroxynortriptyline, designed for researchers, scientists, and professionals in drug development. This document provides a detailed comparison of various analytical methods, supported by experimental data, to assist in the selection of the most suitable assay for specific research needs.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for different bioanalytical methods used to quantify this compound in biological matrices.

Analytical Method Sample Preparation Linearity Range (ng/mL) LLOQ (ng/mL) Accuracy (%) Precision (% CV) Reference
LC-MS/MS Protein PrecipitationLLOQ - 400.592-114< 7.1 (< 16 at LLOQ)[1]
LC-MS/MS Liquid-Liquid Extraction1.09 - 30.01.09Meets FDA guidelinesMeets FDA guidelines[2]
GC-CIMS Liquid-Liquid Extraction & Dehydration1 - 100 (approx.)1< 5< 5[3]
GC-ECD Liquid-Liquid Extraction & Derivatization7 - 903Not explicitly stated< 12[4]

CV: Coefficient of Variation; GC-CIMS: Gas Chromatography-Chemical Ionization Mass Spectrometry; GC-ECD: Gas Chromatography-Electron Capture Detection; LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry; LLOQ: Lower Limit of Quantitation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in methodological comparison.

LC-MS/MS with Protein Precipitation

This method offers a rapid and straightforward approach for sample cleanup.

  • Sample Preparation: Plasma samples are prepared by protein precipitation.[1]

  • Chromatography: Separation is achieved on a C18 column with a mobile phase consisting of 0.1% formic acid in an acetonitrile gradient.[1]

  • Detection: Detection is performed using electrospray ionization (ESI) in the positive mode with tandem mass spectrometry (MS/MS).[1]

  • Internal Standard: A suitable internal standard is used for quantification.

LC-MS/MS with Liquid-Liquid Extraction

This technique provides a cleaner extract compared to protein precipitation, potentially reducing matrix effects.

  • Sample Preparation: A simple liquid-liquid extraction process is used to extract this compound and the internal standard from human plasma.[2]

  • Chromatography: Chromatographic separation is performed on a HyPURITY C18 column with a mobile phase of 20 mM ammonium acetate and acetonitrile (20:80, v/v).[2] The total run time is approximately 2.5 minutes.[2]

  • Detection: The analyte is detected by electrospray ionization tandem mass spectrometry (ESI-MS/MS) operating in the multiple reaction-monitoring mode.[2]

  • Internal Standard: Carbamazepine has been successfully used as an internal standard for this assay.[2]

Gas Chromatography-Chemical Ionization Mass Spectrometry (GC-CIMS)

A highly sensitive and specific method that involves dehydration of the hydroxy metabolite.

  • Sample Preparation: The method involves liquid-liquid extraction followed by the dehydration of the 10-hydroxy metabolite.[3] Deuterated analogs of the analyte and its metabolites are used as internal standards.[3]

  • Chromatography: Gas chromatography is performed with isobutane as the carrier gas.[3]

  • Detection: Chemical ionization mass spectrometry (CIMS) is used for detection, with selective ion monitoring of the MH+ ions.[3]

Gas Chromatography with Electron-Capture Detection (GC-ECD)

This method requires derivatization to enhance the analyte's volatility and detectability.

  • Sample Preparation: The procedure involves a multi-step liquid-liquid extraction from alkalinized plasma.[4] The extract is then evaporated and derivatized with heptafluorobutyric anhydride.[4]

  • Chromatography: Analysis is carried out by gas chromatography on a fused-silica capillary column coated with phenylmethyl silicone.[4]

  • Detection: An electron-capture detector is used for quantification.[4]

  • Internal Standard: Maprotiline has been used as an internal standard in this method.[4]

Visualizing the Bioanalytical Workflow

A generalized workflow for the bioanalytical quantification of this compound is depicted below. This diagram illustrates the key stages from sample collection to data analysis.

Bioanalytical Workflow for this compound cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase SampleCollection Biological Sample Collection (e.g., Plasma) SampleStorage Sample Storage (e.g., -80°C) SampleCollection->SampleStorage SamplePrep Sample Preparation (e.g., Protein Precipitation, Liquid-Liquid Extraction) SampleStorage->SamplePrep Sample Thawing & Aliquoting Chromatography Chromatographic Separation (LC or GC) SamplePrep->Chromatography Detection Mass Spectrometric Detection (MS/MS or MS) Chromatography->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Data Processing & Quantification DataAcquisition->DataProcessing Report Result Reporting DataProcessing->Report

Bioanalytical workflow for this compound.

References

Unraveling the Anticholinergic Profile: A Comparative Analysis of Nortriptyline and its Metabolite, (E)-10-hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of the anticholinergic effects of the tricyclic antidepressant nortriptyline and its primary active metabolite, (E)-10-hydroxynortriptyline, reveals a significantly attenuated anticholinergic burden associated with the metabolite. This guide synthesizes findings from in vitro receptor binding assays and in vivo functional assessments, providing critical data for researchers, scientists, and drug development professionals in the fields of pharmacology and neuroscience.

The anticholinergic activity of tricyclic antidepressants is a major contributor to their side-effect profile, leading to symptoms such as dry mouth, blurred vision, constipation, and cognitive impairment. Understanding the relative contribution of parent drug versus metabolite to these effects is crucial for optimizing therapeutic strategies and developing novel agents with improved tolerability. This guide presents a detailed examination of the experimental data that differentiates the anticholinergic properties of nortriptyline and this compound.

Quantitative Comparison of Anticholinergic Effects

The following table summarizes the key quantitative data from studies comparing the anticholinergic effects of nortriptyline and this compound.

ParameterNortriptylineThis compoundFold DifferenceReference
Muscarinic Receptor Binding Affinity (Ki) ~36 nM (for M3 receptor)Estimated to be 10-18 times lower than Nortriptyline10-18x lower affinity[1][2]
Inhibition of Saliva Flow in Healthy Volunteers Significant reduction compared to placeboNo significant difference from placebo-[3]

Mechanism of Anticholinergic Action

The primary mechanism underlying the anticholinergic effects of nortriptyline and its metabolite is the blockade of muscarinic acetylcholine receptors (mAChRs). By competitively inhibiting the binding of the neurotransmitter acetylcholine to these receptors, these compounds disrupt parasympathetic nervous system signaling, leading to the characteristic anticholinergic side effects. The significantly lower binding affinity of this compound for muscarinic receptors directly translates to its reduced anticholinergic potency.

cluster_0 Muscarinic Acetylcholine Receptor Signaling cluster_1 Inhibition by Anticholinergic Drugs ACh Acetylcholine mAChR Muscarinic Receptor (mAChR) ACh->mAChR Binds to G_protein G-protein activation mAChR->G_protein Activates Effector Cellular Response (e.g., salivation) G_protein->Effector Initiates NT Nortriptyline / this compound NT->mAChR Competitively Binds and Blocks Blocked_mAChR Blocked Muscarinic Receptor

Figure 1: Signaling pathway of muscarinic acetylcholine receptor and its inhibition by nortriptyline.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Ki) of nortriptyline and this compound for muscarinic acetylcholine receptors.

Methodology:

  • Tissue Preparation: Brain tissue (e.g., rat cerebral cortex) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to isolate the cell membrane fraction containing the muscarinic receptors. The resulting pellet is resuspended in the assay buffer.

  • Competitive Binding Assay: A constant concentration of a radiolabeled muscarinic receptor antagonist, such as (-)-[3H]quinuclidinyl benzilate ([3H]QNB), is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled competitor drugs (nortriptyline or this compound).

  • Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with cold buffer to remove any unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start tissue Brain Tissue Homogenization & Membrane Preparation start->tissue assay_setup Incubate Membranes with [3H]QNB & Competitor (Nortriptyline or Metabolite) tissue->assay_setup filtration Rapid Filtration to Separate Bound & Free Radioligand assay_setup->filtration scintillation Liquid Scintillation Counting to Measure Radioactivity filtration->scintillation analysis Calculate IC50 and Ki Values scintillation->analysis end End analysis->end

Figure 2: Experimental workflow for the radioligand binding assay.

In Vivo Functional Assay: Measurement of Saliva Flow

Objective: To assess the in vivo anticholinergic effect of nortriptyline and this compound by measuring their impact on saliva production in human subjects.

Methodology:

  • Subject Selection: Healthy human volunteers are recruited for the study. Participants are typically instructed to abstain from food, drink, smoking, and oral hygiene procedures for a specified period before the test.

  • Baseline Saliva Collection: Unstimulated whole saliva is collected for a predetermined period (e.g., 5 minutes) by having the subject drool into a pre-weighed collection tube.

  • Drug Administration: Subjects are administered a single oral dose of nortriptyline, this compound, or a placebo in a double-blind, crossover design.

  • Post-Dose Saliva Collection: Saliva is collected at multiple time points after drug administration (e.g., 1, 2, 4, 6, and 8 hours).

  • Quantification of Saliva Flow: The volume or weight of the collected saliva is measured, and the flow rate is calculated (e.g., in mL/min).

  • Data Analysis: The change in saliva flow rate from baseline is calculated for each treatment group and compared using appropriate statistical methods.

Conclusion

The compiled evidence from both in vitro and in vivo studies consistently demonstrates that this compound possesses significantly weaker anticholinergic properties compared to its parent compound, nortriptyline. The 10- to 18-fold lower affinity for muscarinic receptors translates to a clinically observable lack of effect on saliva production at therapeutic concentrations. These findings are of high relevance for drug development, suggesting that therapeutic strategies aimed at increasing the ratio of this compound to nortriptyline could potentially lead to antidepressant treatments with a more favorable side-effect profile. Further research into the clinical implications of this metabolic difference is warranted.

References

Navigating Nortriptyline's Metabolic Maze: A Comparative Guide to Plasma Concentrations of the Parent Drug and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the plasma concentrations of the tricyclic antidepressant nortriptyline and its principal metabolites. Understanding the intricate relationship between the parent drug and its metabolic byproducts is crucial for optimizing therapeutic efficacy and minimizing adverse effects in clinical practice. This document summarizes key quantitative data, details common experimental protocols for plasma analysis, and visualizes the metabolic pathways involved.

Quantitative Comparison of Plasma Concentrations

The plasma concentrations of nortriptyline and its metabolites exhibit significant inter-individual variability, largely influenced by genetic factors, particularly polymorphisms in the cytochrome P450 (CYP) enzyme system. The following tables summarize steady-state plasma concentration data from various clinical studies.

Table 1: Steady-State Plasma Concentrations of Nortriptyline and its Hydroxylated Metabolites

AnalyteMean Plasma Concentration (ng/mL)Concentration Range (ng/mL)Key Observations
Nortriptyline (NT) 50 - 150 (Therapeutic Range)Varies significantly based on CYP2D6 genotypeConcentrations are generally higher in CYP2D6 poor metabolizers.
E-10-hydroxynortriptyline (E-10-OH-NT) Often higher than NortriptylineHighly variableThe major metabolite, with concentrations that can exceed the parent drug.[1]
Z-10-hydroxynortriptyline (Z-10-OH-NT) Lower than E-10-OH-NT-Levels are approximately 5.5 times lower than E-10-OH-NT.[2]

Table 2: Influence of CYP2D6 Genotype on Steady-State Plasma Concentration Ratios of Nortriptyline and E-10-hydroxynortriptyline

CYP2D6 PhenotypeNumber of Functional AllelesNortriptyline/E-10-OH-NT RatioReference
Poor Metabolizer (PM) 036[3]
Intermediate Metabolizer (IM) 125[3]
Extensive Metabolizer (EM) 210[3]
Ultrarapid Metabolizer (UM) 34[3]
Ultrarapid Metabolizer (UM) 131[3]

Table 3: Plasma Concentrations of Nortriptyline and Desmethylnortriptyline

AnalyteMean Plasma Concentration (ng/mL)Key ObservationsReference
Nortriptyline (NT) Varies with dosage and patient geneticsParent drug[4]
Desmethylnortriptyline Generally lower than NortriptylineFormation is a minor pathway compared to hydroxylation.[5]

Metabolic Pathway of Nortriptyline

Nortriptyline undergoes extensive hepatic metabolism, primarily through hydroxylation and demethylation. The cytochrome P450 enzyme CYP2D6 is the principal catalyst for the hydroxylation of nortriptyline to its active metabolites, E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline. Demethylation to desmethylnortriptyline is a less prominent pathway.

Nortriptyline_Metabolism cluster_hydroxylation Hydroxylation (Major Pathway) cluster_demethylation Demethylation (Minor Pathway) NT Nortriptyline E_OH_NT E-10-hydroxynortriptyline (Active) NT->E_OH_NT CYP2D6 Z_OH_NT Z-10-hydroxynortriptyline (Active) NT->Z_OH_NT CYP2D6 Desmethyl_NT Desmethylnortriptyline NT->Desmethyl_NT CYP2D6, CYP2C19, CYP1A2 Conjugates Glucuronide Conjugates (Inactive) E_OH_NT->Conjugates UGT Z_OH_NT->Conjugates UGT Desmethyl_NT->Conjugates UGT

Caption: Metabolic pathway of nortriptyline.

Experimental Protocols for Plasma Analysis

The accurate quantification of nortriptyline and its metabolites in plasma is essential for pharmacokinetic studies and therapeutic drug monitoring. High-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed analytical techniques.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common and robust method for extracting nortriptyline and its metabolites from a plasma matrix.

  • Alkalinization: To 1 mL of plasma, add a suitable internal standard and an alkaline buffer (e.g., 0.5 M sodium hydroxide) to deprotonate the analytes.

  • Extraction: Add an immiscible organic solvent (e.g., a mixture of hexane and isoamyl alcohol or tert-butyl methyl ether). Vortex the mixture vigorously for several minutes to facilitate the transfer of the analytes into the organic phase.

  • Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.

  • Back-Extraction (optional but recommended for cleanup): Transfer the organic layer to a clean tube and add a dilute acid (e.g., 0.1 M hydrochloric acid). Vortex and centrifuge. The analytes will move into the aqueous phase.

  • Final Extraction: Transfer the acidic aqueous layer to a new tube, alkalinize it, and perform a second extraction with an organic solvent.

  • Evaporation and Reconstitution: Evaporate the final organic layer to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for HPLC or LC-MS/MS analysis, or a suitable solvent for GC-MS.

Analytical Methods
  • High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection (DAD):

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detection is commonly set around 240 nm.[6] DAD allows for the simultaneous monitoring of multiple wavelengths.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: Often required for polar metabolites to improve their volatility and thermal stability.

    • Column: A capillary column suitable for the analysis of basic drugs.

    • Ionization: Electron ionization (EI) or chemical ionization (CI) can be used.

    • Detection: Selected ion monitoring (SIM) provides high selectivity and sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Column: A reversed-phase C18 or similar column.

    • Mobile Phase: A gradient of an aqueous buffer with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile).

    • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.

    • Detection: Multiple reaction monitoring (MRM) ensures high specificity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[7][8][9]

Experimental_Workflow Plasma_Sample Plasma Sample Collection Sample_Prep Sample Preparation (e.g., Liquid-Liquid Extraction) Plasma_Sample->Sample_Prep Analysis Instrumental Analysis Sample_Prep->Analysis HPLC HPLC-UV/DAD Analysis->HPLC Chromatographic Separation GCMS GC-MS Analysis->GCMS Chromatographic Separation LCMSMS LC-MS/MS Analysis->LCMSMS Chromatographic Separation Data_Processing Data Processing and Quantification HPLC->Data_Processing GCMS->Data_Processing LCMSMS->Data_Processing

Caption: Generalized experimental workflow.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling (E)-10-Hydroxynortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling (E)-10-Hydroxynortriptyline. The following procedural guidance is based on available safety data for a structurally similar compound, (E)-10-Hydroxy-Nortriptyline-D3, and established best practices for managing potentially hazardous pharmaceutical compounds in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, caution and adherence to rigorous safety protocols are paramount.

Personal Protective Equipment (PPE)

Appropriate PPE is essential to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with this class of compounds.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or airborne particles.
Lab Coat Full-length, buttonedTo protect skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if handling powders or creating aerosols.To prevent inhalation of the compound.
Safe Handling and Storage

Handling: this compound should be handled in a designated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid the formation of dust and aerosols. Engineering controls, such as fume hoods, are the primary means of exposure control.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Accidental Release Measures

In the event of a spill, wear appropriate PPE, including respiratory protection, and avoid dust formation.[1] Isolate the area and provide adequate ventilation.[1] Carefully scoop or sweep up the spilled material and place it into a suitable, labeled container for disposal. Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

First Aid Measures
Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.[1]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1]
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]
Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This compound should be treated as pharmaceutical waste.

General Disposal Guidance:

  • Unused Material: Collect in a labeled, sealed container for hazardous chemical waste.

  • Contaminated Labware: Decontaminate glassware if possible. Otherwise, dispose of as hazardous waste.

  • Contaminated PPE: Dispose of as hazardous waste.

Do not dispose of down the drain or in regular trash.

Visualized Workflows

The following diagrams illustrate the key processes for safely handling and disposing of this compound.

Safe Handling Workflow for this compound prep Preparation - Review SDS/Safety Info - Gather Materials ppe Don PPE - Gloves - Eye Protection - Lab Coat prep->ppe handling Chemical Handling - Use Fume Hood - Avoid Dust/Aerosols ppe->handling storage Storage - Tightly Sealed Container - Cool, Dry, Ventilated handling->storage cleanup Cleanup - Decontaminate Work Area - Wash Hands handling->cleanup doff_ppe Doff PPE cleanup->doff_ppe

Caption: A workflow for the safe handling of this compound.

Disposal Plan for this compound waste_gen Waste Generation - Unused Compound - Contaminated PPE - Contaminated Labware waste_collection Waste Collection - Labeled, Sealed  Hazardous Waste Container waste_gen->waste_collection waste_storage Temporary Storage - Designated Hazardous  Waste Accumulation Area waste_collection->waste_storage waste_disposal Final Disposal - Licensed Hazardous  Waste Vendor waste_storage->waste_disposal

Caption: A logical plan for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.